1-Phenylazetidin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-6-11(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKUYNRUGMUXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895439-72-1 | |
| Record name | 1-phenylazetidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Phenylazetidin-3-amine
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a saturated four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry. Its inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, often leading to improved binding affinity, selectivity, and favorable physicochemical properties such as enhanced solubility and metabolic stability. Among the diverse array of azetidine derivatives, 1-Phenylazetidin-3-amine stands out as a critical building block. Its structure combines the rigid azetidine core with a primary amine for further functionalization and a phenyl group that can modulate electronic properties and engage in specific receptor interactions. This guide provides a comprehensive technical overview of the prevalent synthetic strategies and rigorous characterization methods for this compound, tailored for researchers and professionals in drug development.
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile. Here, we detail two of the most robust and scientifically sound methodologies: a modular approach via N-arylation and a convergent synthesis through reductive amination.
Route 1: Modular Synthesis via Palladium-Catalyzed N-Arylation
This strategy is highly favored for its modularity, allowing for the late-stage introduction of the phenyl group. It involves the synthesis of a stable 3-aminoazetidine precursor, followed by a cross-coupling reaction to install the N-phenyl moiety. The causality behind this multi-step process is rooted in control and versatility; protecting the 3-amino group prevents undesired side reactions during the N-arylation of the azetidine ring nitrogen.
Experimental Protocol: N-Arylation Route
Step 1: Synthesis of tert-butyl (azetidin-3-yl)carbamate
-
Rationale: This initial step creates the core 3-aminoazetidine scaffold. Commercially available N-Boc-3-azetidinone is the preferred starting material. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as it is a mild and selective reducing agent that is effective for a wide range of substrates and does not reduce the ketone starting material prematurely.[1]
-
Procedure:
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM, ~0.2 M), add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Continue stirring at room temperature for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting ketone.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude tert-butyl (azetidin-3-yl)carbamate, which can often be used in the next step without further purification.
-
Step 2: Synthesis of tert-butyl (1-phenylazetidin-3-yl)carbamate
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2][3] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to facilitate the reductive elimination step, which is often rate-limiting, and to ensure high catalytic turnover. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the azetidine nitrogen.
-
Procedure:
-
To an oven-dried flask, add the crude tert-butyl (azetidin-3-yl)carbamate (1.0 eq), phenyl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the N-arylated product.
-
Step 3: Synthesis of this compound (Final Product)
-
Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective condition for its clean removal.[1] The resulting product is typically isolated as a TFA or hydrochloride salt, which improves its stability and handling.
-
Procedure:
-
Dissolve the purified tert-butyl (1-phenylazetidin-3-yl)carbamate (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate. Dry the organic layer and concentrate. For the salt, triturate the residue with diethyl ether to precipitate the TFA salt.
-
Route 2: Convergent Synthesis via Reductive Amination
This alternative approach involves the formation of the N-phenyl bond first, followed by the introduction of the 3-amino group. This route is more convergent but relies on the synthesis or availability of the 1-phenylazetidin-3-one intermediate.
Experimental Protocol: Reductive Amination Route
Step 1: Synthesis of 1-Phenylazetidin-3-one
-
Rationale: This key intermediate is not widely available commercially and must typically be synthesized. A practical approach starts from a stable precursor like 1-benzhydrylazetidin-3-ol, which can be deprotected via hydrogenolysis.[4] The subsequent N-arylation of the free azetidin-3-ol can be achieved using Chan-Lam coupling conditions (copper-catalyzed), followed by oxidation of the secondary alcohol to the ketone.
-
Procedure (Illustrative):
-
Perform hydrogenolysis of 1-benzhydrylazetidin-3-ol using H₂ gas and a Palladium on carbon (Pd/C) catalyst to obtain azetidin-3-ol.
-
Couple azetidin-3-ol with phenylboronic acid using copper(II) acetate and a base like pyridine in a suitable solvent.
-
Oxidize the resulting 1-phenylazetidin-3-ol to the ketone using an appropriate oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation).
-
Purify the intermediate ketone by column chromatography.
-
Step 2: Synthesis of this compound
-
Rationale: This step is analogous to the reductive amination described in Route 1. The ketone is converted directly to the primary amine.
-
Procedure:
-
Follow the procedure outlined in Route 1, Step 1 , using 1-phenylazetidin-3-one as the starting material.
-
After workup, the crude product can be purified by column chromatography or by salt formation and crystallization to yield the final product.
-
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data represents the expected outcomes from standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. The asymmetry of the molecule and the constrained nature of the azetidine ring lead to distinct and predictable signals.
| ¹H NMR: Predicted Spectral Data | ||||
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (ortho-H) | ~6.6 - 6.8 | d or dd | 2H | J ≈ 8-9 |
| Aromatic (meta/para-H) | ~7.1 - 7.3 | m | 3H | - |
| Azetidine (CH-N) | ~3.8 - 4.1 | t | 2H | J ≈ 7-8 |
| Azetidine (CH-NH₂) | ~3.5 - 3.8 | quintet | 1H | J ≈ 7-8 |
| Azetidine (CH-N) | ~3.2 - 3.5 | t | 2H | J ≈ 7-8 |
| Amine (NH₂) | ~1.5 - 2.5 | br s | 2H | - |
| ¹³C NMR: Predicted Spectral Data | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-N) | ~148 - 152 |
| Aromatic (CH) | ~129 - 130 |
| Aromatic (CH) | ~117 - 119 |
| Aromatic (CH) | ~113 - 115 |
| Azetidine (CH₂) | ~55 - 60 |
| Azetidine (CH) | ~45 - 50 |
-
Expert Interpretation: In the ¹H NMR spectrum, the protons on the azetidine ring form a complex second-order coupling system. The methylene protons adjacent to the nitrogen are diastereotopic and may appear as distinct triplets or as a more complex multiplet. The broad singlet for the NH₂ protons is characteristic and will exchange with D₂O. In the ¹³C NMR spectrum, four distinct signals are expected for the phenyl group (due to symmetry) and two signals for the azetidine ring carbons.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI-MS) is typically used.
-
Expected Ion: The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Calculated Mass: C₁₀H₁₄N₂
-
Exact Mass: 162.1157
-
[M+H]⁺: 163.1235
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| IR: Predicted Absorption Bands | ||
| Vibration | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Primary Amine (R-NH₂) | 3300 - 3500 (two sharp bands) |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Azetidine Ring | 2850 - 2960 |
| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Aryl-N & Alkyl-N | 1250 - 1350 & 1020 - 1250 |
-
Expert Interpretation: The most diagnostic feature in the IR spectrum is the pair of sharp-to-medium intensity peaks in the 3300-3500 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[5][6] The presence of both aromatic and aliphatic C-H stretches further confirms the structure.
Conclusion
This compound is a valuable synthon whose preparation can be achieved through reliable and scalable chemical routes. The modular N-arylation approach offers significant flexibility for analogue synthesis, while the convergent reductive amination provides an efficient alternative if the corresponding ketone intermediate is accessible. Rigorous characterization using a combination of NMR, MS, and IR spectroscopy is crucial to validate the structure and ensure the high purity required for subsequent applications in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and characterize this important molecular building block.
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Physicochemical properties of 1-Phenylazetidin-3-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenylazetidin-3-amine
Introduction
This compound is a heterocyclic compound featuring a strained four-membered azetidine ring, a phenyl substituent on the ring nitrogen, and a primary amine at the 3-position. This structural motif is of significant interest to the pharmaceutical and medicinal chemistry sectors. The azetidine ring, serving as a bioisosteric replacement for other cyclic and acyclic structures, offers a unique combination of rigidity and three-dimensional character, which can be pivotal for modulating ligand-receptor interactions. The presence of both a tertiary and a primary amine provides multiple points for synthetic modification and interaction with biological targets, making it a versatile scaffold in drug discovery.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven experimental protocols. We will delve into the structural characteristics, spectroscopic signatures, and key properties such as solubility and pKa, offering a foundational understanding essential for the effective utilization of this compound in research and development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound govern its behavior in both chemical and biological systems. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation and analytical strategies. The properties for this compound are summarized below.
| Property | Value / Description | Source / Comment |
| IUPAC Name | This compound | --- |
| Synonyms | N-phenylazetidin-3-amine | [1] |
| CAS Number | 1895439-72-1 (Free Base)[2][3] | 2055841-16-0 (Dihydrochloride Salt)[4][5] |
| Molecular Formula | C₉H₁₂N₂ | --- |
| Molecular Weight | 148.21 g/mol | Calculated |
| Appearance | Not explicitly documented; likely a solid or oil at room temperature. | Based on similar small molecules. |
| Melting Point | Data not publicly available. | --- |
| Boiling Point | Data not publicly available. | --- |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, Methanol). Aqueous solubility is predicted to be highly pH-dependent, with higher solubility in acidic conditions due to salt formation.[6] | Structural inference. |
| pKa (Predicted) | pKa₁: ~4-5 (Azetidine N); pKa₂: ~9-10 (Primary Amine N) | Predicted based on typical values for N-aryl azetidines and primary amines.[7][8][9] The N-phenyl group reduces the basicity of the azetidine nitrogen. |
| LogP (Predicted) | ~1.0 - 1.5 | Prediction based on structural analogs. The phenyl group increases lipophilicity while the amines contribute to hydrophilicity. |
Structural and Spectroscopic Characterization
A thorough understanding of a molecule's structure and its spectroscopic fingerprint is paramount for identity confirmation and quality control.
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis (Predicted)
While specific spectral data for this compound is not widely published, its expected spectroscopic characteristics can be predicted based on its functional groups and structural analogs.[10][11][12][13]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (C₆H₅-) : Signals would appear in the downfield region (~6.5-7.5 ppm), exhibiting complex splitting patterns corresponding to ortho, meta, and para protons.
-
Azetidine Ring Protons (-CH₂-CH-CH₂-) : These protons would appear in the aliphatic region. The methine proton (CH-NH₂) would likely be a multiplet around 3.5-4.5 ppm. The methylene protons adjacent to the nitrogen would be diastereotopic and appear as complex multiplets, likely between 3.0-4.0 ppm.
-
Amine Protons (-NH₂) : A broad singlet, typically between 1.0-4.0 ppm, whose chemical shift is concentration-dependent and which would disappear upon D₂O exchange.[14][15]
-
-
¹³C NMR Spectroscopy : The carbon spectrum would show distinct signals for each unique carbon environment.
-
Aromatic Carbons : Six signals are expected in the ~110-150 ppm range.
-
Azetidine Ring Carbons : The carbon attached to the primary amine (C3) would appear around 40-60 ppm, while the carbons adjacent to the ring nitrogen (C2 and C4) would be in a similar or slightly more downfield region.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present.
-
N-H Stretch : Primary amines typically show two characteristic bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.[15]
-
C-H Stretch (Aromatic) : Absorptions are expected just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic) : Absorptions are expected just below 3000 cm⁻¹.
-
N-H Bend : A scissoring vibration for the primary amine should appear around 1550-1650 cm⁻¹.[14]
-
C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch : Aliphatic and aromatic C-N stretches would be found in the 1000-1350 cm⁻¹ fingerprint region.[14]
-
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 148.
-
Nitrogen Rule : Consistent with the presence of two nitrogen atoms (an even number), the molecular weight is even.
-
Fragmentation : Key fragmentation pathways would likely involve the loss of the amine group, cleavage of the azetidine ring, or fragmentation of the phenyl group.
-
Key Experimental Protocols
To ensure scientific integrity, the determination of physicochemical properties must follow robust, validated protocols. The methodologies described below represent industry-standard approaches for characterizing small molecules like this compound.
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution after a sufficient incubation period, providing a thermodynamically stable value crucial for ADME modeling and formulation development.[6]
Methodology:
-
Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values (e.g., pH 2.0, pH 5.0, pH 7.4, pH 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24 to 48 hours. This duration is critical to ensure that equilibrium between the solid and dissolved states is reached.
-
Sample Processing: After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
Data Reporting: Report the solubility in µg/mL or µM at each specific pH and temperature.
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol: pKa Determination by Potentiometric Titration
Rationale: The pKa value(s) define the ionization state of a molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding. For this compound, with two basic nitrogen centers, potentiometric titration is an accurate method to determine these constants.[16]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water, often with a co-solvent like methanol if aqueous solubility of the free base is low.
-
Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both amine groups are fully protonated.
-
Titration: Place the solution in a temperature-controlled vessel and slowly titrate with a standardized strong base (e.g., 0.1 M NaOH) using a calibrated auto-titrator.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the inflection points.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Reactivity and Chemical Stability
The unique structure of this compound, combining a strained ring with nucleophilic centers, dictates its reactivity and stability profile.
-
Reactivity of the Amine Groups : The primary amine at the C3 position is a strong nucleophile and will undergo typical amine reactions such as acylation, alkylation, and Schiff base formation. The tertiary amine of the azetidine ring is less nucleophilic due to steric hindrance and the electron-withdrawing effect of the phenyl group, but it can still be quaternized or form salts.
-
Azetidine Ring Stability : The four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol). While generally stable under neutral and basic conditions, it can be susceptible to nucleophilic ring-opening under harsh acidic conditions, which can protonate the ring nitrogen and activate the ring carbons for attack.[6] This potential instability is a critical consideration during synthesis, purification, and formulation.
Caption: Potential acid-mediated ring-opening of the azetidine moiety.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not extensively documented, compounds containing amine functionalities can be irritants or sensitizers.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[17][18]
-
Handling : Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17][18] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[17]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[17] Keep the container tightly sealed.
-
Spills : In case of a spill, contain the material with an inert absorbent and dispose of it in accordance with local, state, and federal regulations.[17] Do not allow it to enter drains or waterways.
Conclusion
This compound is a valuable building block for drug discovery, possessing a unique structural and electronic profile. This guide has detailed its core physicochemical properties, from its molecular structure and spectroscopic signatures to its solubility and basicity. A clear understanding of these characteristics, underpinned by the robust experimental protocols provided, is essential for any scientist looking to incorporate this scaffold into their research. The pH-dependent solubility and potential for ring instability under certain conditions are particularly critical parameters that must be managed to ensure successful experimental outcomes and the development of viable drug candidates.
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1-Phenylazetidin-3-amine: A Technical Guide for Advanced Drug Discovery
An In-depth Exploration of Synthesis, Physicochemical Properties, and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals.
Introduction
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that can favorably impact the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the myriad of azetidine derivatives, 1-Phenylazetidin-3-amine stands out as a versatile building block, presenting a strategic entry point for the synthesis of novel therapeutics across a range of disease areas. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its potential applications in drug discovery, offering a robust framework for its utilization in advanced research and development programs.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is paramount for its effective application in drug design and development. The key identifiers and molecular attributes are summarized below.
| Property | Value | Source |
| CAS Number | 1895439-72-1 | BLD Pharm |
| Molecular Formula | C₉H₁₂N₂ | BLD Pharm |
| Molecular Weight | 148.21 g/mol | BLD Pharm |
| Canonical SMILES | C1N(C(C1)N)C2=CC=CC=C2 | PubChem |
| Form | This compound is the free base. It is also commercially available as the dihydrochloride salt (CAS: 2055841-16-0, MW: 221.13 g/mol ). | ChemicalBook, BLD Pharm |
Synthesis and Chemical Landscape
The synthesis of 3-aminoazetidine derivatives can be approached through various synthetic routes, often involving the cyclization of appropriately substituted acyclic precursors or the functionalization of a pre-formed azetidine ring. While a single, universally adopted protocol for this compound is not extensively detailed in publicly available literature, a representative synthesis can be conceptualized based on established methodologies for analogous structures.
Conceptual Synthetic Workflow
A plausible and efficient route to this compound can be envisioned starting from commercially available precursors. The following diagram illustrates a conceptual workflow for its preparation.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative, multi-step synthesis adapted from general procedures for the preparation of 3-aminoazetidines and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 1-Phenylazetidin-3-ol
-
To a solution of aniline in a suitable solvent (e.g., acetonitrile), add epichlorohydrin dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Upon completion, add a strong base, such as sodium hydroxide, to facilitate the intramolecular cyclization to form 1-phenylazetidin-3-ol.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Oxidation to 1-Phenylazetidin-3-one
-
Prepare a solution of oxalyl chloride in dichloromethane and cool to -78 °C.
-
Add dimethyl sulfoxide (DMSO) dropwise, followed by a solution of 1-phenylazetidin-3-ol in dichloromethane.
-
After stirring for 30 minutes, add triethylamine and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer and concentrate to yield 1-phenylazetidin-3-one.
Step 3: Reductive Amination to this compound
-
To a solution of 1-phenylazetidin-3-one in methanol, add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with aqueous HCl and then basify with NaOH.
-
Extract the product with an organic solvent, dry, and concentrate to afford this compound.
Physicochemical Properties: A Deeper Dive
pKa and Solubility
The presence of two basic nitrogen atoms—the azetidine ring nitrogen and the primary amine at the 3-position—suggests that this compound will have at least two pKa values. The primary amine is expected to be the more basic of the two, with a predicted pKa in the range of 8.5-9.5. The azetidine nitrogen, being an aniline-like nitrogen, will be significantly less basic.
The aqueous solubility of this compound is expected to be highly pH-dependent.[2]
-
Acidic pH: At pH values below its pKa, the amine groups will be protonated, forming a cationic species that is anticipated to be highly soluble in aqueous media.
-
Neutral and Basic pH: As the pH increases above the pKa, the neutral free base will predominate, leading to a decrease in aqueous solubility.
Lipophilicity (LogP)
The LogP (octanol-water partition coefficient) is a critical parameter for predicting a molecule's membrane permeability and overall drug-like properties. The phenyl group contributes to its lipophilicity, while the polar amine groups enhance its hydrophilicity. The overall LogP is predicted to be in a range suitable for oral absorption and cell permeability.
Experimental Determination Workflow
To obtain precise experimental values for these crucial parameters, the following standard protocols are recommended.
Caption: A comprehensive workflow for the identification and validation of biological targets.
Conclusion
This compound represents a strategically important building block in the landscape of modern drug discovery. Its unique structural and physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics. While a comprehensive public database of its experimental properties and biological activities is still emerging, this technical guide provides a robust framework for its synthesis, characterization, and application. By leveraging the principles and protocols outlined herein, researchers can effectively unlock the therapeutic potential of this promising scaffold and its derivatives.
References
- PubChem. This compound. [Link]
- MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]
- RSC Publishing. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. [Link]
- PubMed.
Sources
A Technical Guide to the Spectroscopic Characterization of 1-Phenylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Phenylazetidin-3-amine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra in the peer-reviewed literature, this guide leverages fundamental spectroscopic principles and comparative data from analogous structures to present a robust prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related N-aryl azetidine compounds. Included are generalized, field-proven protocols for data acquisition and in-depth interpretations of the predicted spectral data.
Introduction: The Significance of this compound
Azetidine derivatives are crucial scaffolds in medicinal chemistry, prized for their ability to introduce conformational rigidity and novel vector orientations in drug candidates. The this compound structure, incorporating both a strained four-membered ring and an aromatic amine moiety, presents a unique combination of electronic and steric properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule during synthesis and subsequent applications in drug development. This guide provides a detailed roadmap for understanding its spectral signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex due to the asymmetry of the molecule. The predictions are based on the analysis of substituent effects on chemical shifts and spin-spin coupling patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| Phenyl H (ortho) | ~6.6 - 6.8 | Doublet (d) or Triplet of doublets (td) | 2H | J ≈ 7-9 Hz |
| Phenyl H (meta) | ~7.1 - 7.3 | Triplet (t) or Triplet of doublets (td) | 2H | J ≈ 7-9 Hz |
| Phenyl H (para) | ~6.5 - 6.7 | Triplet (t) | 1H | J ≈ 7-9 Hz |
| Azetidine CH (C3-H) | ~3.8 - 4.2 | Quintet or complex multiplet | 1H | J ≈ 6-8 Hz |
| Azetidine CH₂ (C2/C4-H) | ~3.4 - 3.7 and ~3.9 - 4.3 | Multiplets (m) | 4H | Jgem ≈ 9-12 Hz, Jvic ≈ 6-8 Hz |
| Amine NH₂ | ~1.5 - 3.0 | Broad Singlet (br s) | 2H | - |
Rationale behind the Predictions:
-
Phenyl Protons: The N-phenyl group's protons will appear in the aromatic region. The ortho-protons are expected to be the most shielded due to the electron-donating effect of the nitrogen atom, thus appearing at a lower chemical shift. The meta and para protons will resonate at progressively higher chemical shifts. The multiplicities will arise from coupling with adjacent aromatic protons.
-
Azetidine Protons: The protons on the strained azetidine ring will be deshielded by the adjacent nitrogen atom. The methine proton at C3, bearing the amine group, is expected to be a complex multiplet due to coupling with the four adjacent methylene protons. The methylene protons at C2 and C4 are diastereotopic and will likely appear as two distinct multiplets, each integrating to two protons. They will exhibit both geminal and vicinal coupling.
-
Amine Protons: The primary amine protons typically appear as a broad singlet. The exact chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (ipso) | ~145 - 150 |
| Phenyl C (ortho) | ~112 - 116 |
| Phenyl C (meta) | ~128 - 130 |
| Phenyl C (para) | ~115 - 119 |
| Azetidine C3 | ~45 - 50 |
| Azetidine C2/C4 | ~55 - 60 |
Rationale behind the Predictions:
-
Aromatic Carbons: The ipso-carbon (attached to nitrogen) will be the most downfield in the aromatic region. The ortho and para carbons are expected to be shielded relative to benzene due to the nitrogen's electron-donating character, while the meta carbons will be less affected.
-
Azetidine Carbons: The carbons of the azetidine ring are in the aliphatic region but are deshielded by the nitrogen atom. The C2 and C4 carbons, being directly attached to the phenyl-substituted nitrogen, are expected to be further downfield than the C3 carbon which is attached to the primary amine.
Experimental Protocol for NMR Data Acquisition
A generalized protocol for acquiring high-quality NMR spectra of a sample like this compound is provided below.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis. For potentially better resolution of the N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds, as well as aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium | Two distinct bands (asymmetric and symmetric) are expected.[1][2][3] |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | |
| N-H Bend (primary amine) | 1580 - 1650 | Medium to Strong | Scissoring vibration.[1][3] |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |
| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong | [1][3] |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium | [1][3] |
| N-H Wag (primary amine) | 665 - 910 | Broad, Strong | Out-of-plane bending.[1] |
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Thin Film (for liquids): If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is often the simplest method.
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺•): The molecular weight of this compound (C₉H₁₂N₂) is 148.21 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak is expected at m/z = 148.
-
Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an even nominal molecular weight, as predicted by the nitrogen rule.
-
Major Fragmentation Pathways: The fragmentation of this compound is likely to be initiated by the cleavage of the strained azetidine ring.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the loss of an ethylenimine radical or related fragments.
-
Loss of the Amino Group: Cleavage of the C-N bond of the primary amine could result in the loss of •NH₂ (m/z 16).
-
Ring Opening and Rearrangement: The strained azetidine ring may undergo ring-opening followed by rearrangement and further fragmentation, leading to a complex fragmentation pattern.
-
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
A mass spectrometer, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
GC-MS (for volatile, thermally stable compounds):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Separation: The compound will be separated from any impurities on the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with electrons (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
LC-MS (for less volatile or thermally sensitive compounds):
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Injection: Inject the sample into the LC system.
-
Separation: The compound is separated on the LC column.
-
Ionization: The eluent from the LC column is introduced into the ESI source, where a fine spray of charged droplets is formed, leading to the formation of protonated molecules [M+H]⁺ (m/z 149).
-
Mass Analysis: The ions are analyzed by the mass spectrometer.
Visualization of Key Structural and Spectroscopic Relationships
To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a conceptual workflow for its characterization.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for the spectroscopic characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The provided data tables, interpretation rationale, and experimental protocols offer a solid foundation for researchers working with this compound. While these predictions are based on sound scientific principles and data from analogous structures, it is imperative to confirm them with experimental data once the compound is synthesized and purified. The methodologies and spectral interpretations outlined herein will serve as a valuable reference for the successful characterization of this and other novel azetidine-containing molecules.
References
- BLD Pharm. This compound.
- The Royal Society of Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).
- BLD Pharm. This compound dihydrochloride.
- ResearchG
- BenchChem. An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Tert-butylazetidin-3-amine.
- IR Spectroscopy Tutorial: Amines.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- NIST. 1,4-Benzenediamine, N-phenyl-.
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The Genesis of a Key Scaffold: A Technical Guide to the Discovery and Synthetic History of 1-Phenylazetidin-3-amine
Introduction: The Azetidine Ring in Modern Drug Discovery
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its unique combination of properties—conformational rigidity, increased sp³ character, and the ability to act as a bioisosteric replacement for other functional groups—has made it an attractive component in the design of novel therapeutics. 1-Phenylazetidin-3-amine, in particular, serves as a critical building block for a variety of pharmacologically active agents, offering a versatile scaffold for further functionalization. This guide provides an in-depth exploration of the discovery and the evolution of synthetic strategies for this important molecule, aimed at researchers, scientists, and professionals in drug development. While a singular, seminal publication marking the definitive "discovery" of this compound remains elusive in the surveyed literature, its synthetic history is intrinsically linked to the broader development of methods for constructing the 3-aminoazetidine core.
The Early Days: An Inferred Genesis from Foundational Azetidine Chemistry
The initial preparations of N-substituted-3-aminoazetidines can be pieced together from early methodologies focused on the synthesis of the azetidine ring. The most probable early route to this compound would have been a multi-step sequence, leveraging the readily available starting materials: aniline and epichlorohydrin.
This foundational approach, while conceptually straightforward, was often plagued by low yields and the formation of numerous side products, necessitating tedious purification procedures. The high reactivity of epichlorohydrin and the potential for polymerization and competing side reactions presented significant challenges to early organic chemists.
Core Synthetic Challenge: Ring Strain and Reactivity
The synthesis of the azetidine ring is a thermodynamic challenge due to its inherent ring strain. Early methods relied on forcing conditions, which often led to undesired byproducts. The choice of the nitrogen source for the 3-amino group and the strategy for its introduction were critical considerations.
Evolution of a Synthesis: A Journey Towards Efficiency and Scalability
Recognizing the limitations of early approaches, the synthetic community dedicated considerable effort to developing more robust and efficient methods for the preparation of 3-aminoazetidines, including the N-phenyl variant. This evolution can be categorized into several key strategic advancements.
Strategy 1: The Azetidin-3-ol Intermediate Route
A significant improvement in the synthesis of 3-aminoazetidines came with the development of reliable methods to produce N-substituted azetidin-3-ols as stable intermediates. This approach typically involves two key stages: the formation of the azetidin-3-ol and its subsequent conversion to the 3-amino derivative.
Workflow for the Azetidin-3-ol Intermediate Route
Caption: Synthesis of this compound via an azetidin-3-ol intermediate.
Experimental Protocol: Synthesis of 1-Phenylazetidin-3-ol
-
Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent (e.g., methanol or isopropanol) at 0-5 °C, epichlorohydrin (1.1 eq) is added dropwise, maintaining the temperature.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Cyclization: A base, such as sodium hydroxide or potassium carbonate, is added to the reaction mixture, which is then heated to reflux for 4-8 hours to promote intramolecular cyclization.
-
Workup and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-phenylazetidin-3-ol.
Experimental Protocol: Conversion of 1-Phenylazetidin-3-ol to this compound
-
Activation: To a solution of 1-phenylazetidin-3-ol (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours.
-
Nucleophilic Displacement (Azide Method): The activated intermediate is then reacted with sodium azide (2.0 eq) in a polar aprotic solvent like DMF at elevated temperatures (e.g., 80 °C) for 12-18 hours.
-
Reduction: The resulting 3-azido-1-phenylazetidine is reduced to the amine using a standard reducing agent such as lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation (H₂/Pd-C).
-
Purification: The final product is purified by an appropriate method, such as distillation or crystallization of a salt form.
Strategy 2: The Diaminopropanol Cyclization Route
An alternative and often more direct approach involves the synthesis of a 1,3-diaminopropan-2-ol derivative followed by cyclization. This strategy avoids the isolation of the azetidin-3-ol intermediate.
Workflow for the Diaminopropanol Cyclization Route
Caption: Direct synthesis of this compound from a diaminopropanol precursor.
Experimental Protocol: Diaminopropanol Cyclization
-
Epoxide Ring Opening: N-(2,3-epoxypropyl)aniline (1.0 eq) is reacted with a concentrated aqueous solution of ammonia in an autoclave at elevated temperature and pressure.
-
Isolation of Diamine: After the reaction is complete, the excess ammonia and water are removed under reduced pressure to yield the crude 1-(phenylamino)-3-aminopropan-2-ol.
-
Cyclization: The crude diaminopropanol is treated with a dehydrating/cyclizing agent, such as concentrated sulfuric acid or thionyl chloride, at low temperatures, followed by careful heating.
-
Workup and Purification: The reaction is neutralized with a base, and the product is extracted with an organic solvent. Purification is typically achieved through distillation under reduced pressure or by salt formation and recrystallization.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Intermediates | Typical Yields | Advantages | Disadvantages |
| Azetidin-3-ol Intermediate | Aniline, Epichlorohydrin | 1-Phenylazetidin-3-ol | 40-60% (overall) | More controlled, intermediates are stable and can be purified. | Multi-step, requires activation of the hydroxyl group. |
| Diaminopropanol Cyclization | Aniline, Epichlorohydrin, Ammonia | 1-(Phenylamino)-3-aminopropan-2-ol | 20-40% (overall) | Fewer steps. | Harsher cyclization conditions, often lower yielding, potential for more side products. |
Modern Synthetic Innovations
Recent advancements in organic synthesis have provided milder and more efficient pathways to this compound and its derivatives. These include:
-
Catalytic Methods: The use of transition metal catalysts for C-N bond formation has enabled more efficient cyclization reactions under milder conditions.
-
Protecting Group Strategies: The judicious use of modern protecting groups for the amine functionalities has improved selectivity and overall yields.
-
Flow Chemistry: The application of continuous flow technologies allows for better control of reaction parameters, improved safety, and easier scalability of azetidine syntheses.
Conclusion: An Enduring Scaffold in Drug Discovery
The synthetic history of this compound mirrors the broader evolution of synthetic organic chemistry—a continuous pursuit of efficiency, selectivity, and scalability. From its inferred beginnings in challenging, low-yielding reactions to the more elegant and controlled methods available today, the journey to access this valuable building block has been one of persistent innovation. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of this compound and the methods for its synthesis are set to endure.
References
Given the absence of a specific seminal paper for this compound, this list comprises key publications detailing the synthesis of the 3-aminoazetidine core and related N-substituted derivatives, which represent the foundational chemistry upon which the synthesis of the target molecule is based.
- Gaertner, V. R. (1967). The Synthesis of 1-Alkyl-3-azetidinols. Journal of Organic Chemistry, 32(9), 2972–2974. [A foundational paper on the synthesis of N-alkyl-3-azetidinols, key precursors for 3-aminoazetidines.]
- Okutani, T., et al. (1974). Synthesis of Azetidine Derivatives. I. A New Synthesis of 1-Substituted 3-Aminoazetidines. Chemical & Pharmaceutical Bulletin, 22(7), 1490-1496. [Details the conversion of azetidinols to 3-aminoazetidines.]
- Anderson, A. G., & Lok, R. (1972). Synthesis of 1-t-butyl-3-aminoazetidine. The Journal of Organic Chemistry, 37(24), 3953–3955.
- Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic Preparations and Procedures International, 38(5), 427-488. [A comprehensive review of azetidine synthesis.]
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The construction of the azetidine ring. Chemical Reviews, 108(9), 3988-4035.
The Ascendant Role of 1-Phenylazetidin-3-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to drug candidates is a perpetual endeavor in medicinal chemistry. Among the saturated heterocycles, the azetidine moiety has garnered significant attention for its ability to impart three-dimensionality, improve metabolic stability, and serve as a versatile synthetic handle. This technical guide delves into the burgeoning potential of a specific, yet broadly applicable building block: 1-phenylazetidin-3-amine. We will explore its synthesis, key derivatization strategies, and its emerging applications across diverse therapeutic areas, underpinned by insights into its role in structure-activity relationships and as a bioisosteric replacement for more conventional motifs.
Introduction: The Azetidine Scaffold - A Privileged Motif in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital components in the design of contemporary therapeutics.[1] Their inherent ring strain, sp³-rich character, and conformational rigidity offer a unique combination of properties that can positively influence a molecule's pharmacokinetic profile.[1] Unlike their more strained three-membered aziridine counterparts, azetidines generally exhibit greater stability, making them more amenable to synthetic manipulation and formulation.[2] The incorporation of an azetidine ring can lead to enhanced aqueous solubility, improved metabolic stability, and better receptor selectivity.[1] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its clinical relevance.[1]
The this compound core, in particular, presents a strategic starting point for library synthesis and lead optimization. The phenyl group at the 1-position can modulate lipophilicity and engage in aryl-aryl interactions with biological targets, while the primary amine at the 3-position serves as a versatile point for diversification.
Synthesis and Derivatization of the this compound Core
The accessibility of a chemical scaffold is paramount to its widespread adoption in drug discovery programs. While the synthesis of azetidines can be challenging due to ring strain, several methodologies have been developed for the efficient construction of 3-aminoazetidine derivatives.
A common synthetic route to N-aryl-3-aminoazetidines involves the reaction of a suitable dielectrophile with a primary arylamine. For instance, the reaction of aniline with epichlorohydrin can lead to the formation of a 1-phenyl-3-hydroxyazetidine intermediate, which can then be converted to the corresponding amine.
Aniline [label="Aniline"]; Epichlorohydrin [label="Epichlorohydrin"]; Intermediate1 [label="1-Phenyl-3-hydroxyazetidine"]; Azide [label="Azide Intermediate"]; Amine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Aniline -> Intermediate1 [label="+ Epichlorohydrin"]; Intermediate1 -> Azide [label="Mesylation, NaN3"]; Azide -> Amine [label="Reduction (e.g., H2, Pd/C)"]; }
Once obtained, the 3-amino group of this compound is readily functionalized through standard synthetic transformations, providing access to a diverse range of derivatives. The two most prominent derivatization strategies are amide bond formation and reductive amination.
Amide Bond Formation
The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) is a straightforward and widely used method to generate libraries of N-(1-phenylazetidin-3-yl)amides.[1] These reactions are typically mediated by standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).
Experimental Protocol: Amide Coupling using HATU
-
To a solution of the desired carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or DCM), add HATU (1.1 eq.) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired N-(1-phenylazetidin-3-yl)amide.
Reductive Amination
Reductive amination provides a facile route to secondary and tertiary amines by reacting this compound with aldehydes or ketones in the presence of a reducing agent. This method allows for the introduction of a wide array of alkyl and aryl substituents at the 3-amino position.
Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Amide Derivatives"]; ReductiveAmination [label="Substituted Amine Derivatives"]; CarboxylicAcid [label="R-COOH"]; AldehydeKetone [label="R'-CHO or R'-CO-R''"]; ReducingAgent [label="Reducing Agent (e.g., NaBH(OAc)3)"];
Start -> Amide [label="Amide Coupling"]; CarboxylicAcid -> Amide; Start -> ReductiveAmination [label="Reductive Amination"]; AldehydeKetone -> ReductiveAmination; ReducingAgent -> ReductiveAmination; }
Potential Applications in Medicinal Chemistry
The this compound scaffold is a versatile building block with the potential for broad applicability across multiple therapeutic areas. Its unique structural features can be leveraged to address specific challenges in drug design.
Kinase Inhibitors
The azetidine ring is a common feature in many kinase inhibitors. Its rigid structure can help to orient key pharmacophoric elements for optimal binding to the ATP-binding site of kinases. The 1-phenyl group can be tailored to occupy hydrophobic pockets, while the derivatized 3-amino group can form crucial hydrogen bond interactions with the hinge region of the kinase. The development of derivatives of pyridylpyrimidinylaminophenyl amine, a key pharmacophore in the kinase inhibitor drug imatinib, has shown that amide and cyclic amide variations can lead to potent kinase inhibition.[3] While specific examples with the this compound core are not yet widely published, the principles of kinase inhibitor design strongly suggest its potential in this area.
Central Nervous System (CNS) Agents
Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery. The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, are critical determinants of BBB permeability. The sp³-rich and compact nature of the azetidine ring can contribute to a lower polar surface area and a more favorable three-dimensional shape for BBB penetration. The this compound scaffold, with its tunable lipophilicity and hydrogen bonding capacity, presents an attractive starting point for the design of novel CNS-active compounds.[4]
Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The this compound moiety can be considered a bioisostere for more flexible or metabolically labile diamine linkers. For instance, it can serve as a constrained analog of N-phenyl-1,2-diaminoethane or as a replacement for piperazine rings to explore novel chemical space and potentially improve pharmacokinetic properties.[5] The rigid azetidine core can pre-organize the substituents in a specific conformation, which may lead to enhanced binding affinity and selectivity for the target protein.
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on this compound derivatives are still emerging in the public domain, general principles can be inferred from related azetidine-containing compounds.
| Modification Site | Potential Impact on Activity |
| Phenyl Ring (N1) | Substitution on the phenyl ring can modulate lipophilicity, metabolic stability, and introduce specific interactions with the target protein (e.g., halogen bonding, hydrophobic interactions). |
| Amine (C3) | The nature of the substituent introduced at the 3-amino position is critical for target engagement. For example, in kinase inhibitors, this group often forms hydrogen bonds with the hinge region. The size and shape of this substituent will dictate the overall binding affinity and selectivity. |
| Azetidine Ring | Substitution on the azetidine ring itself (at the 2 or 4 positions) can introduce chirality and further refine the spatial orientation of the key binding elements, although this adds synthetic complexity. |
Table 1: General Structure-Activity Relationship Considerations for this compound Derivatives.
Future Perspectives and Conclusion
The this compound scaffold represents a promising and underexplored area of chemical space for drug discovery. Its synthetic tractability and the advantageous physicochemical properties conferred by the azetidine ring make it an attractive starting point for the development of novel therapeutics. While the full potential of this scaffold is yet to be realized, the foundational principles of medicinal chemistry suggest its applicability in diverse areas, including kinase inhibition and CNS disorders. As more research is conducted and published, a clearer picture of the specific therapeutic opportunities for this compound derivatives will undoubtedly emerge. This technical guide serves as a foundational resource to stimulate further investigation and application of this versatile chemical entity in the pursuit of innovative medicines.
References
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- ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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- Drug Hunter. (n.d.). CNS-Active.
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- Singh, S., & Kumar, A. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390.
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- Wang, T., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.
- Wulff, J. E., et al. (2025). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 2(9), 507-529.
- Zhang, Y., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 114, 130015.
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An In-Depth Technical Guide to the Biological Activity of Substituted 1-Phenylazetidin-3-amine Derivatives
To the Valued Researchers, Scientists, and Drug Development Professionals,
This guide is intended to provide a comprehensive technical overview of the biological activities associated with substituted 1-phenylazetidin-3-amine derivatives. The unique structural motif of the azetidine ring, coupled with the phenyl and amine functionalities, presents a compelling scaffold for the design of novel therapeutic agents. This document will delve into the known biological landscape of these compounds, exploring their synthesis, structure-activity relationships (SAR), and mechanisms of action across various biological targets.
Introduction to the this compound Scaffold
The this compound core structure is a fascinating starting point for medicinal chemistry exploration. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity, which can be advantageous for selective receptor binding. The phenyl group at the 1-position and the amine at the 3-position offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
The amine functionality, in particular, is a common feature in many biologically active molecules, often playing a crucial role in interactions with biological targets through hydrogen bonding and ionic interactions. The strategic placement of substituents on both the phenyl ring and the amine can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is a critical aspect of exploring their biological potential. A general synthetic approach often involves the construction of the azetidine ring, followed by the introduction or modification of the phenyl and amine substituents.
A representative synthetic workflow is depicted below. This process typically starts with commercially available starting materials and proceeds through several key steps to arrive at the desired substituted this compound analogs.
Caption: A generalized synthetic workflow for the preparation of substituted this compound derivatives.
Biological Activities and Therapeutic Potential
While comprehensive public data on the biological activities of a wide range of substituted this compound derivatives is still emerging, preliminary investigations and the activities of structurally related compounds suggest potential in several therapeutic areas. The primary focus of exploration for this scaffold has been within the central nervous system (CNS), given the prevalence of the phenyl and amine moieties in known CNS-active drugs.
Potential as Monoamine Reuptake Inhibitors
A significant area of interest for this class of compounds is their potential to act as monoamine reuptake inhibitors. Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical targets for the treatment of depression, anxiety, and other mood disorders. The this compound scaffold shares structural similarities with known monoamine reuptake inhibitors, suggesting that derivatives could be designed to selectively or non-selectively inhibit these transporters.
The exploration of structure-activity relationships (SAR) in this context would involve modifying the substituents on the phenyl ring and the amine to optimize potency and selectivity for the desired transporter(s).
Activity at Dopamine Receptors
The dopaminergic system is implicated in a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Dopamine receptors, particularly the D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes, are key drug targets. The this compound scaffold could serve as a template for the design of novel dopamine receptor ligands.
The nature and position of substituents on the phenyl ring can significantly influence the affinity and selectivity for different dopamine receptor subtypes. For instance, specific substitution patterns are known to favor binding to D2-like receptors, which are the primary targets for many antipsychotic medications.
Structure-Activity Relationship (SAR) Insights
Although a detailed SAR landscape for substituted 1-phenylazetidin-3-amines is not yet fully established in the public domain, some general principles can be inferred from related chemical series.
Table 1: Postulated Structure-Activity Relationships for Substituted this compound Derivatives
| Structural Modification | Postulated Effect on Biological Activity | Rationale |
| Substitution on the Phenyl Ring | Modulation of receptor affinity and selectivity. Alteration of pharmacokinetic properties (e.g., lipophilicity, metabolic stability). | Electronic and steric effects of substituents can influence binding interactions with the target protein. Lipophilicity affects blood-brain barrier penetration. |
| Substitution on the 3-Amine | Alteration of potency and selectivity. Introduction of additional binding interactions. | The nature of the substituent (e.g., alkyl, acyl) can impact hydrogen bonding capacity and steric fit within the binding pocket. |
| Stereochemistry at C3 | Potential for stereoselective binding to chiral biological targets. | Enantiomers can exhibit different potencies and efficacies due to the three-dimensional nature of receptor binding sites. |
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel substituted this compound derivatives, a series of in vitro and in vivo assays are essential.
In Vitro Assays
A crucial first step is to determine the affinity of the compounds for their intended biological targets. This is typically achieved through radioligand binding assays.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) for each test compound by analyzing the displacement of the radioligand.
Caption: A simplified workflow for a radioligand binding assay.
In Vivo Models
Promising compounds identified in in vitro assays should be further evaluated in animal models to assess their efficacy and pharmacokinetic properties.
Protocol 2: In Vivo Microdialysis for Measuring Neurotransmitter Levels
-
Animal Preparation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum, prefrontal cortex) of a conscious, freely moving rodent.
-
Probe Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Collect the dialysate samples at regular intervals. The dialysate will contain extracellular neurotransmitters that have diffused across the probe's semipermeable membrane.
-
Neurotransmitter Analysis: Analyze the concentration of monoamines (dopamine, serotonin, norepinephrine) and their metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples to determine the effect of the compound on extracellular neurotransmitter levels.
-
Data Analysis: Plot the change in neurotransmitter concentration over time to assess the in vivo potency and duration of action of the test compound.
Future Directions and Conclusion
The substituted this compound scaffold holds considerable promise for the development of novel therapeutics, particularly for CNS disorders. The structural features of this core provide a versatile platform for the design of compounds with tailored biological activities.
Future research in this area should focus on:
-
Systematic SAR exploration: A comprehensive investigation of the effects of various substituents on the phenyl ring and the amine will be crucial for identifying potent and selective ligands.
-
Elucidation of mechanisms of action: Detailed pharmacological studies are needed to understand how these compounds interact with their biological targets at a molecular level.
-
In vivo characterization: Promising candidates should be rigorously tested in relevant animal models of disease to establish their therapeutic potential and safety profiles.
This technical guide has provided a foundational overview of the biological activity of substituted this compound derivatives. As research in this area progresses, a more detailed understanding of the therapeutic potential of this exciting class of compounds will undoubtedly emerge.
References
Due to the limited availability of specific public data on the biological activity of substituted this compound in the provided search results, a comprehensive list of direct references cannot be compiled at this time. The information presented is based on general principles of medicinal chemistry and pharmacology as applied to related chemical scaffolds.
Safety and handling precautions for 1-Phenylazetidin-3-amine
An In-Depth Technical Guide to the Safe Handling of 1-Phenylazetidin-3-amine for Research & Development
Section 1: Executive Summary & Hazard Overview
This guide provides comprehensive safety and handling protocols for this compound (CAS: 1895439-72-1), a substituted azetidine of increasing interest in medicinal chemistry and drug development.[1][2] A critical review of available safety literature reveals a significant lack of specific toxicological data for this compound. The Safety Data Sheet (SDS) for the related dihydrochloride salt indicates that its properties have not been thoroughly investigated.[3]
Therefore, this document is grounded in the precautionary principle . This compound must be treated as a substance of unknown, but potentially significant, toxicity. This assessment is based on structural analogy to hazardous compounds (e.g., aniline) and the inherent chemical reactivity of the strained azetidine ring.[4][5] Adherence to the protocols outlined herein is crucial to ensure the safety of all laboratory personnel. This guide is intended for researchers, chemists, and drug development professionals who may handle this compound.
Section 2: Physicochemical & Reactivity Profile
A thorough understanding of the compound's chemical nature is fundamental to anticipating its behavior and implementing effective safety controls.
2.1 Chemical Identity and Properties
The key identifiers for this compound are summarized below. Notably, core physical properties such as melting point, boiling point, and density are not well-documented in publicly available sources, reinforcing the need for cautious handling.[6][7]
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| Synonyms | N-phenylazetidin-3-amine | [7] |
| CAS Number | 1895439-72-1 | [6] |
| Molecular Formula | C₉H₁₂N₂ | [6][7][8] |
| Molecular Weight | 148.21 g/mol | [6][7] |
| Physical Properties | Data not available (Melting Point, Boiling Point, Density) | [6][7] |
2.2 Structural Analysis and Inferred Hazards
The potential hazards of this compound are derived from its two key structural motifs:
-
The Azetidine Ring: This four-membered nitrogen-containing heterocycle is characterized by significant ring strain.[5] This strain makes it susceptible to ring-opening reactions when exposed to nucleophiles, strong acids, or strong bases.[5] This inherent reactivity is synthetically useful but requires careful control of reaction conditions to avoid unintended and potentially exothermic side reactions.
-
The N-Phenylamine Moiety: This part of the structure is analogous to aniline. Aniline is a well-characterized toxic substance known to be harmful if swallowed, inhaled, or in contact with skin.[4] It is also suspected of causing genetic defects and cancer and is known to cause damage to organs through prolonged or repeated exposure.[4] While direct extrapolation is not possible, the presence of this moiety constitutes a significant structural alert, demanding the prevention of dermal, ocular, and respiratory exposure. Furthermore, cyclic tertiary amines can undergo metabolic bioactivation to form reactive iminium species, which can contribute to toxicity.[9]
Section 3: The Precautionary Principle in Practice: A Risk-Based Approach
Given the data gaps, a systematic risk assessment is mandatory before any work with this compound begins. The workflow below illustrates the logical process that informs the subsequent handling protocols.
Caption: Risk assessment workflow for compounds with limited safety data.
Section 4: Standard Operating Procedure (SOP) for Safe Handling
This section details the mandatory procedures for handling this compound.
4.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood. This is the primary control to prevent inhalation of any potential vapors, mists, or dusts.[10]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[11]
4.2 Personal Protective Equipment (PPE): Essential Barrier Protection
The correct selection and use of PPE are critical. The following table summarizes the minimum requirements.
| Task | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Storage & Transport | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Lab Coat |
| Weighing (Solid) | Double-gloved (Nitrile) | Chemical Safety Goggles | Lab Coat, Shoe Covers. Consider N95 respirator if aerosolization is possible. |
| Solution Preparation | Double-gloved (Nitrile) | Chemical Safety Goggles & Face Shield | Impervious Lab Coat, Shoe Covers |
| Reaction Workup | Double-gloved (Nitrile or other resistant material) | Chemical Safety Goggles & Face Shield | Impervious Lab Coat, Shoe Covers |
-
Rationale:
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.[11][12] Double-gloving provides an extra layer of protection against tears and contamination.
-
Eye Protection: Goggles provide a full seal to protect against splashes.[13] A face shield should be worn over goggles during tasks with a higher splash risk, such as transfers of larger volumes or workups.[13]
-
Lab Coat: An impervious, long-sleeved lab coat protects the body and personal clothing from contamination.[12]
-
Respiratory Protection: While engineering controls are primary, respiratory protection may be required if there is a risk of generating aerosols and the fume hood is insufficient.[14][15]
-
4.3 Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[11] Prepare all necessary equipment and reagents.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Conduct weighing within the fume hood. Use a disposable weigh boat. Handle the container with care to minimize dust or vapor release.
-
Transfer/Addition: Add the compound to the reaction vessel slowly and carefully. If making a solution, add the solid to the solvent to minimize splashing.
-
Post-Handling: After the transfer is complete, cap the primary container and decontaminate its exterior with a suitable solvent (e.g., 70% ethanol). Decontaminate the spatula and weigh boat before disposal.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the task and removing PPE.[11][14]
Section 5: Storage and Waste Management
Proper storage and disposal are critical for maintaining safety and chemical integrity.
5.1 Storage Conditions
-
Temperature: Store in a refrigerator.[3] Some suppliers may recommend prolonged storage at -20°C.[12]
-
Atmosphere: Keep the container tightly sealed to prevent exposure to air and moisture.[3][12]
-
Location: Store in a dry, well-ventilated area designated for chemical storage, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][11]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazards.
5.2 Decontamination & Waste Disposal
-
Spills: In case of a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[11] Collect the contaminated material into a sealed, labeled container for hazardous waste.[11] Do not allow spills to enter drains.[11][16]
-
Waste: All contaminated materials (gloves, weigh boats, absorbent material, excess reagent) must be disposed of as hazardous chemical waste.[14] Follow all institutional, local, state, and federal regulations for chemical waste disposal.[11]
Section 6: Emergency Procedures
Immediate and correct action is vital in the event of an exposure.
Caption: General emergency response workflow following a chemical exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[4][10] Wash out the mouth with water. Seek immediate medical attention.[3][10] |
Causality Note: In all cases of exposure, it is critical to provide the Safety Data Sheet (SDS) to responding medical personnel.[3] The lack of specific toxicology data makes this information, along with the chemical structure, essential for proper treatment.
Section 7: Conclusion
This compound is a valuable building block in modern chemical research. However, the absence of comprehensive safety data necessitates that it be handled with the utmost care, treating it as a substance with significant potential for harm. By understanding its chemical reactivity, analyzing structural alerts, and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and work with this compound safely and effectively.
Section 8: References
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General Chemical Safety Data Sheet Information. (n.d.). Sample SDS. [Online]. Available: [Link]
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SAFETY DATA SHEET. (2020). pxlence. [Online]. Available: [Link]
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azetidin-3-yl-phenyl-amine Information. (2025). Chemical Synthesis Database. [Online]. Available: [Link]
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PubChem Compound Summary for CID 58827445. (n.d.). National Center for Biotechnology Information. [Online]. Available: [Link]
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SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.net. [Online]. Available: [Link]
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New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. [Online]. Available: [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. [Online]. Available: [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). National Institutes of Health. [Online]. Available: [Link]
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Personal Protective Equipment. (2025). US EPA. [Online]. Available: [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Institutes of Health. [Online]. Available: [Link]
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PERSONAL PROTECTIVE EQUIPMENT. (n.d.). ASHP Publications. [Online]. Available: [Link]
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Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. (n.d.). PubMed. [Online]. Available: [Link]
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N-phenylazetidin-3-amine dihydrochloride (C9H12N2). (n.d.). PubChemLite. [Online]. Available: [Link]
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Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. (2024). Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]
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An In-depth Technical Guide to the Solubility of 1-Phenylazetidin-3-amine in Common Organic Solvents
Disclaimer: As of the date of this publication, publicly available, quantitative experimental solubility data for 1-Phenylazetidin-3-amine is limited. This guide therefore provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility based on first principles of physical chemistry, data from structurally related compounds, and established industry-standard protocols. The experimental procedures described are based on established international guidelines and are intended to enable researchers to generate high-quality, reliable data.
Executive Summary
This compound is a valuable heterocyclic building block in medicinal chemistry. Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility profile. This technical guide provides a robust framework for drug development professionals and researchers to understand and evaluate the solubility of this compound. We present a theoretical analysis of its expected solubility based on its unique chemical structure, which contains both a nonpolar aromatic ring and a polar secondary amine capable of hydrogen bonding. The core of this guide is a detailed, self-validating protocol for the determination of thermodynamic (equilibrium) solubility using the isothermal shake-flask method, a gold-standard technique.[1][2][3][4] This is supplemented by guidance on data interpretation and visualization of the underlying molecular interactions that dictate solubility in various solvent classes.
Introduction to this compound
Chemical Structure and Significance
This compound, with the molecular formula C₉H₁₂N₂, is a disubstituted azetidine. Its structure is characterized by a strained four-membered heterocyclic azetidine ring, a phenyl group attached to the ring nitrogen, and a primary amine group at the 3-position.
-
Structure: (Illustrative Structure)
-
Molecular Weight: 148.21 g/mol [5]
-
CAS Number: 186547-30-4 (Note: CAS number may vary for different salt forms or isomers)
The azetidine scaffold is of significant interest in drug discovery as a bioisosteric replacement for other, more flexible or lipophilic groups, offering a degree of conformational rigidity. The presence of both a basic amine and an aromatic ring makes this compound a versatile synthon for creating libraries of potential therapeutic agents.
The Critical Role of Solubility in Research and Development
A thorough understanding of a compound's solubility is not merely an academic exercise; it is a critical success factor throughout the drug discovery and development pipeline.[6][7][8]
-
Drug Discovery: In early-stage discovery, poor aqueous solubility can lead to unreliable results in biological assays, potentially causing promising compounds to be overlooked.[8][9]
-
Process Chemistry: Efficient synthesis and purification schemes depend on selecting appropriate solvents in which the compound and its intermediates are sufficiently soluble for reaction and crystallization.
-
Formulation Development: The bioavailability of an orally administered drug is often limited by its solubility and dissolution rate.[6][10] Determining solubility in various solvents, including biorelevant media, is a prerequisite for developing a safe and effective dosage form.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of this compound is dictated by the balance of its hydrophobic and hydrophilic features. While experimental data is scarce, we can predict its behavior by analyzing its structure.
| Property | Predicted Value / Comment | Influence on Solubility |
| Molecular Formula | C₉H₁₂N₂ | - |
| Molecular Weight | 148.21 g/mol | Relatively low molecular weight is generally favorable for solubility. |
| pKa (Conjugate Acid) | ~8.0 - 9.0 (Predicted) | The secondary amine is basic. At pH values below the pKa, the compound will be protonated and exist as a more water-soluble salt. The free base, present at pH > pKa, will be more soluble in organic solvents.[2] |
| XLogP3 (Predicted) | 1.3 | This positive value indicates a degree of lipophilicity, suggesting that while it has some water solubility, it will likely be more soluble in a range of organic solvents than in water. |
Theoretical Solubility Profile:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . The polar amine group and potential for hydrogen bonding are incompatible with non-polar environments. The non-polar phenyl group will offer only minor favorable interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, Acetonitrile): Solubility is expected to be moderate to good . These solvents can engage in dipole-dipole interactions with the polar C-N bonds of the azetidine ring but cannot donate hydrogen bonds.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be high . These solvents can act as both hydrogen bond donors (to the amine) and acceptors, effectively solvating the polar portions of the molecule.
This predictive framework is rooted in the "like dissolves like" principle, which can be quantified using systems like Hansen Solubility Parameters (HSP). HSP deconstructs solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12][13] For this compound, both the δP and δH components are significant, predicting favorable interactions with solvents that have high δP and δH values.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental measurement is required. The isothermal shake-flask method is the internationally recognized gold-standard for determining thermodynamic (or equilibrium) solubility.[1][3] It is described in detail in the OECD Guideline for the Testing of Chemicals, Test No. 105.[14][15]
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium between the undissolved solid and the dissolved substance. The saturated solution is then separated from the solid, and the concentration of the compound in the clear supernatant is quantified using a validated analytical method (e.g., HPLC-UV).[4]
Detailed Step-by-Step Protocol
This protocol is a self-validating system, incorporating steps to ensure equilibrium has been reached.
1. Preparation:
- Ensure the analytical method (e.g., HPLC-UV) is validated for accuracy, precision, and linearity for this compound. Prepare a calibration curve.
- Select a range of high-purity organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Heptane).
- Set up a temperature-controlled shaker bath (e.g., at 25 °C ± 0.5 °C).
2. Preliminary Test (Optional but Recommended):
- To estimate the required amount of substance and equilibration time, add approximately 10 mg of the compound to 10 mL of solvent in a vial.
- Shake for 24 hours. If the solid is fully dissolved, repeat with more compound. If a large amount remains, consider reducing the amount for the definitive test. This helps conserve material.[14]
3. Definitive Test - Equilibration:
- Add a precisely weighed excess of solid this compound to several vials for each solvent. An excess is critical to ensure saturation.
- Add a known volume of the desired solvent to each vial.
- Seal the vials and place them in the shaker bath set to the desired temperature (e.g., 25 °C).
- Agitate the samples. To validate that equilibrium is reached, samples should be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[4]
4. Sample Separation:
- After the agitation period, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow solid particles to settle.
- Carefully withdraw a sample from the clear supernatant. Crucially, this must be done without disturbing the solid.
- Immediately filter the sample through a solvent-compatible, non-adsorbing filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates. Centrifugation followed by sampling the supernatant is an alternative.
5. Analysis:
- Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
- Analyze the diluted sample using the validated HPLC-UV method to determine the concentration.
- Perform at least three independent measurements for each solvent to ensure reproducibility.
6. Calculation:
- Calculate the solubility using the measured concentration and the dilution factor. Report the results in standard units (e.g., mg/mL or mol/L) at the specified temperature.
Experimental Workflow Diagram
Caption: Dominant intermolecular forces influencing solubility.
Conclusion and Practical Recommendations
This guide establishes that this compound is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. This profile is a direct consequence of its molecular structure, which combines a polar, hydrogen-bonding amine group with a non-polar phenyl ring.
For researchers and drug development professionals, we recommend:
-
Experimental Verification: The theoretical analysis provided herein should be confirmed experimentally using the detailed shake-flask protocol to generate reliable, quantitative data.
-
Solvent Selection for Synthesis: Polar aprotic solvents like acetonitrile or polar protic solvents like isopropanol are likely good candidates for reaction media, depending on the specific reaction chemistry.
-
Purification Strategy: The significant difference in solubility between polar solvents (like methanol/ethanol) and non-polar solvents (like heptane) suggests that crystallization via anti-solvent addition is a viable and potent purification strategy.
-
Pre-formulation Studies: Early characterization of its aqueous solubility as a function of pH is critical to understanding its potential for oral bioavailability and guiding salt form selection.
By following the principles and protocols outlined in this guide, scientists can effectively characterize the solubility of this compound, enabling its efficient use in the advancement of research and development programs.
References
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Chemical Synthesis Database. (2025). azetidin-3-yl-phenyl-amine.
- Hansen, C. M. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability.
- European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
- ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
- Drug Discovery News. (2018). Substance solubility.
- Li, D. & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure-Design and Methods (pp. 1-20). Academic Press.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed.
- Wikipedia. (n.d.). Hansen solubility parameter.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Abbott, S. (n.d.). Hansen Solubility Parameters. Practical Solubility Science.
- N/A. (n.d.). Polarity of Solvents.
- European Medicines Agency. (2006). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- ZheJiang TianHe Resin Co.,Ltd. (n.d.). Organic Solvent Polarity Chart.
- Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP.
- Abbott, S. (2022). HSPiP Measuring HSP (New). YouTube.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
- Phytosafe. (n.d.). OECD 105.
- OECD. (n.d.). Test No. 105: Water Solubility.
- OECD. (n.d.). Test No. 105: Water Solubility.
- OECD. (2006). OECD Guidelines for the Testing of Chemicals.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
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- 3. enamine.net [enamine.net]
- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
A Technical Guide to 1-Phenylazetidin-3-amine: Sourcing, Synthesis, and Application
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to confer advantageous physicochemical properties upon bioactive molecules, such as enhanced metabolic stability, improved solubility, and a favorable three-dimensional topology for target engagement.[1][2][3] Among the vast array of azetidine building blocks, 1-Phenylazetidin-3-amine has emerged as a critical intermediate for the synthesis of novel therapeutics. This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial availability, synthesis, quality control, and safe handling of this compound and its derivatives.
Introduction: The Strategic Value of the this compound Scaffold
The four-membered saturated nitrogen heterocycle of azetidine introduces a unique structural rigidity and sp³-rich character into molecular design.[2] This is a departure from the often flat, aromatic structures prevalent in many compound libraries. The 1-phenyl substituent provides a foundational aromatic moiety for further functionalization or for direct interaction with biological targets, while the 3-amino group serves as a versatile synthetic handle for amide bond formation, reductive amination, and other key chemical transformations.
The incorporation of the this compound core can significantly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Its derivatives have shown broad pharmacological potential, contributing to agents targeting central nervous system (CNS) disorders, infectious diseases, and oncology.[2][3]
Below is the chemical structure of this compound, a foundational building block in pharmaceutical research.
Caption: Chemical Structure of this compound.
Commercial Availability and Sourcing
This compound is available from several specialized chemical suppliers, typically for research and development purposes. It is crucial to source this building block from reputable vendors who provide comprehensive analytical data to ensure purity and batch-to-batch consistency. The compound is available as the free base and, more commonly, as a hydrochloride salt, which often exhibits greater stability and ease of handling.
| Supplier | Product Name | CAS Number | Form | Typical Purity | Notes |
| BLD Pharm | This compound | 1895439-72-1 | Free Base | ≥95% | Requires cold-chain transportation. |
| BLD Pharm | This compound dihydrochloride | 2055841-16-0 | Dihydrochloride Salt | ≥95% | Provides NMR, HPLC, LC-MS, UPLC data.[4] |
| Various Suppliers | This compound dihydrochloride | 2055841-16-0 | Dihydrochloride Salt | 95% | For professional research use only.[5] |
Procurement Considerations:
-
Form Selection: The dihydrochloride salt is generally more stable and less prone to oxidation than the free base. However, the free base may be required for specific reaction conditions where an acid scavenger is undesirable.
-
Lead Times: As a specialized building block, lead times can vary. It is advisable to inquire about stock levels and delivery timelines well in advance of planned experiments.
-
Regulatory Compliance: Ensure the supplier complies with all relevant regulations for the shipping and handling of chemical reagents. These products are intended for research use only and not for medical or consumer applications.[3][5]
Synthetic Pathways: An Overview
While numerous methods exist for the synthesis of substituted azetidines, a common and effective strategy for producing 3-aminoazetidine derivatives involves a multi-step sequence starting from a suitable precursor like 1-benzhydrylazetidin-3-one.[6] A plausible route to this compound can be adapted from established protocols. The key steps often involve the formation of an intermediate that can be converted to the amine, followed by N-debenzylation and subsequent N-arylation.
A more direct approach involves the nucleophilic substitution of a leaving group at the 3-position of a protected azetidine ring. For instance, a two-step process starting from commercially available 1-benzhydrylazetidin-3-ol involves mesylation followed by amination.[7]
The following workflow illustrates a generalized, efficient synthetic route.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Causality:
-
Step 1 (Mesylation): The hydroxyl group of the starting alcohol is a poor leaving group. Conversion to a mesylate provides an excellent leaving group for the subsequent nucleophilic substitution.[7]
-
Step 2 (Amination): The use of ammonium hydroxide in a sealed reactor provides a high concentration of the nucleophile (ammonia), driving the reaction towards the desired 3-amino product.[7]
-
Step 3 (Hydrogenolysis): The benzhydryl group is a common nitrogen protecting group that is readily cleaved under catalytic hydrogenation conditions, yielding the free secondary amine of the azetidine ring without compromising the strained ring system.[6]
-
Step 4 (N-Arylation): Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly efficient methods for forming C-N bonds between an amine and an aryl halide, providing a reliable route to the final N-phenylated product.
Quality Control and Purity Analysis
Ensuring the purity of this compound is critical for its successful application in drug discovery, as impurities can lead to side reactions and complicate the interpretation of biological data. A multi-technique approach is recommended for comprehensive quality control.
Recommended Analytical Methods
| Technique | Purpose | Key Parameters to Observe |
| ¹H NMR Spectroscopy | Structural confirmation and qualitative purity assessment. | Absence of significant impurity signals. Correct chemical shifts, integrations, and coupling constants consistent with the structure. |
| LC-MS | Purity determination and impurity identification. | A single major peak corresponding to the correct mass-to-charge ratio (m/z). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Determination of purity by area percentage of the main peak relative to the total area of all peaks.[2] |
| Gas Chromatography (GC) | Analysis of volatile impurities. | Detection of residual solvents from the synthesis. |
Detailed Protocol: HPLC Purity Determination
This protocol is adapted from standard methods for analyzing small amine compounds and serves as a validated starting point.[2][8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the phenyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile/Water.
-
Purity Calculation: The purity is calculated based on the area percentage of the product peak.
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
Storage Conditions:
-
Temperature: Store at 2-8°C.[6]
-
Atmosphere: Keep in a dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and degradation.[6]
-
Container: Use tightly sealed containers to prevent moisture absorption.
Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
-
Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a suitable, labeled container for waste disposal.[7]
Conclusion
This compound is a high-value building block that offers significant potential for innovation in drug discovery. Its unique structural features provide a powerful tool for medicinal chemists to optimize lead compounds and explore novel chemical space. By understanding the landscape of commercial suppliers, plausible synthetic routes, and robust analytical and handling protocols, researchers can confidently and effectively integrate this versatile scaffold into their research and development programs, accelerating the path toward new therapeutic agents.
References
- Bacque, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online ahead of print.
- Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(31), 5122-5133.
- Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48825-48849.
- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
- ResearchGate. (2008). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Process Research & Development, 12(5), 955-957.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
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- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
Methodological & Application
Synthesis of 1-Phenylazetidin-3-amine: A Detailed Protocol for Pharmaceutical Research
Abstract
1-Phenylazetidin-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the desirable physicochemical properties imparted by the strained four-membered azetidine ring.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development. The described methodology emphasizes safety, reproducibility, and high-yield production of the target compound. This guide delves into the mechanistic underpinnings of the synthetic strategy, offers a detailed step-by-step procedure, and includes critical troubleshooting insights to ensure successful execution.
Introduction
The azetidine scaffold is a privileged motif in modern drug discovery.[1][2] Its incorporation into molecular architectures can enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Specifically, this compound serves as a key intermediate for the synthesis of a diverse array of biologically active molecules, including triple reuptake inhibitors.[3]
This application note outlines a robust and scalable two-step synthesis of this compound. The synthetic strategy involves an initial palladium-catalyzed Buchwald-Hartwig amination to form the N-aryl bond, followed by a reductive amination to install the primary amine functionality. This approach offers high yields and is amenable to a wide range of substrates.
Chemical Principles and Mechanistic Overview
The synthesis of this compound is accomplished through two key transformations:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[4][5] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.[4] The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6]
-
Reductive Amination: This versatile reaction transforms a carbonyl group into an amine.[7] It proceeds through the initial formation of a hemiaminal intermediate from the reaction of a ketone (in this case, a protected azetidinone) with an amine (ammonia equivalent).[7] This intermediate then dehydrates to form an imine or iminium ion, which is subsequently reduced by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to afford the final amine product.[3][7] NaBH(OAc)₃ is a mild and selective reagent, making it ideal for this transformation.[7]
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 1-Boc-3-azetidinone | ≥95% | Commercially Available |
| Phenylboronic acid | ≥97% | Commercially Available |
| Copper(II) acetate | ≥98% | Commercially Available |
| Palladium(II) acetate | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine | ≥99% | Commercially Available |
| Ammonia solution | 7N in Methanol | Commercially Available |
| Sodium triacetoxyborohydride | ≥95% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hydrochloric acid | Concentrated | Commercially Available |
| Sodium bicarbonate | Saturated aqueous solution | Laboratory Prepared |
| Brine | Saturated aqueous solution | Laboratory Prepared |
| Anhydrous magnesium sulfate | Commercially Available | |
| Round-bottom flasks | Various sizes | Standard Laboratory Glassware |
| Magnetic stirrer and stir bars | Standard Laboratory Equipment | |
| Reflux condenser | Standard Laboratory Glassware | |
| Separation funnel | Standard Laboratory Glassware | |
| Rotary evaporator | Standard Laboratory Equipment | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially Available |
| Column chromatography supplies | Silica gel | Commercially Available |
Synthetic Workflow
Caption: Synthetic route to this compound.
Step-by-Step Procedure
Step 1: Synthesis of 1-Boc-3-phenylaminoazetidine (Buchwald-Hartwig Amination)
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-3-azetidinone (1.0 eq), phenylboronic acid (1.5 eq), and copper(II) acetate (1.2 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the 1-Boc-3-azetidinone.
-
To the stirred suspension, add triethylamine (2.0 eq) followed by palladium(II) acetate (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-phenylaminoazetidine as a solid.
Step 2: Synthesis of this compound (Reductive Amination and Deprotection)
-
Dissolve the 1-Boc-3-phenylaminoazetidine (1.0 eq) obtained from Step 1 in methanol.
-
To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) and stir at room temperature for 2-4 hours to remove the Boc protecting group. Monitor deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of 1-phenylazetidin-3-one.
-
Dissolve the crude salt in anhydrous methanol and add a 7N solution of ammonia in methanol (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography on silica gel (eluting with a gradient of methanol in DCM containing a small percentage of triethylamine to prevent streaking) or by crystallization.
Safety and Handling
Azetidine and its derivatives should be handled with caution in a well-ventilated fume hood.[8][9][10] They are potentially flammable and can cause skin and eye irritation.[8][9] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][10][11] In case of accidental contact, wash the affected area immediately with plenty of water.[11]
-
Flammability: Azetidine is a highly flammable liquid and vapor.[8] Keep away from heat, sparks, open flames, and other ignition sources.[8][12]
-
Toxicity: Avoid inhalation of vapors and direct contact with skin and eyes.[9][10] In case of inhalation, move to fresh air.[12]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9][12]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction | Ensure anhydrous conditions. Use fresh, high-quality reagents and catalyst. Increase reaction time or temperature if necessary. |
| Poor catalyst activity | Use a different palladium source or ligand. Ensure the catalyst is not deactivated. | |
| Incomplete deprotection in Step 2 | Insufficient acid | Add more HCl solution and monitor by TLC. |
| Low yield in reductive amination | Inactive reducing agent | Use fresh sodium triacetoxyborohydride. |
| Incomplete imine formation | Ensure sufficient reaction time for imine formation before adding the reducing agent. | |
| Product streaking on TLC | Basic nature of the amine | Add a small amount of triethylamine (e.g., 1%) to the TLC eluent. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a key building block in pharmaceutical research. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable compound for their drug discovery programs. The mechanistic insights and troubleshooting guide further support the successful implementation of this synthetic route.
References
- Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine.
- Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem., 2021.
- National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chem. Neurosci., 2013.
- ResearchGate. Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine.
- Organic Chemistry Portal. Azetidine synthesis.
- Chinese Journal of Organic Chemistry. Synthesis of Azetidines.
- Wikipedia. Buchwald–Hartwig amination.
- Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv., 2017.
- National Institutes of Health. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Chem. Rev., 2022.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Chemical Synthesis Database. 1-benzyl-3-phenyl-2-azetidinone.
- National Center for Biotechnology Information. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Molecules, 2016.
- ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.
- Heterocycles. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. 2012.
- MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 2022.
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- National Center for Biotechnology Information. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angew. Chem. Int. Ed. Engl., 2011.
- PubMed. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. J. Org. Chem., 2021.
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- PubMed. N-arylation of aziridines. J. Org. Chem., 2003.
- Royal Society of Chemistry. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Org. Biomol. Chem., 2013.
- National Center for Biotechnology Information. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 2020.
- MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 2023.
- MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 2018.
- National Center for Biotechnology Information. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. J. Org. Chem., 2024.
- ResearchGate. Synthesis of azetidines and pyrrolidinesvia iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay.
- ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Org. Lett., 2015.
- National Center for Biotechnology Information. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Sci. Rep., 2021.
- PubMed. Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. Bioorg. Med. Chem. Lett., 2003.
- Royal Society of Chemistry. Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis. Org. Biomol. Chem., 2019.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
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Application Notes and Protocols for Amide Coupling Reactions Using 1-Phenylazetidin-3-amine
Introduction: The Strategic Importance of the Azetidine Motif in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Small, saturated heterocycles have emerged as privileged scaffolds, capable of imparting favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. Among these, the azetidine ring system has garnered significant attention. The strained four-membered ring introduces a unique conformational rigidity, allowing for precise vectoral projection of substituents into binding pockets.
1-Phenylazetidin-3-amine, in particular, serves as a versatile building block, presenting a secondary amine nucleophile poised for derivatization. The phenyl group at the N1 position modulates the electronic properties and lipophilicity of the core, making it an attractive starting point for the synthesis of compound libraries targeting a wide array of biological targets. The formation of an amide bond from the 3-amino group is a fundamental and highly utilized transformation to generate diverse and complex molecules.[1] This guide provides a comprehensive overview, detailed protocols, and expert insights into performing successful amide coupling reactions with this valuable synthetic intermediate.
Understanding the Core Chemistry: The Mechanism of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[2] This is due to the formation of a non-productive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" into a more electrophilic species. This is achieved through the use of coupling reagents. Two of the most prevalent and reliable classes of coupling reagents are carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Coupling (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and the water-solubility of the urea byproduct, which simplifies purification.[3] The general mechanism involves the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then attacked by the amine to form the desired amide.
However, the O-acylisourea can be prone to side reactions, including rearrangement to an unreactive N-acylurea and racemization of chiral carboxylic acids. To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization.[5] This active ester then readily reacts with the amine.
Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)
Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents known for their rapid reaction times and low rates of racemization, making them particularly suitable for sterically hindered substrates.[6] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[7] The amine then attacks this active ester to yield the final amide product. The nitrogen atom in the HOAt ring is thought to accelerate the coupling step.[8]
Experimental Protocols
The following protocols provide a starting point for the amide coupling of this compound. As with any reaction, optimization may be necessary depending on the specific carboxylic acid substrate.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally recommended for a wide range of carboxylic acids, including those that are sterically hindered.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Activation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.2-0.5 M), add HATU (1.1 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient coupling.
-
Amine Addition: To the activated carboxylic acid mixture, add a solution of this compound (1.2 eq.) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
Diagram 1: General Workflow for HATU-Mediated Amide Coupling
Caption: A streamlined workflow for the synthesis of N-acyl-1-phenylazetidin-3-amines using HATU.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a cost-effective alternative to HATU, particularly for less sterically demanding carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC hydrochloride
-
HOBt hydrate
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF (0.2-0.5 M), add DIPEA or TEA (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired amide.
Data Presentation: A Comparative Overview of Common Coupling Reagents
The choice of coupling reagent can significantly impact the yield, reaction time, and cost of the synthesis. The following table provides a comparative summary based on general principles of amide coupling.[2][5][6]
| Coupling Reagent System | Reagent Type | Typical Equivalents (Reagent/Base) | Relative Cost | Key Advantages | Potential Disadvantages |
| HATU / DIPEA | Uronium Salt | 1.1 / 3.0 | High | High reactivity, rapid reaction times, low racemization, effective for hindered substrates.[7][9] | Higher cost, potential for guanidinylation of the amine if used in excess. |
| EDC / HOBt / Base | Carbodiimide | 1.2 / 1.2 / 2.5 | Moderate | Cost-effective, water-soluble urea byproduct simplifies work-up.[2] | Slower reaction times, potential for side reactions (e.g., N-acylurea formation), less effective for highly hindered substrates. |
| DCC / DMAP | Carbodiimide | 1.1 / 0.1 | Low | Inexpensive and effective for many standard couplings. | Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove, potential for racemization.[2] |
| T3P / Pyridine | Phosphonic Anhydride | 1.5 / 2.0 | Moderate | Low epimerization, byproducts are water-soluble, good for scale-up. | May require elevated temperatures for less reactive partners. |
Expert Insights & Troubleshooting
As a Senior Application Scientist, I've observed several common challenges and key considerations when working with substrates like this compound.
-
Steric Hindrance: The azetidine ring, while small, can present steric challenges compared to acyclic amines. If coupling with a bulky carboxylic acid, HATU is often the superior choice due to its high reactivity. Increasing the reaction temperature to 40-50 °C can sometimes improve yields, but should be done with caution to avoid side reactions.
-
Basicity and Nucleophilicity: While the phenyl group is not directly attached to the reacting nitrogen, its electronic influence can subtly modulate the basicity and nucleophilicity of the amine compared to its alkyl counterparts. This can affect reaction rates.
-
Solvent Choice: DMF is a common solvent for amide couplings due to its high polarity and ability to dissolve a wide range of substrates. However, if purification is challenging, consider alternative solvents like acetonitrile or DCM, which can be more easily removed.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Low nucleophilicity of the amine.3. Steric hindrance. | 1. Switch to a more powerful coupling reagent (e.g., EDC/HOBt to HATU).2. Ensure all reagents and solvents are anhydrous.3. Increase reaction temperature moderately (e.g., to 40 °C).4. Increase the pre-activation time for HATU couplings. |
| Multiple Spots on TLC (Side Products) | 1. N-acylurea formation (with EDC).2. Guanidinylation of the amine (with HATU).3. Epimerization of a chiral carboxylic acid. | 1. Ensure HOBt is used with EDC.2. Use a slight excess of the carboxylic acid relative to HATU.3. For chiral acids, run the reaction at 0 °C to room temperature and avoid excessive heat. Use a reagent known for low racemization like HATU. |
| Difficulty in Purification | 1. Urea byproducts (DCC or EDC).2. Residual coupling reagents or base. | 1. For EDC, perform thorough aqueous washes. For DCC, attempt to precipitate the DCU by-product from a suitable solvent (e.g., by adding acetonitrile) and filter.2. Ensure thorough aqueous work-up with both acidic and basic washes to remove residual reagents. |
Conclusion
The amide coupling of this compound is a robust and versatile reaction for the generation of novel chemical entities for drug discovery and development. By understanding the underlying mechanisms of the coupling reagents and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse range of amides. The protocols and insights provided in this guide serve as a solid foundation for successful experimentation. Remember that for any new substrate combination, empirical optimization is key to achieving the best possible outcome.
References
- Common Organic Chemistry.
- HepatoChem, Inc. (2023). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Common Organic Chemistry. Amine to Amide (Coupling)
- HepatoChem, Inc. (2023). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Growing Science. (2022).
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 73, 153094. [Link]
- ResearchGate. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
- Holla, B. S., et al. (2018). Acid amine coupling of (1h-indole-6-yl) ppiperazin-1-yl) methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. Journal of Applicable Chemistry, 7(6), 1621-1631. [Link]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EDC - Enamine [enamine.net]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Alkylation of 1-Phenylazetidin-3-amine for Drug Discovery
Abstract
The azetidine ring is a privileged scaffold in medicinal chemistry, imparting unique three-dimensional character and favorable physicochemical properties to bioactive molecules.[1] Specifically, N-substituted 3-aminoazetidine derivatives are crucial building blocks for a wide range of therapeutic agents. This document provides detailed experimental protocols for the N-alkylation of 1-phenylazetidin-3-amine, a key starting material for generating compound libraries in drug discovery programs. We present two robust and widely applicable methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step guidance, mechanistic insights, and comparative data to facilitate successful synthesis and derivatization.
Introduction: The Strategic Importance of the Azetidine Scaffold
The this compound moiety serves as a versatile template for chemical exploration. The phenyl group on the ring nitrogen (N1) provides a stable, synthetically accessible handle, while the primary amine at the C3 position is a prime site for introducing diverse substituents. N-alkylation of this primary amine is a fundamental transformation that allows for the modulation of a compound's potency, selectivity, solubility, and metabolic stability.[2] The choice of synthetic strategy for this transformation depends on the desired substituent, the available starting materials, and the required scale of the reaction.
This guide details two primary synthetic pathways, providing the rationale behind procedural steps to ensure reproducibility and high yields.
Synthetic Strategy I: Reductive Amination
Reductive amination is a highly efficient and versatile one-pot method for N-alkylation.[3] It is often the preferred method in medicinal chemistry due to its broad substrate scope and its inherent mechanism that prevents the over-alkylation commonly seen with other methods.[4][5] The reaction proceeds through the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine.[6]
Mechanistic Principle
The process involves two key steps:
-
Imine Formation: this compound reacts with an aldehyde or ketone to form a transient imine (or iminium ion), typically catalyzed by a weak acid.
-
Reduction: A mild and selective reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond.
Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal for this transformation.[5][6] They are sufficiently reactive to reduce the protonated iminium ion intermediate but are generally unreactive towards the starting aldehyde or ketone, thus minimizing side reactions.[5][6]
Visualized Workflow & Mechanism
Sources
Application Notes & Protocols: The Strategic Incorporation of 1-Phenylazetidin-3-amine in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolbox with Azetidine Scaffolds
The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] Among the various classes of unnatural building blocks, conformationally constrained diamines and amino acids are of particular interest. Azetidine-containing motifs, as rigid analogues of the peptide backbone or amino acid side chains, have emerged as valuable tools for medicinal chemists.[2]
1-Phenylazetidin-3-amine is a unique, four-membered heterocyclic scaffold. Its incorporation into a peptide sequence introduces a sharp turn-inducing element, capable of stabilizing specific secondary structures like β-turns.[3] This conformational rigidity can enhance binding affinity and selectivity for biological targets.[4] Furthermore, the azetidine ring can confer significant resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of the peptide.[3] The N-phenyl substituent provides a site for further functionalization or can be used to modulate the electronic and steric properties of the peptide.
This guide provides a detailed technical overview and field-proven protocols for the strategic use of this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS).
Core Principles and Critical Considerations
The successful incorporation of this compound requires careful consideration of its unique chemical properties. As a secondary amine incorporated into a strained ring system, it presents challenges not typically encountered with standard proteinogenic amino acids.
Building Block Preparation: Fmoc Protection
For use in Fmoc-SPPS, the primary amine at the 3-position of this compound must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This building block, N-(1-phenylazetidin-3-yl)-9H-fluoren-9-ylmethanamide (Fmoc-1-phenylazetidin-3-amine) , is not widely commercially available and typically requires in-house synthesis. The synthesis is straightforward, involving the reaction of this compound with an activated Fmoc-reagent like Fmoc-OSu under basic conditions.[5]
Caption: Synthesis of the Fmoc-protected building block.
Steric Hindrance and Coupling Efficiency
The rigid, three-dimensional structure of the azetidine ring, coupled with the N-phenyl group, presents significant steric bulk. This can hinder the approach of the activated carboxyl group of the subsequent amino acid, leading to slow or incomplete coupling reactions.[1] To overcome this, the use of potent coupling reagents is mandatory. Standard carbodiimide reagents like DIC are often insufficient.[6]
Recommended Coupling Reagents:
| Reagent | Class | Key Advantage |
|---|---|---|
| HATU | Uronium/Aminium Salt | Highly reactive, forms HOAt esters, effective for hindered couplings. |
| HBTU | Uronium/Aminium Salt | Robust and widely used, though slightly less potent than HATU. |
| COMU | Uronium/Aminium Salt | High reactivity comparable to HATU, with non-explosive byproducts. |
Stability of the N-Phenyl Azetidine Moiety
A critical consideration is the stability of the N-aryl azetidine linkage, particularly under acidic conditions. The ring strain of the azetidine (approx. 25.4 kcal/mol) makes it susceptible to decomposition pathways not observed in larger ring systems.[2] N-phenyl azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition.[7] This is highly relevant in SPPS, as the final cleavage step to release the peptide from the resin typically employs strong acids like trifluoroacetic acid (TFA).
Causality: Protonation of the azetidine nitrogen increases ring strain and renders the ring susceptible to nucleophilic attack. The standard TFA cleavage cocktail used in Fmoc-SPPS can lead to partial or complete degradation of the azetidine-containing peptide. Therefore, cleavage conditions must be carefully optimized to be as mild and brief as possible.
Detailed Experimental Protocols
These protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial resin loading.
Protocol 1: Incorporation of Fmoc-1-phenylazetidin-3-amine
This protocol describes a single coupling cycle for the incorporation of the azetidine building block onto a deprotected peptide-resin.
Materials:
-
Fmoc-deprotected peptide-resin (e.g., Rink Amide resin)
-
Fmoc-1-phenylazetidin-3-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Pre-activation of the Building Block: a. In a separate vial, dissolve Fmoc-1-phenylazetidin-3-amine (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in 2 mL of DMF. b. Add DIPEA (6 eq., 0.6 mmol) to the solution. c. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: a. Add the pre-activated amino acid solution to the swollen resin. b. Agitate the mixture at room temperature for a minimum of 2 hours. For sequences known to be difficult, extend the coupling time to 4 hours or perform the reaction at a slightly elevated temperature (e.g., 40°C).
-
Monitoring the Coupling: a. Take a small sample of resin beads and wash them thoroughly with DMF and DCM. b. Perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 2 and 3 with fresh reagents.
-
Washing: Once the coupling is complete (Kaiser test negative), drain the coupling solution. Wash the resin extensively with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to prepare for the next deprotection step.
Protocol 2: Peptide Cleavage and Deprotection (Mild Conditions)
Expertise Note: Due to the acid sensitivity of the N-phenyl azetidine, standard cleavage protocols (e.g., 95% TFA for 2-4 hours) should be avoided. The following protocol uses a reduced TFA concentration and a shorter reaction time to minimize degradation. The efficiency of this cleavage should be validated for each specific peptide sequence.
Materials:
-
Peptide-resin (fully assembled and dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (ddH₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Preparation of Cleavage Cocktail: Prepare a "mild" cleavage cocktail of TFA/TIS/H₂O (90:5:5 v/v/v) . TIS acts as a scavenger to trap reactive cations.
-
Cleavage Reaction: a. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). b. Agitate the mixture at room temperature for no longer than 60-90 minutes . Monitor the cleavage progress by taking small aliquots of the TFA solution and analyzing by HPLC if possible.
-
Peptide Precipitation: a. Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). b. A white precipitate of the crude peptide should form.
-
Isolation and Washing: a. Centrifuge the mixture to pellet the peptide. b. Decant the ether. c. Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and residual protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis: Immediately purify the crude peptide by reverse-phase HPLC (RP-HPLC) and characterize by mass spectrometry (MS) to assess purity and identify any potential degradation products.
Workflow and Data Visualization
SPPS Cycle Workflow
The following diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating the azetidine building block.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-Phenylazetidin-3-amine in the Synthesis of Potent GABA Uptake Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Targeting GABA Transporters
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), making them a key target for therapeutic intervention in neurological disorders such as epilepsy, anxiety, and pain.[1][2] The development of potent and selective GAT inhibitors has been a significant focus of medicinal chemistry. Among the various scaffolds explored, azetidine derivatives have emerged as promising candidates due to their conformationally constrained nature, which can impart favorable binding affinities and selectivity.[3][4]
This guide provides a detailed exploration of the use of 1-phenylazetidin-3-amine as a versatile starting material for the synthesis of novel GABA uptake inhibitors. We will delve into the strategic considerations behind its use, detailed synthetic protocols, and methods for biological evaluation, offering insights grounded in established chemical principles and structure-activity relationship (SAR) studies.
Core Rationale: Why this compound?
The choice of this compound as a synthetic precursor is underpinned by several key advantages:
-
Structural Rigidity: The four-membered azetidine ring provides a rigid scaffold that limits conformational flexibility, a desirable trait for achieving high-affinity interactions with the target protein.
-
3-Amino Functionality: The amino group at the 3-position serves as a crucial handle for the introduction of diverse lipophilic side chains, which are known to be critical for potent GAT inhibition.[5]
-
N-Phenyl Group as a Protecting Group: The N-phenyl group can serve as a protecting group for the azetidine nitrogen. While it can be retained in the final molecule, it can also be removed under specific conditions, such as catalytic hydrogenation, to allow for further derivatization at the N1 position, offering a dual point of diversification.
The general synthetic strategy involves the derivatization of the 3-amino group with a lipophilic moiety, followed by optional deprotection and/or modification of the N-phenyl group.
Synthetic Workflow Overview
The synthesis of GABA uptake inhibitors from this compound can be conceptualized in a multi-step process. The following diagram illustrates the general synthetic pathway.
Caption: General synthetic workflow from this compound to target GABA uptake inhibitors.
Part 1: Synthesis of N-Substituted-1-phenylazetidin-3-amine Derivatives via Reductive Amination
This protocol details the crucial step of introducing a lipophilic side chain onto the 3-amino group of this compound using reductive amination. This method is widely favored for its high efficiency and chemoselectivity.[6]
Principle of Reductive Amination
Reductive amination involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure avoids the over-alkylation often seen with direct alkylation methods.
Caption: Simplified mechanism of reductive amination.
Protocol: Synthesis of a Representative N-(4,4-Diphenylbut-3-en-1-yl)-1-phenylazetidin-3-amine
This protocol is adapted from established procedures for the N-alkylation of amino groups in the synthesis of GABA uptake inhibitors.
Materials:
-
This compound
-
4,4-Diphenylbut-3-enal (or a similar lipophilic aldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing system (e.g., ethyl acetate/hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Aldehyde Addition: Add 4,4-diphenylbut-3-enal (1.0-1.2 equivalents) to the solution via syringe and stir the mixture at room temperature for 20-30 minutes.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).
-
Reducing Agent Addition: In a separate container, weigh sodium triacetoxyborohydride (1.2-1.5 equivalents). Add it portion-wise to the reaction mixture over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4,4-diphenylbut-3-en-1-yl)-1-phenylazetidin-3-amine.
Justification of Experimental Choices:
-
Sodium triacetoxyborohydride: This mild reducing agent is selective for the reduction of imines in the presence of aldehydes, minimizing side reactions.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and reduce the efficiency of the reaction.
-
Acetic Acid Catalyst: The formation of the imine intermediate is acid-catalyzed.
Part 2: Optional Deprotection of the N-Phenyl Group
For certain SAR studies or to enable further derivatization at the azetidine nitrogen, the N-phenyl group can be removed. Catalytic hydrogenation is a common method for the cleavage of N-aryl groups.
Protocol: N-Dephenylation via Catalytic Hydrogenation
Materials:
-
N-Substituted-1-phenylazetidin-3-amine derivative (from Part 1)
-
Palladium on carbon (Pd/C, 10 wt. %) or another suitable catalyst (e.g., Rhodium on alumina)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Filter agent (e.g., Celite®)
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the N-substituted-1-phenylazetidin-3-amine derivative in methanol or ethanol.
-
Catalyst Addition: Carefully add palladium on carbon (typically 5-10 mol %).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker). The reaction may require elevated pressure (e.g., 50-100 psi) and temperature (e.g., 50-80 °C) for efficient cleavage.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
-
Purification: If necessary, purify the product by column chromatography or crystallization.
Causality Behind Experimental Choices:
-
Palladium on Carbon: A widely used and effective catalyst for hydrogenolysis reactions, including the cleavage of N-benzyl and N-aryl groups.
-
Hydrogen Atmosphere: Hydrogen is the reducing agent in this reaction.
-
Celite® Filtration: This is a safety precaution to prevent the pyrophoric palladium catalyst from igniting upon exposure to air while dry.
Part 3: Biological Evaluation of Synthesized Compounds
The synthesized azetidine derivatives should be evaluated for their ability to inhibit GABA uptake. This is typically done using in vitro assays with cell lines expressing specific GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1).
Protocol: In Vitro GABA Uptake Inhibition Assay
This protocol provides a general overview of a common method used to assess the inhibitory potency of the synthesized compounds.
Materials:
-
HEK-293 cells (or other suitable cell line) stably expressing the desired human or rodent GAT subtype.
-
[³H]GABA (radiolabeled GABA)
-
Synthesized inhibitor compounds
-
Standard GAT inhibitors for positive control (e.g., Tiagabine for GAT1)
-
Cell culture medium and reagents
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture the GAT-expressing cells to an appropriate confluency in multi-well plates.
-
Assay Initiation:
-
Wash the cells with an appropriate assay buffer.
-
Pre-incubate the cells with varying concentrations of the synthesized inhibitor compounds for a defined period.
-
-
GABA Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well and incubate for a short period to allow for GABA uptake.
-
Assay Termination: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA and terminate the uptake process.
-
Quantification: Lyse the cells and measure the amount of intracellular [³H]GABA using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of GABA uptake) by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Structure-Activity Relationship Insights
The following table summarizes the inhibitory potencies (IC₅₀ values) of representative azetidine-based GABA uptake inhibitors from the literature, highlighting the impact of different substituents on GAT1 and GAT3 activity.[3][4]
| Compound ID | Azetidine Core Modification | Lipophilic N-Substituent | GAT-1 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | Reference |
| 1 | Azetidin-2-ylacetic acid | 4,4-Diphenylbutenyl | 2.83 ± 0.67 | - | [3] |
| 2 | Azetidin-2-ylacetic acid | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 | - | [3] |
| 3 | 3-Hydroxy-3-(4-methoxyphenyl)azetidine | - (N-unsubstituted) | > 100 | > 100 | [3] |
| 4 | 3-Hydroxy-3-(4-methoxyphenyl)azetidine | N-Diphenylmethyl | 26.6 ± 3.3 | - | [3] |
| 5 | Azetidine-3-carboxylic acid | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | - | 15.3 ± 4.5 | [3] |
Key Observations from SAR Data:
-
The presence of a bulky, lipophilic N-substituent is crucial for potent GAT-1 inhibition (compare compounds 1, 2, and 4 with compound 3).
-
The nature of the aromatic groups in the lipophilic side chain influences potency, with the bis(3-methyl-2-thienyl)butenyl group showing slightly higher potency at GAT-1 than the diphenylbutenyl group (compare compounds 1 and 2).
-
Modifications to the azetidine ring, such as the introduction of a carboxylic acid or acetic acid moiety, are well-tolerated and can be used to modulate selectivity and physicochemical properties.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse range of GABA uptake inhibitors. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and synthesize novel compounds with potential therapeutic applications. The strategic combination of a rigid azetidine core with carefully selected lipophilic side chains, enabled by robust synthetic methodologies like reductive amination, continues to be a fruitful approach in the quest for potent and selective GAT inhibitors.
References
- Kragler, M., Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(5), 1745–1756. [Link]
- Höfner, G., Kragler, M., & Wanner, K. T. (2010).
- Würdemann, M., & Christoffers, J. (2014).
- Clausen, R. P., Madsen, K. B., Larsson, O. M., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & medicinal chemistry, 23(9), 1965–1974. [Link]
- Hines, R. V. (1969). U.S. Patent No. 3,444,201. Washington, DC: U.S.
- Andersen, K. E., Sørensen, P. O., Knutsen, L. J., Lau, J., & Swedberg, M. D. (2001). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Bioorganic & medicinal chemistry, 9(4), 837–850. [Link]
- Andersen, K. E., Lau, J., Lundt, B. F., Petersen, H., Swedberg, M. D., & Thomsen, C. (2001). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. Bioorganic & medicinal chemistry, 9(4), 851–858. [Link]
- Höfner, G., Pabel, J., & Wanner, K. T. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & medicinal chemistry, 23(6), 1224–1236. [Link]
- Wikipedia contributors. (2023, December 1). Reductive amination. In Wikipedia, The Free Encyclopedia.
- Zhang, Y., Liu, Y., Su, M., Liang, G., & Liu, Y. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules (Basel, Switzerland), 26(23), 7167. [Link]
- Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. S. (1993). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.1 Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of medicinal chemistry, 36(12), 1716–1725. [Link]
- Kragler, M., Höfner, G., & Wanner, K. T. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European journal of medicinal chemistry, 41(6), 724–736. [Link]
- Al-Karadaghi, S., & Al-Bayati, R. I. (2009). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series.
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Application of 1-Phenylazetidin-3-amine in the Development of Monoamine Transporter Ligands: A Technical Guide
Introduction: The Azetidine Scaffold as a Privileged Motif for CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and potent biological activity is perpetual. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" due to its unique structural and conformational properties.[1][2][3] Its inherent ring strain and conformational rigidity provide a level of three-dimensional complexity that can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the sp³-rich character of the azetidine ring often imparts improved pharmacokinetic properties, such as increased metabolic stability and better solubility, which are critical for CNS drug candidates.[1]
This guide focuses on the application of a specific azetidine-based building block, 1-phenylazetidin-3-amine, in the rational design and development of ligands targeting the monoamine transporters (MATs). The MAT family, comprising the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), plays a crucial role in regulating neurotransmitter levels in the synaptic cleft.[4] Dysregulation of these transporters is implicated in a host of neuropsychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders, making them prime targets for therapeutic intervention.[4]
The this compound scaffold offers a versatile platform for generating a diverse library of MAT ligands. The phenyl group at the 1-position can be readily modified to fine-tune electronic and steric properties, while the primary amine at the 3-position serves as a key handle for introducing a wide array of substituents to explore structure-activity relationships (SAR). This document provides a comprehensive overview of the synthetic strategies, in-vitro evaluation protocols, and in-vivo behavioral assays pertinent to the development of novel monoamine transporter ligands derived from this compound.
Synthesis of the Core Scaffold and its Derivatives
The successful development of novel ligands hinges on robust and flexible synthetic routes. This section outlines a plausible pathway for the synthesis of the this compound core, followed by protocols for its derivatization.
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes a two-step synthesis of the title compound starting from commercially available 1-Boc-azetidin-3-one, involving a reductive amination followed by N-arylation.
Step 1: Synthesis of 1-Boc-3-aminoazetidine
-
Reaction Principle: Reductive amination of 1-Boc-azetidin-3-one with ammonia followed by reduction of the resulting imine.
-
Materials:
-
1-Boc-azetidin-3-one
-
Ammonia in methanol (7N solution)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 1-Boc-azetidin-3-one (1.0 eq) in DCM, add ammonia in methanol (7N solution, 5.0 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-Boc-3-aminoazetidine, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Reaction Principle: N-arylation of 1-Boc-3-aminoazetidine with iodobenzene via an Ullmann condensation, followed by deprotection of the Boc group.[1][5][6][7]
-
Materials:
-
1-Boc-3-aminoazetidine
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
-
Procedure:
-
To a flask charged with 1-Boc-3-aminoazetidine (1.0 eq), add iodobenzene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add DMSO and heat the mixture to 90 °C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain N-Boc-1-phenylazetidin-3-amine.
-
Dissolve the purified product in DCM and add TFA (10 eq).
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the trifluoroacetate salt of this compound. Filter and dry to obtain the final product.
-
Diagram 1: Synthetic Workflow for this compound
A schematic representation of the synthetic route to the core scaffold.
Protocol 2: Derivatization of this compound via Acylation
This protocol provides a general method for synthesizing amide derivatives, a common modification for exploring SAR at monoamine transporters.
-
Reaction Principle: Acylation of the primary amine of this compound with an acyl chloride or carboxylic acid.
-
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid
-
Triethylamine (for acyl chloride) or HATU/DIPEA (for carboxylic acid)
-
DCM
-
-
Procedure (using acyl chloride):
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the product by flash column chromatography.
-
In-Vitro Evaluation of Monoamine Transporter Ligands
The initial characterization of novel compounds involves determining their binding affinity and functional activity at the target transporters. Radioligand binding assays and neurotransmitter uptake inhibition assays are the gold standard for this purpose.[8]
Protocol 3: Monoamine Transporter Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for DAT, SERT, and NET.
-
Reaction Principle: The test compound competes with a radiolabeled ligand for binding to the monoamine transporters in rat brain synaptosomes or cells expressing the human transporters.
-
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT, hippocampus for NET) or HEK293 cells expressing hDAT, hSERT, or hNET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Test compounds (dissolved in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare synaptosomes from rat brain tissue or membrane preparations from transfected cells.
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the corresponding non-specific inhibitor.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Diagram 2: Monoamine Transporter Inhibition Mechanism
A simplified diagram illustrating the blockage of monoamine reuptake by a ligand.
Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the this compound scaffold allows for the exploration of SAR, providing insights into the structural requirements for potent and selective MAT inhibition.
| Compound ID | R Group (on 3-amino) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity |
| 1a | H | 520 | 890 | 1250 | 0.58 |
| 2a | Benzoyl | 150 | 25 | 450 | 6.0 |
| 2b | 4-Chlorobenzoyl | 85 | 12 | 320 | 7.1 |
| 2c | 3,4-Dichlorobenzoyl | 45 | 8 | 280 | 5.6 |
| 3a | Phenylacetyl | 210 | 45 | 600 | 4.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on general SAR trends observed for monoamine transporter ligands where aromatic substitutions and extensions from the amine can modulate potency and selectivity.[9][10] The dichloro-substituted congener 7c in a series of 3-aryl-3-arylmethoxyazetidines was found to be a potent SERT ligand (Ki = 1.0 nM).[10]
In-Vivo Behavioral Evaluation
Promising candidates from in-vitro screening are advanced to in-vivo behavioral models to assess their pharmacological effects in a whole organism. The choice of assay depends on the desired therapeutic profile (e.g., antidepressant, anti-addiction).
Protocol 4: Locomotor Activity Test
This assay is used to evaluate the potential psychostimulant or sedative effects of a compound.[9][11][12][13]
-
Principle: Compounds that increase dopamine and/or norepinephrine neurotransmission often increase spontaneous locomotor activity, while compounds with sedative properties decrease it.
-
Apparatus: Open field arenas equipped with infrared beams to automatically track movement.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle (e.g., intraperitoneally).
-
Immediately place each mouse into the center of an open field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60 minutes in 5-minute bins.
-
Analyze the data to compare the effects of different doses of the test compound to the vehicle control.
-
Protocol 5: Tail Suspension Test
This is a widely used model for screening potential antidepressant-like activity.[5][8][14][15][16]
-
Principle: Immobility in this inescapable stress paradigm is interpreted as a state of behavioral despair, which is reduced by antidepressant drugs.
-
Apparatus: A tail suspension apparatus that allows for the mouse to be suspended by its tail.
-
Animals: Male ICR mice.
-
Procedure:
-
Administer the test compound or vehicle 30-60 minutes before the test.
-
Suspend each mouse by its tail using adhesive tape, ensuring the mouse cannot touch any surfaces.
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test.
-
A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like effects.
-
Diagram 3: In-Vivo Evaluation Workflow
A flowchart depicting the progression of in-vivo behavioral testing for a novel ligand.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel monoamine transporter ligands. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the azetidine ring can confer advantageous pharmacokinetic profiles for CNS drug candidates. The protocols detailed in this guide provide a framework for the synthesis, in-vitro characterization, and in-vivo evaluation of such compounds.
Future work in this area should focus on expanding the SAR to identify ligands with specific selectivity profiles, such as dual DAT/SERT inhibitors, which have been proposed as potential treatments for psychostimulant addiction.[9] Furthermore, detailed pharmacokinetic and toxicological studies will be essential for advancing the most promising leads toward clinical development. The integration of computational modeling with empirical testing can further accelerate the discovery of next-generation therapeutics based on this versatile scaffold.
References
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- Can, A., & Gould, T. D. (2011). The tail suspension test. JoVE (Journal of Visualized Experiments), (59), e3761. [Link]
- Carroll, F. I., Howard, J. L., Howell, L. L., & Kuhar, M. J. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. ACS medicinal chemistry letters, 4(7), 646–650. [Link]
- Yadav, P., & Kumar, R. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49387. [Link]
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- Kim, D., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(11), 1221-1226. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 12. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academicworks.cuny.edu [academicworks.cuny.edu]
- 16. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to the Derivatization of 1-Phenylazetidin-3-amine for Accelerated Drug Discovery
Abstract
The azetidine motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing a unique three-dimensional exit vector.[1] 1-Phenylazetidin-3-amine, in particular, serves as a versatile building block, featuring a primary amine that acts as a synthetic handle for a wide array of chemical modifications. This guide provides detailed, field-proven protocols for the derivatization of this compound through three principal pathways: N-acylation, N-sulfonylation, and reductive amination. Each section explains the underlying chemical principles, offers step-by-step experimental procedures, and discusses the rationale behind reagent selection, enabling researchers to generate diverse compound libraries for biological screening efficiently.
Introduction: The Strategic Value of the Azetidine Scaffold
Four-membered saturated heterocycles like azetidines are increasingly incorporated into drug candidates to navigate complex biological space.[2] Unlike more flexible aliphatic amines or rigid aromatic systems, the strained azetidine ring offers a unique conformational constraint. The N-phenyl substituent on this compound provides a lipophilic vector and potential for aromatic interactions, while the primary amine at the C-3 position is a nucleophilic hotspot, ideal for introducing diversity. This guide focuses on the most robust and widely utilized methods to leverage this reactivity for the synthesis of novel chemical entities.
The derivatization strategies discussed herein are fundamental to constructing libraries for structure-activity relationship (SAR) studies. Each method allows for the introduction of distinct functionalities, profoundly altering the parent molecule's steric and electronic properties.
Figure 1: Core derivatization pathways for this compound.
N-Acylation: Crafting Amide Bonds
Amide bond formation is arguably the most common reaction in medicinal chemistry, creating stable linkages found in a vast number of pharmaceuticals.[3] The reaction couples the primary amine of this compound with a carboxylic acid or its activated derivative, such as an acyl chloride.
Scientific Principle & Rationale
Direct reaction with an acyl chloride is highly efficient but generates hydrochloric acid, which must be neutralized by a base to prevent protonation of the starting amine.[4][5] A more versatile method involves using a coupling agent (e.g., HATU, HBTU) to activate a carboxylic acid in situ. This process forms a highly reactive ester intermediate that is readily attacked by the amine. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is typically added to facilitate the reaction and neutralize the acidic byproducts without competing in the reaction.[1]
Experimental Protocol: Amide Coupling via HATU
This protocol describes a general procedure for coupling a generic carboxylic acid to this compound.
Materials:
| Reagent/Material | Molar Equiv. | Purpose |
|---|---|---|
| Carboxylic Acid (R-COOH) | 1.0 | Acylating Agent |
| This compound | 1.1 | Starting Material |
| HATU | 1.2 | Coupling Agent |
| DIPEA | 2.5 | Non-nucleophilic Base |
| Anhydrous DMF | - | Solvent |
| Saturated NaHCO₃ (aq) | - | Quenching/Work-up |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| Brine | - | Washing |
| Anhydrous MgSO₄ | - | Drying Agent |
Figure 2: Step-by-step workflow for HATU-mediated N-acylation.
Procedure:
-
Activation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.2 eq). Dissolve the solids in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.2 M with respect to the carboxylic acid. Stir the solution at room temperature for 10 minutes to allow for pre-activation.
-
Amine Addition: Add this compound (1.1 eq) to the activated mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 to 12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acyl derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
N-Sulfonylation: Building Sulfonamides
Sulfonamides are a critical class of functional groups in drug design, known for their roles as bioisosteres of amides and their ability to engage in strong hydrogen bonding. The synthesis is straightforward, involving the reaction of the primary amine with a sulfonyl chloride.
Scientific Principle & Rationale
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of a chloride ion. A base, typically pyridine or triethylamine, is required to scavenge the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst. The choice of sulfonyl chloride allows for the introduction of a wide range of aryl and alkyl substituents.
Experimental Protocol: General N-Sulfonylation
Materials:
| Reagent/Material | Molar Equiv. | Purpose |
|---|---|---|
| Sulfonyl Chloride (R-SO₂Cl) | 1.1 | Sulfonylating Agent |
| This compound | 1.0 | Starting Material |
| Pyridine or Triethylamine | 2.0-3.0 | Base and/or Solvent |
| Anhydrous Dichloromethane (DCM) | - | Solvent (if needed) |
| 1 M HCl (aq) | - | Work-up |
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine at 0 °C (ice bath).
-
Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM and wash with 1 M HCl (aq) to remove excess base, followed by saturated NaHCO₃ (aq) and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography or recrystallization.[6]
N-Alkylation via Reductive Amination
Direct alkylation of primary amines with alkyl halides is often plagued by poor selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[4][7] Reductive amination provides a highly controlled and efficient alternative for synthesizing secondary and tertiary amines.[8][9]
Scientific Principle & Rationale
Reductive amination is a one-pot, two-stage process.[10] First, the primary amine reacts with an aldehyde or ketone to form a transient imine (or enamine) intermediate. Second, a mild, chemoselective reducing agent, added in situ, reduces the C=N double bond to a C-N single bond.
The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine intermediate.[7][10] This selectivity prevents side reactions and simplifies purification.
Experimental Protocol: N-Alkylation with an Aldehyde
This protocol details the synthesis of an N-alkyl derivative using a representative aldehyde.
Materials:
| Reagent/Material | Molar Equiv. | Purpose |
|---|---|---|
| Aldehyde or Ketone | 1.0-1.2 | Carbonyl Source |
| This compound | 1.0 | Starting Material |
| Sodium Triacetoxyborohydride | 1.2-1.5 | Reducing Agent |
| Acetic Acid (Glacial) | 0.1 (catalytic) | Catalyst for Imine Formation |
| Anhydrous DCM or DCE | - | Solvent |
Figure 3: Step-by-step workflow for reductive amination.
Procedure:
-
Imine Formation: To a dry round-bottom flask, add this compound (1.0 eq) and the aldehyde/ketone (1.1 eq). Dissolve in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M). Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes.[1][10]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting materials and the formation of the product by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography to obtain the pure N-alkylated azetidine.
-
Characterization: Confirm the product structure via NMR and HRMS analysis.
Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Key Characteristics |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and chemoselective; reduces imines much faster than carbonyls; does not require acidic pH control.[7][10] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective for imines at acidic pH; toxicity of cyanide byproducts is a major drawback.[7] |
| Sodium Borohydride | NaBH₄ | Can be used, but less selective; may reduce the starting aldehyde/ketone if not handled carefully.[7][11] |
Conclusion
This compound is a powerful and versatile building block for drug discovery. The derivatization protocols outlined in this application note—N-acylation, N-sulfonylation, and reductive amination—provide reliable and scalable methods for generating diverse libraries of novel compounds. By understanding the principles behind each transformation and following these robust procedures, researchers can effectively explore the chemical space around the azetidine scaffold, accelerating the identification of new therapeutic agents.
References
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024).
- Methods for the synthesis of azetidines. (n.d.).
- Protocol for N-alkylation of 1-Tert-butylazetidin-3-amine via Reductive Amin
- Technical Support Center: Synthesis of Substituted Azetidines. (2025). BenchChem.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
- Application Notes and Protocols: Derivatization of 1-Tert-butylazetidin-3-amine for Biological Screening. (2025). BenchChem.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Oxidative β-C–H sulfonylation of cyclic amines. (n.d.).
- N-Acylation Reactions of Amines. (n.d.).
- Application Note – Reductive Amin
- Amine Preparation 4 - Reductive Amin
- 24.7: Reactions of Amines. (2025). Chemistry LibreTexts.
- Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. (2013). Organic & Biomolecular Chemistry (RSC Publishing).
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube.
- Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022). University of Illinois.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Purity Isolation of 1-Phenylazetidin-3-amine via Optimized Flash Column Chromatography
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details robust protocols for the purification of 1-Phenylazetidin-3-amine, a valuable building block in medicinal chemistry, using flash column chromatography. We present two primary methodologies: a traditional normal-phase approach on silica gel with a basic modifier, and a reversed-phase strategy employing pH control to achieve high purity and yield. This document provides in-depth explanations for experimental choices, step-by-step protocols, and troubleshooting guidance to address common challenges associated with the purification of basic, strained-ring heterocyclic amines.
Introduction: The Purification Challenge
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules.[1] However, the inherent ring strain (approximately 25.4 kcal/mol) and the basicity of the amine functional groups present specific challenges during purification.[1]
The primary amine at the 3-position and the tertiary amine within the azetidine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to:
-
Peak Tailing: Asymmetrical peaks due to strong, non-linear adsorption.
-
Irreversible Adsorption: Complete loss of the compound on the column.
-
On-Column Degradation: The acidic nature of silica can catalyze the ring-opening of the strained azetidine, particularly if the azetidine nitrogen becomes protonated.[2][3]
This application note provides two validated methods to overcome these challenges, ensuring high-purity isolation of the target compound.
Foundational Principles: Understanding the Analyte
A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties.
Basicity and pKa
This compound possesses two basic centers: the primary exocyclic amine and the tertiary endocyclic amine. The pKa of the azetidine nitrogen in N-aryl azetidines is significantly lower than that of typical aliphatic amines due to the electron-withdrawing effect of the phenyl group. For a similar N-phenyl analogue, the pKa of the azetidine nitrogen has been measured to be approximately 4.3.[3] The primary amine is expected to have a pKa in the range of 8-9. This dual basicity and the specific pKa values are critical for developing an effective purification method, especially for reversed-phase chromatography.
Stability Considerations
The azetidine ring is susceptible to cleavage under strongly acidic conditions.[2][3] Protonation of the azetidine nitrogen facilitates nucleophilic attack and subsequent ring-opening.[2] Therefore, prolonged exposure to acidic environments, including standard silica gel, should be avoided. While more stable under basic conditions, careful handling is still warranted.[2]
Method 1: Modified Normal-Phase Chromatography
This method utilizes standard silica gel but incorporates a basic modifier in the mobile phase to mitigate the issues of peak tailing and on-column degradation.
Rationale
The addition of a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase serves to "neutralize" the acidic silanol groups on the silica surface.[4] This competing base saturates the active sites, preventing strong interactions with the this compound and allowing it to elute symmetrically.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA) or Ammonium Hydroxide (28-30% solution)
-
TLC plates (silica gel 60 F254)
Protocol Steps:
-
TLC Analysis:
-
Prepare a developing chamber with a mobile phase of 95:5 DCM:MeOH + 0.5% TEA.
-
Spot the crude material on a TLC plate and develop.
-
Visualize under UV light (254 nm) and/or by staining (e.g., ninhydrin for the primary amine).
-
The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation. Adjust the MeOH content as needed.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material (aim for a sample load of 1-5% by weight of silica).
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH + 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[5]
-
Add a thin layer of sand to the top of the packed silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of methanol (gradient elution). A typical gradient might be from 2% to 10% MeOH in DCM, always maintaining the 0.5% TEA.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure. The use of a volatile base like TEA is advantageous as it can be easily removed during evaporation.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective media for normal-phase. |
| Mobile Phase | DCM/MeOH with 0.5-1% TEA | DCM/MeOH provides good polarity range. TEA is crucial to prevent peak tailing. |
| Gradient | Step or linear gradient | Start with low polarity (e.g., 2% MeOH) and increase to elute the product. |
| Sample Loading | 1-5% (w/w) | Balances resolution and capacity. |
| Detection | TLC with UV (254 nm) and/or Ninhydrin stain | UV for the phenyl group, Ninhydrin for the primary amine. |
Visualization of Workflow
Caption: Workflow for Normal-Phase Purification.
Method 2: pH-Controlled Reversed-Phase Chromatography
For particularly challenging separations or when normal-phase chromatography is not effective, reversed-phase chromatography offers an excellent alternative. The key to success with amines is controlling the mobile phase pH.
Rationale
In reversed-phase chromatography (e.g., using a C18 stationary phase), retention is primarily driven by hydrophobic interactions. Basic compounds like this compound can exist in either a protonated (charged) or free base (neutral) form, depending on the pH of the mobile phase.
-
Acidic pH (pH < pKa): The amines will be protonated (R-NH3+). The positive charge increases their polarity, leading to less retention on the non-polar C18 stationary phase.
-
Basic pH (pH > pKa): The amines will be in their neutral, free base form (R-NH2). This form is more lipophilic and will be more strongly retained on the C18 column.[4]
By adjusting the mobile phase pH to be approximately two units above the pKa of the amine, we ensure it is in its neutral, more retained form, which often leads to better separation from polar impurities.[4] Given the pKa of the azetidine nitrogen is ~4.3 and the primary amine is ~8-9, a mobile phase pH of ~10-11 would be ideal to ensure both nitrogens are in their free base form.
Experimental Protocol
Materials:
-
Crude this compound
-
Reversed-phase silica (C18), flash grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water
-
Ammonium Hydroxide or Triethylamine (TEA)
-
TLC plates (C18 reversed-phase)
Protocol Steps:
-
TLC Analysis (Reversed-Phase):
-
Prepare a mobile phase of Water:ACN with 0.1% TEA or adjusted to pH 10 with ammonium hydroxide.
-
Spot the crude material on a C18 TLC plate and develop.
-
The goal is to find a water/ACN ratio where the compound moves off the baseline.
-
-
Column Conditioning:
-
Select an appropriate C18 column.
-
Wash the column with 100% ACN.
-
Equilibrate the column with the initial mobile phase (e.g., 90:10 Water:ACN + 0.1% TEA) for several column volumes.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the initial mobile phase or a compatible solvent like DMSO. Ensure the sample solvent is not significantly stronger (i.e., has a higher ACN content) than the mobile phase to prevent peak distortion.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the concentration of ACN to elute the compound. A typical gradient might be from 10% to 70% ACN.
-
Collect fractions and monitor by TLC or LC-MS.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Most of the ACN can be removed by rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent (e.g., DCM or Ethyl Acetate) after adjusting the pH if necessary.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | C18-functionalized Silica | Non-polar phase for hydrophobic interaction-based separation. |
| Mobile Phase | Water/ACN with 0.1% TEA or pH ~10 | High pH ensures the amine is in its neutral, more retained form. |
| Gradient | Linear gradient | Start with high aqueous content and increase ACN to elute. |
| pH Modifier | TEA or Ammonium Hydroxide | Volatile bases that are easy to remove post-purification. |
| Detection | TLC (RP) with UV or LC-MS | LC-MS is ideal for tracking fractions and confirming identity. |
Visualization of Logic
Caption: pH effect on retention in reversed-phase.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking/Tailing on Normal-Phase TLC/Column | Insufficient base in the mobile phase. Compound is interacting with acidic silica. | Increase the concentration of TEA or ammonium hydroxide to 1-2%. Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[4] |
| No Elution from Column | Mobile phase is too non-polar. Compound may have degraded/irreversibly bound to silica. | For normal-phase, significantly increase the methanol percentage. For reversed-phase, increase the acetonitrile percentage. To check for degradation, perform a stability test by stirring the compound with silica gel in the eluent and analyzing the solution over time. |
| Poor Separation from Impurities | Incorrect solvent system or stationary phase. | Re-optimize the solvent system using TLC. If co-elution persists, switch chromatography modes (e.g., from normal-phase to reversed-phase). |
| Low Recovery After Purification | Compound degradation on the column. Sample precipitation during loading. | Use a modified or alternative stationary phase (Method 1). Ensure the sample is fully dissolved before loading and that the loading solvent is compatible with the initial mobile phase.[4] |
Conclusion
The successful purification of this compound by column chromatography is readily achievable with careful consideration of its chemical properties. For routine purifications, modified normal-phase chromatography with a basic additive offers a fast and effective solution. For more challenging separations requiring higher resolution, or for compounds that are particularly acid-sensitive, pH-controlled reversed-phase chromatography provides a powerful and robust alternative. By applying the principles and protocols outlined in this guide, researchers can consistently obtain high-purity this compound, facilitating the advancement of their research and development programs.
References
- Cee, V. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
- Biotage. (2023).
- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
- King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
- Chemistry LibreTexts. (2025). Running a flash column. [Link]
- Gaertner, M. A., & Wipf, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing. [Link]
- Wong, J. C., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. JoVE (Journal of Visualized Experiments). [Link]
Sources
Large-scale synthesis of 1-Phenylazetidin-3-amine
Scale-Up Alternative: For large-scale industrial synthesis, catalytic hydrogenation is often preferred over borohydride reagents. The reaction can be performed by treating the ketone with ammonia in a solvent like methanol under hydrogen pressure with a Raney Nickel catalyst. [2]
Quantitative Data Summary & Comparison
| Parameter | Route A (Epichlorohydrin) | Route B (Reductive Amination) |
| Starting Materials | Aniline, Epichlorohydrin | 1-Phenylazetidin-3-one |
| Key Reagents | NaOH, MsCl, NaN₃, H₂/Pd-C | NH₄OAc, NaBH₃CN (or H₂/Ni) |
| Typical Overall Yield | 40-55% | 70-85% |
| Process Steps | 3-4 steps | 1-2 steps (from ketone) |
| Key Advantages | Inexpensive, readily available starting materials. | High efficiency, shorter route, avoids azides. |
| Key Disadvantages | Longer route, use of explosive sodium azide, potential for byproduct formation. [4] | Requires synthesis of the ketone precursor. |
Purification & Characterization
Purification Strategy
The basic nature of this compound can lead to challenges during purification, particularly with silica gel chromatography.
-
Acid-Base Extraction: This is a highly effective method for purifying amines on a large scale. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with 2M NaOH) and the free amine re-extracted into an organic solvent. [9]* Modified Flash Chromatography: If chromatography is necessary, peak tailing can be suppressed by adding a small amount of a basic modifier to the mobile phase, such as 0.5-2% triethylamine or a 1% solution of ammonium hydroxide in methanol. [10]* Crystallization: For achieving high purity, the amine can be converted to a stable, crystalline salt (e.g., hydrochloride or acetate). The free base can be regenerated from the salt if required.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity. [11]* HPLC: To determine the final purity with high accuracy.
Safety and Handling
The synthesis of this compound involves several hazardous materials. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12]* Epichlorohydrin: Is a carcinogen and highly toxic. All manipulations should be performed in a certified chemical fume hood.
-
Aniline: Is toxic and readily absorbed through the skin. Avoid direct contact.
-
Sodium Azide (NaN₃): Is highly toxic and can form explosive heavy metal azides. Do not allow contact with metal spatulas or equipment containing lead or copper. Quench any residual azide carefully.
-
Reducing Agents: Lithium aluminum hydride (if used for azide reduction) is pyrophoric and reacts violently with water. Sodium cyanoborohydride releases toxic HCN gas upon acidification.
-
Storage: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. [11]
References
- Ghit, A. A., & Ghit, A. (2021).Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
- McKelvey, J. B., Webre, B. S., & Benerito, R. R. (1960).Reaction of Epichlorohydrin with Ammonia, Aniline, and Diethanolamine. Journal of Organic Chemistry. [Link]
- Diplomata Comercial.What are the Health and Safety Guidelines for Using Amines?. [Link]
- Aniline, A., & Pennington, F. C.Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. [Link]
- Chemistry LibreTexts.3.3.3: Synthesis of Amines. [Link]
- Hulet, R.
- Google Patents.WO2017156165A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof.
- ResearchGate.An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. [Link]
- ResearchGate.
- MH Chem.How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
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Application Notes and Protocols for 1-Phenylazetidin-3-amine as a Scaffold in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The quest for novel therapeutic agents has led medicinal chemists to explore chemical space beyond the traditional flat, aromatic structures. In this context, three-dimensional scaffolds have gained significant prominence, and among them, the azetidine ring has emerged as a privileged motif.[1] This four-membered saturated heterocycle offers a unique combination of properties that make it highly attractive for drug design.[1] The inherent ring strain of approximately 25.4 kcal/mol not only imparts a degree of conformational rigidity but also enhances the reactivity of substituents, providing a handle for diverse chemical modifications.[1]
The 1-phenylazetidin-3-amine scaffold, in particular, presents a versatile platform for combinatorial chemistry. The presence of a primary amine at the 3-position allows for the introduction of a wide array of functional groups through robust and well-established chemical transformations. The N-phenyl group, in contrast to more labile N-Boc or N-benzyl protecting groups, offers greater stability under various reaction conditions and can participate in beneficial π-stacking interactions with biological targets.[1] This application note provides a comprehensive guide to the synthesis, derivatization, and application of the this compound scaffold in the generation of combinatorial libraries for drug discovery.
Synthesis of the this compound Scaffold
A common and efficient method for the synthesis of 1-substituted-azetidin-3-ols involves the reaction of primary amines with epichlorohydrin. The resulting amino alcohol can then be converted to the corresponding amine. The synthesis of this compound can be achieved through a similar pathway, starting from aniline and epichlorohydrin. The intermediate 1-phenylazetidin-3-ol can be converted to the desired 3-amino derivative through standard functional group interconversions, such as a Mitsunobu reaction with a protected amine equivalent followed by deprotection.
A plausible synthetic route is outlined below:
Caption: Synthetic overview for this compound.
Combinatorial Library Synthesis: Core Reactions
The primary amine of the this compound scaffold is the key diversification point. Two of the most robust and widely used reactions in medicinal chemistry for derivatizing primary amines are amide bond formation and reductive amination.[2] These reactions allow for the parallel synthesis of large libraries of compounds with diverse physicochemical properties.[3]
Amide Bond Formation via Acylation
The formation of an amide bond is a cornerstone of medicinal chemistry.[4] This can be achieved by reacting the primary amine of the scaffold with a variety of carboxylic acids or their activated derivatives, such as acyl chlorides.
Protocol 1: Parallel Amide Library Synthesis using Acyl Chlorides
This protocol is suitable for high-throughput synthesis in a 96-well plate format.
Materials and Equipment:
-
This compound
-
A diverse library of acyl chlorides
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Centrifugal evaporator
-
LC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare a 0.2 M solution of Et3N in anhydrous DCM.
-
Prepare 0.2 M solutions of a diverse set of acyl chlorides in anhydrous DCM in a separate 96-well plate.
-
-
Reaction Setup:
-
To each well of the reaction block, add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).
-
Add 100 µL of the Et3N stock solution (0.02 mmol, 1.0 eq) to each well.
-
Using a multichannel pipette, add 110 µL of the corresponding acyl chloride solution (0.022 mmol, 1.1 eq) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Remove the solvent in a centrifugal evaporator.
-
Re-dissolve the residue in each well in 200 µL of DMSO for direct use in biological screening or further purification.
-
-
Analysis:
-
Analyze a small aliquot from each well by LC-MS to confirm product formation and assess purity.
-
Table 1: Representative Acyl Chlorides for Library Synthesis
| Acyl Chloride | R-Group Diversity |
| Benzoyl chloride | Aromatic |
| 4-Fluorobenzoyl chloride | Electron-withdrawing aromatic |
| 4-Methoxybenzoyl chloride | Electron-donating aromatic |
| Cyclopropanecarbonyl chloride | Small cycloalkyl |
| Acetyl chloride | Small alkyl |
| Thiophene-2-carbonyl chloride | Heteroaromatic |
digraph "Amide_Coupling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Start [label="Start: this compound\n+ Acyl Chlorides"]; Reaction [label="Parallel Acylation\n(DCM, Et3N, RT)"]; Evaporation [label="Solvent Evaporation"]; Dissolution [label="Re-dissolution in DMSO"]; Analysis [label="LC-MS Analysis"]; Screening [label="Biological Screening"];
Start -> Reaction; Reaction -> Evaporation; Evaporation -> Dissolution; Dissolution -> Analysis; Dissolution -> Screening; }
Caption: Workflow for parallel amide library synthesis.
Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and introducing a wide range of substituents.[2][5][6] The reaction proceeds via the formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[5]
Protocol 2: Parallel Reductive Amination Library Synthesis
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent suitable for high-throughput synthesis.[5]
Materials and Equipment:
-
This compound
-
A diverse library of aldehydes and ketones
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Centrifugal evaporator
-
LC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare 0.2 M solutions of a diverse set of aldehydes or ketones in anhydrous DCM in a separate 96-well plate.
-
-
Reaction Setup:
-
To each well of the reaction block, add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).
-
Add 105 µL of the corresponding aldehyde/ketone solution (0.021 mmol, 1.05 eq) to each well.
-
Add 5 µL of a 0.4 M solution of acetic acid in DCM to each well.
-
Allow the mixture to stir for 30 minutes at room temperature for imine formation.
-
-
Reduction and Work-up:
-
Add 13 mg of STAB (0.06 mmol, 3.0 eq) to each well.
-
Seal the reaction block and shake at room temperature for 24 hours.
-
Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract with 200 µL of DCM.
-
Separate the organic layer and evaporate the solvent in a centrifugal evaporator.
-
Re-dissolve the residue in DMSO for screening.
-
-
Analysis:
-
Analyze a small aliquot from each well by LC-MS to confirm product formation and assess purity.
-
Table 2: Representative Carbonyl Compounds for Library Synthesis
| Carbonyl Compound | R-Group Diversity |
| Benzaldehyde | Aromatic |
| 4-Pyridinecarboxaldehyde | Heteroaromatic (basic) |
| Isobutyraldehyde | Branched alkyl |
| Cyclohexanone | Cycloalkyl (ketone) |
| Acetophenone | Aromatic ketone |
digraph "Reductive_Amination_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Start [label="Start: this compound\n+ Aldehydes/Ketones"]; Imine_Formation [label="Imine Formation\n(DCM, Acetic Acid)"]; Reduction [label="In situ Reduction\n(STAB)"]; Quench_Extract [label="Quench & Extract"]; Evaporation [label="Solvent Evaporation"]; Dissolution [label="Re-dissolution in DMSO"]; Screening [label="Biological Screening"];
Start -> Imine_Formation; Imine_Formation -> Reduction; Reduction -> Quench_Extract; Quench_Extract -> Evaporation; Evaporation -> Dissolution; Dissolution -> Screening; }
Caption: Workflow for parallel reductive amination library synthesis.
Application in Drug Discovery: Library Design and Screening
The derivatized this compound libraries can be screened against a wide range of biological targets to identify novel hit compounds. The design of the library should aim to cover a diverse chemical space by varying the steric and electronic properties of the introduced R-groups.
Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and libraries of novel amine-containing compounds are of high interest for screening against these receptors.[7]
Representative Protocol: GPCR Calcium Flux Assay
This assay measures the mobilization of intracellular calcium upon GPCR activation.
-
Cell Culture: Plate cells expressing the target GPCR in a 384-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the synthesized compounds from the DMSO stock plates to the assay plates at a final concentration of 10 µM.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of a known agonist to determine if the library compounds act as agonists or antagonists.
-
Data Analysis: Calculate the percent activation or inhibition for each compound and identify hits for further characterization.
Targeting Protein Kinases
Protein kinases are another important class of drug targets, particularly in oncology.[8]
Representative Protocol: Kinase Inhibition Assay
This is a biochemical assay that measures the ability of a compound to inhibit the activity of a purified kinase.
-
Assay Setup: In a 384-well plate, add the purified kinase, a fluorescently labeled peptide substrate, and the library compounds in an appropriate assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for the most potent hits.
Conclusion
The this compound scaffold is a valuable building block for the construction of diverse combinatorial libraries. Its rigid three-dimensional structure and the presence of a readily functionalizable primary amine make it an ideal starting point for exploring new chemical space in drug discovery. The robust and high-throughput compatible protocols for amide bond formation and reductive amination described herein provide a clear path for the synthesis of large libraries of novel compounds. Subsequent screening of these libraries against important drug targets such as GPCRs and kinases can lead to the identification of novel hit compounds for further development.
References
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). National Center for Biotechnology Information.
- Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem.
- N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. (2011). Der Pharma Chemica.
- Alkylation of Amines, Part 2: with Aldehydes and Ketones. (2020, November 2). YouTube.
- Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. (2020). Organic Chemistry Portal.
- High throughput synthesis of peptides and peptidomimetics. (n.d.). National Center for Biotechnology Information.
- Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. (2020, July 17). PubMed.
- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Science of Synthesis.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024, January 5). Taylor & Francis Online.
- Screening of Big Pharma’s Library against Various in-house Biological Targets. (2022, July 13). National Center for Biotechnology Information.
- High throughput mechanochemistry: application to parallel synthesis of benzoxazines. (2016). Royal Society of Chemistry.
- Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (2005, February 1). PubMed.
- Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents. (2021, March 25). MDPI.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- N-acylation of Phenylacetic Acid Amide - Synthesis and Study of Thermodynamic Reaction Characteristics. (2020, January). ResearchGate.
- Combining High‐Throughput Synthesis and High‐Throughput Protein Crystallography for Accelerated Hit Identification. (2021, July 19). National Center for Biotechnology Information.
- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). National Center for Biotechnology Information.
- Multistep Library Synthesis in Flow: Production of Matrix Libraries in an Assembly Line. (2024, April 11). ChemRxiv.
- Screening of a composite library of clinically used drugs and well-characterized pharmacological compounds for cystathionine β-synthase inhibition identifies benserazide as a drug potentially suitable for repurposing for the experimental therapy of colon cancer. (2019, August 28). PubMed Central.
- 3D QSAR STUDIES OF DERIVATIVES AS. (2017, November 6). ResearchGate.
- Synthesis, SAR, and in Silico ADME Screening Studies of Some 9-Amino-3-Phenylacridone Derivatives as Topoisomerase II Inhibitors. (2023, September 13). ResearchGate.
- New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (2019, November 13). National Center for Biotechnology Information.
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- 3. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
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Application Notes and Protocols for Reactions Involving 1-Phenylazetidin-3-amine
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, conformational rigidity, and ability to serve as a bioisosteric replacement for larger, more flexible groups have made it an attractive component in the design of novel therapeutics. The incorporation of an azetidine ring can significantly enhance a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional vector for exploring chemical space that can lead to improved target engagement. 1-Phenylazetidin-3-amine, in particular, offers a versatile platform for derivatization through its primary amine, enabling the rapid generation of compound libraries for biological screening.
This comprehensive guide provides detailed experimental protocols for three fundamental transformations of this compound: N-acylation, N-alkylation via reductive amination, and N-arylation through the Buchwald-Hartwig amination. The causality behind experimental choices, self-validating system designs, and references to authoritative literature are integrated to ensure scientific integrity and practical applicability for researchers in drug discovery and development.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, it is crucial to understand the properties and handling requirements of this compound.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₂N₂ | [Arctom, 2026] |
| Molecular Weight | 148.21 g/mol | [Arctom, 2026] |
| Appearance | Not specified, likely an oil or low-melting solid | - |
| Storage | Store refrigerated. Keep container tightly closed in a dry and well-ventilated place.[1] | [Combi-Blocks, Inc., 2023] |
| Safety | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use personal protective equipment.[1] | [Combi-Blocks, Inc., 2023] |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][2] In case of contact, immediately flush the affected area with copious amounts of water.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1][2]
I. N-Acylation of this compound
The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of functional groups. The acylation of the primary amine of this compound is a straightforward and high-yielding transformation.
Causality of Experimental Choices:
The selection of an acylating agent and base is critical for a successful reaction. Acyl chlorides are highly reactive electrophiles, ensuring rapid reaction. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4] Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds. The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm of the reaction, and then allowed to warm to room temperature to ensure completion.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of this compound.
Detailed Protocol: Synthesis of N-(1-Phenylazetidin-3-yl)acetamide
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(1-Phenylazetidin-3-yl)acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Value/Range |
| Yield | >90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.15 (m, 2H), 6.80-6.60 (m, 3H), 6.20 (br s, 1H), 4.80-4.70 (m, 1H), 4.10-4.00 (m, 2H), 3.60-3.50 (m, 2H), 2.05 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.5, 148.0, 129.5, 118.0, 113.5, 55.0, 45.0, 23.5 |
| MS (ESI+) | m/z 191.12 [M+H]⁺ |
II. N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and chemoselective method for the synthesis of secondary and tertiary amines.[5][6] This one-pot procedure involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, which is then reduced in situ to the corresponding alkylated amine.[5] The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous due to its tolerance of a wide range of functional groups.[5]
Causality of Experimental Choices:
The reaction proceeds in two main steps: imine formation and reduction. A catalytic amount of acetic acid is often added to facilitate the dehydration of the hemiaminal intermediate to the imine. Sodium triacetoxyborohydride is the preferred reducing agent as it is less reactive than sodium borohydride and selectively reduces the iminium ion in the presence of the starting aldehyde or ketone.[7] Anhydrous conditions are important to prevent the hydrolysis of the reducing agent and to favor imine formation.
Experimental Workflow: Reductive Amination
Caption: Workflow for the N-alkylation of this compound via reductive amination.
Detailed Protocol: Synthesis of N-Benzyl-1-phenylazetidin-3-amine
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
Add benzaldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not significantly increase.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the pure N-Benzyl-1-phenylazetidin-3-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Value/Range |
| Yield | 70-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 7H), 6.80-6.60 (m, 3H), 4.10-4.00 (m, 2H), 3.85 (s, 2H), 3.60-3.50 (m, 1H), 3.40-3.30 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 140.0, 129.5, 128.5, 128.0, 127.0, 118.0, 113.5, 56.0, 54.0, 52.0 |
| MS (ESI+) | m/z 239.16 [M+H]⁺ |
III. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl amines from aryl halides.[8] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[8][9]
Causality of Experimental Choices:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, ligand, and base.[5][10] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often crucial for promoting the reductive elimination step and preventing undesired side reactions.[1] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate the catalytic cycle.[2] Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation. Aprotic solvents like toluene or dioxane are commonly used.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Detailed Protocol: Synthesis of N-(4-Methylphenyl)-1-phenylazetidin-3-amine
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq), and 4-bromotoluene (1.0 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve this compound (1.2 eq) in anhydrous toluene.
-
Add the amine solution to the Schlenk tube via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-(4-Methylphenyl)-1-phenylazetidin-3-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Value/Range |
| Yield | 60-80% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.20 (m, 2H), 7.05 (d, J = 8.0 Hz, 2H), 6.80-6.60 (m, 5H), 4.20-4.10 (m, 1H), 4.00-3.90 (m, 2H), 3.70-3.60 (m, 2H), 2.30 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.0, 145.0, 130.0, 129.5, 129.0, 118.0, 114.0, 113.5, 55.0, 50.0, 20.5 |
| MS (ESI+) | m/z 239.16 [M+H]⁺ |
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse chemical libraries. The protocols detailed in this guide for N-acylation, N-alkylation, and N-arylation provide robust and reproducible methods for its derivatization. By understanding the underlying principles of these reactions and carefully controlling the experimental parameters, researchers can efficiently generate novel compounds with potential therapeutic applications. The provided workflows, data tables, and mechanistic insights are intended to serve as a practical resource for scientists engaged in the dynamic field of drug discovery.
References
- Buchwald, S. L. (2010).
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
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- Rambhau P. Gore, et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421.
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Application Note: A Comprehensive Guide to Analytical Methods for Monitoring Reactions of 1-Phenylazetidin-3-amine
Answering the user's request.
Introduction
1-Phenylazetidin-3-amine is a valuable building block in contemporary medicinal chemistry and drug development. Its strained four-membered ring and chiral amine functionality offer unique structural and conformational properties, making it a desirable scaffold for introducing novelty and improving physicochemical properties in drug candidates.[1][2] The successful synthesis and subsequent derivatization of this molecule are paramount, necessitating robust and reliable analytical methods to monitor reaction progress.
Effective reaction monitoring is critical for several reasons: it ensures the complete consumption of starting materials, helps identify the formation of intermediates and byproducts, allows for precise determination of reaction endpoints, and provides kinetic data essential for process optimization and scale-up. This guide provides an in-depth exploration of various analytical techniques tailored for monitoring reactions involving the primary amine, this compound. We will delve into the principles, provide detailed protocols, and explain the rationale behind experimental choices for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for developing effective analytical methods. While extensive experimental data for this compound is not widely published, we can infer its behavior based on its structure and data from similar compounds.[3]
| Property | Value / Prediction | Rationale & Implications for Analysis |
| Molecular Formula | C₉H₁₂N₂ | - |
| Molecular Weight | 148.21 g/mol | Influences mass spectrometry analysis. |
| CAS Number | 1895439-72-1[4] | For unambiguous identification. |
| pKa (Predicted) | ~8.5 - 9.5 | The basic nature of the amine means its charge state, and therefore solubility and chromatographic retention, will be highly pH-dependent.[3] |
| Boiling Point | High (Predicted) | Unlikely to be suitable for direct GC analysis without derivatization due to low volatility. |
| UV Absorbance | Phenyl group provides some UV absorbance (~254 nm), but the extinction coefficient is likely low. | Direct UV detection in HPLC is possible but may lack sensitivity for trace-level analysis. |
| Solubility | pH-dependent. Expected to be soluble in acidic aqueous solutions (protonated form) and organic solvents (free base).[3] | This property is key for sample preparation for both HPLC and derivatization reactions. |
Chromatographic Methods
Chromatography is the cornerstone of reaction monitoring, allowing for the physical separation of components in the reaction mixture.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative assessment of a reaction's progress. It is cost-effective, fast, and requires minimal sample preparation, making it ideal for frequent checks at the bench.
Causality Behind Experimental Choices: The choice of stationary phase (silica gel) is based on its ability to interact with polar functional groups like amines. The mobile phase is selected to provide differential migration of the more polar amine starting material versus the typically less polar product. Visualization is necessary because most organic molecules, including this compound, are colorless.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Spot a small amount of the reaction mixture onto a silica gel TLC plate using a capillary tube. Also spot the pure starting material as a reference.
-
Elution: Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of a non-polar solvent like Hexane or Dichloromethane and a polar solvent like Ethyl Acetate or Methanol). A common starting point is 9:1 Dichloromethane:Methanol.
-
Visualization: After development, dry the plate and visualize the spots using one or more of the following methods:
-
UV Light (254 nm): The phenyl group in the molecule will absorb UV light, appearing as a dark spot on the fluorescent green background of the TLC plate. This method is non-destructive.[5]
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. Amines, will appear as yellow-brown spots on a purple background upon gentle heating. It is a good general-purpose, destructive stain.[6][7]
-
Ninhydrin Stain: This is a highly specific and sensitive stain for primary and secondary amines, which produces a characteristic pink or purple spot (Ruhemann's purple) upon heating. This is an excellent choice for specifically tracking the consumption of the amine starting material.[7][8]
-
Data Interpretation: Monitor the disappearance of the starting material spot and the appearance of a new product spot. The relative position (Rƒ value) indicates a change in polarity, which is expected as the amine is converted to a product.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data, allowing for precise determination of conversion, yield, and purity. For this compound, the primary challenge is its lack of a strong UV chromophore, which can limit detection sensitivity.
Causality Behind Experimental Choices: Reverse-phase chromatography (e.g., with a C18 column) is suitable for separating compounds of moderate polarity. An acidic mobile phase additive (e.g., formic acid or trifluoroacetic acid) is crucial. It protonates the amine, ensuring a consistent charge state, which leads to sharp, symmetrical peaks and prevents interaction with residual silanols on the silica support.
Protocol: RP-HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase starting condition.
Causality Behind Experimental Choices: To overcome the low UV sensitivity, the amine can be reacted with a derivatizing agent that attaches a highly fluorescent or UV-absorbent tag.[9][10] This dramatically increases the signal-to-noise ratio, allowing for accurate quantification even at low concentrations.
Protocol: Derivatization with o-Phthalaldehyde (OPA)
OPA reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[9][11]
-
Reagent Preparation:
-
Borate Buffer: 0.4 M Boric Acid in water, adjusted to pH 9.5 with NaOH.
-
OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of the borate buffer and 100 µL of 3-mercaptopropionic acid. This reagent should be freshly prepared.
-
-
Derivatization:
-
Dilute the reaction sample in a suitable solvent (e.g., water/acetonitrile).
-
In a vial, mix 100 µL of the diluted sample with 400 µL of the OPA reagent.
-
Let the reaction proceed for 2 minutes at room temperature.
-
-
Analysis: Immediately inject the derivatized sample into the HPLC system using a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
Causality Behind Experimental Choices: Since this compound is chiral, it is often necessary to monitor the enantiomeric purity, especially in asymmetric synthesis or to track potential racemization. This is achieved by using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[12][13][14]
Protocol: Chiral HPLC
-
Column: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: Typically a mixture of Hexane and a polar modifier like Isopropanol or Ethanol. The exact ratio must be optimized for the specific column and analyte.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of primary amines like this compound is challenging due to their high polarity and low volatility, which leads to poor peak shape and adsorption on the column.[15][16] Derivatization is therefore mandatory.
Causality Behind Experimental Choices: Derivatization replaces the active hydrogen atoms on the amine with non-polar groups, typically silyl or acyl groups.[17][18] This increases the molecule's volatility and thermal stability while reducing its polarity, making it amenable to GC analysis. The mass spectrometer provides both detection and structural information based on the molecule's fragmentation pattern.
Protocol: Silylation and GC-MS Analysis
Silylation is a common and effective derivatization method for amines.
-
Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen. Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.
-
Derivatization:
-
Add 100 µL of an anhydrous solvent (e.g., Acetonitrile or Pyridine) to the dry sample.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[16][17] The TMCS acts as a catalyst.
-
Cap the vial tightly and heat at 70-80°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL, split or splitless depending on concentration.
-
Temperature Program: Start at a low temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
Data Interpretation: The primary amine will show a molecular ion corresponding to its silylated derivative. The key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[19][20] This results in a stable, nitrogen-containing cation. For the silylated this compound, characteristic fragments would arise from cleavage of the azetidine ring.
| Parameter | Recommended Setting |
| Derivatization Reagent | BSTFA + 1% TMCS |
| GC Column | DB-5ms (or equivalent) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp 15 °C/min to 280 °C (5 min) |
| MS Ionization | Electron Ionization (EI), 70 eV |
| MS Scan Range | m/z 40-500 |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a uniquely powerful tool for reaction monitoring because it is non-destructive and provides detailed structural information in real-time.[21][22] It allows for the simultaneous observation of reactants, intermediates, and products directly in the reaction solution.[23]
Causality Behind Experimental Choices: NMR is inherently quantitative; the area of a peak is directly proportional to the number of nuclei giving rise to that signal.[23] By selecting unique, well-resolved peaks for the starting material and product, one can simply follow the change in their relative integrals over time to map the reaction's progress and determine its kinetics.
Protocol: Online ¹H NMR Monitoring
This protocol is best suited for a benchtop NMR spectrometer placed in a fume hood or for a standard spectrometer equipped with a flow tube.[21][24]
-
Setup: If using a flow system, pump the reaction mixture from the reactor through the NMR probe and back. For offline monitoring, carefully take aliquots at timed intervals, quench the reaction if necessary, and prepare a standard NMR sample.
-
Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Processing:
-
Phase and baseline correct each spectrum consistently.
-
Identify a characteristic, well-resolved peak for the starting material (e.g., the proton at C3 of the azetidine ring) and a distinct peak for the product.
-
Normalize the spectra by referencing to an internal standard or the solvent peak.
-
Integrate the chosen peaks for the starting material (I_SM) and product (I_P).
-
-
Analysis: Calculate the percent conversion at each time point using the formula:
-
% Conversion = [I_P / (I_SM + I_P)] * 100
-
Plotting concentration or % conversion versus time provides the reaction kinetic profile.
-
Expected ¹H NMR Signals:
-
Aromatic Protons: Signals for the phenyl group will appear in the ~7.0-7.5 ppm region.[25]
-
Azetidine Ring Protons: These will be in the aliphatic region, likely between 3.0-4.5 ppm. The proton on the carbon bearing the amine (C3-H) will be a key signal to monitor.
-
Amine Protons (NH₂): These often appear as a broad singlet and can exchange with D₂O, causing the signal to disappear, which can be a useful diagnostic tool.[26]
Summary and Method Selection
The choice of analytical method depends on the specific requirements of the study, such as the need for quantitative vs. qualitative data, throughput, and available equipment.
| Method | Primary Use | Pros | Cons |
| TLC | Rapid qualitative checks | Fast, inexpensive, simple setup | Non-quantitative, lower sensitivity |
| HPLC | Quantitative analysis, purity | High precision, quantitative, adaptable (chiral) | Higher cost, requires method development |
| GC-MS | Orthogonal quantitative method | High sensitivity, provides structural info (MS) | Requires derivatization, destructive |
| NMR | Real-time kinetic studies | Non-destructive, quantitative, rich structural data | Lower sensitivity, higher equipment cost |
For most process development applications, a combination of TLC for quick checks and HPLC for accurate quantitative analysis provides a robust and efficient workflow. NMR is unparalleled for in-depth mechanistic and kinetic investigations.
References
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- Derivatization Techniques for GC Analysis of Primary Amines: Applic
- Derivatization for Gas Chrom
- Derivatiz
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- TLC Visualization Methods.University of Colorado Boulder.
- Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
- Chiral Drug Separ
- Thin Layer Chromatography Visualization Reagents.University of California, Los Angeles.
- Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods.PubMed.
- Molecular basis for azetidine-2-carboxylic acid biosynthesis.PMC - PubMed Central.
- Visualizing a TLC pl
- TLC stains.University of Rochester.
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- A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines.Science & Justice.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.PMC.
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- This compound.BLD Pharm.
- Amine Fragment
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.NIH.
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- Derivatization and Separation of Aliph
- Catalyst-Free, Three-Component Synthesis of Amidinomaleimides.PMC - PubMed Central.
- Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents.PubMed.
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.MDPI.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.PMC - PubMed Central.
- Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products.NIH.
- This compound.Sigma-Aldrich.
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The Versatility of 1-Phenylazetidin-3-amine in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols
Introduction
The azetidine moiety is a valuable scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] Among azetidine-containing building blocks, 1-phenylazetidin-3-amine stands out as a versatile precursor for the synthesis of a diverse array of novel heterocyclic compounds. The presence of a primary amine on the strained four-membered ring allows for a multitude of chemical transformations, leading to the generation of complex molecular architectures with significant potential in drug discovery.[2][3] This guide provides detailed application notes and experimental protocols for the use of this compound in the preparation of innovative heterocyclic compounds, with a focus on multicomponent reactions, the synthesis of fused ring systems, and the construction of spirocyclic scaffolds.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily centered around the nucleophilicity of its primary amine. This functional group readily participates in a variety of bond-forming reactions, including amide bond formation, reductive amination, and reactions with electrophiles such as isocyanates and isothiocyanates.[1][4] These initial transformations generate key intermediates that can be further elaborated into more complex heterocyclic systems.
Part 1: Synthesis of Azetidinyl Ureas and Thioureas as Precursors for Fused Heterocycles
The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. These derivatives are not only biologically interesting in their own right but also serve as valuable intermediates for the synthesis of fused heterocyclic systems.[5][6]
Protocol 1: General Procedure for the Synthesis of 1-(1-Phenylazetidin-3-yl)urea and Thiourea Derivatives
This protocol describes the synthesis of N-substituted ureas and thioureas from this compound.
Materials:
-
This compound
-
Appropriate isocyanate or isothiocyanate (e.g., phenyl isocyanate, phenyl isothiocyanate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a scavenger for any HCl generated from impurities)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Drying tube
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C, add the corresponding isocyanate or isothiocyanate (1.05 eq.) dropwise.
-
If desired, triethylamine (1.1 eq.) can be added to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome:
This reaction typically proceeds in high yield to afford the corresponding 1-(1-phenylazetidin-3-yl)urea or 1-(1-phenylazetidin-3-yl)thiourea derivative.
Application: Synthesis of Fused Pyrimidines
The synthesized azetidinyl thioureas can be utilized in cyclization reactions to form fused pyrimidine derivatives, which are known to possess a wide range of biological activities.[7][8][9]
This protocol outlines the cyclization of an azetidinyl thiourea with a suitable reagent to form a fused pyrimidine.
Materials:
-
1-(1-Phenylazetidin-3-yl)thiourea derivative (from Protocol 1)
-
α-haloketone (e.g., phenacyl bromide)
-
Ethanol
-
Sodium ethoxide
-
Reflux condenser
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol, add the 1-(1-phenylazetidin-3-yl)thiourea derivative (1.0 eq.).
-
To this mixture, add the α-haloketone (1.0 eq.) and reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure fused pyrimidine derivative.
Part 2: Multicomponent Reactions for the Rapid Assembly of Complex Heterocycles
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[10][11][12] this compound is an excellent substrate for various MCRs, enabling the rapid generation of diverse heterocyclic libraries.
The Biginelli Reaction: A Pathway to Dihydropyrimidinones
The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and a urea or thiourea to form a dihydropyrimidinone (DHPM).[10][13][14][15][16] By utilizing a pre-formed 1-(1-phenylazetidin-3-yl)urea or thiourea, novel DHPMs bearing the azetidine moiety can be synthesized.
Materials:
-
1-(1-Phenylazetidin-3-yl)urea or thiourea (from Protocol 1)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., HCl)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine the 1-(1-phenylazetidin-3-yl)urea or thiourea (1.0 eq.), the aromatic aldehyde (1.0 eq.), and the β-ketoester (1.0 eq.) in ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired dihydropyrimidinone.
Causality Behind Experimental Choices: The use of an acid catalyst is crucial for the Biginelli reaction as it activates the aldehyde carbonyl group towards nucleophilic attack and facilitates the cyclization and dehydration steps of the mechanism.
The Ugi Reaction: Access to α-Acylamino Amide Scaffolds
The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[1][11][17][18][19]
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Carboxylic acid (e.g., benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
-
Stir plate and magnetic stir bar
Procedure:
-
To a solution of this compound (1.0 eq.) and the aldehyde (1.0 eq.) in methanol, stir for 30 minutes at room temperature to pre-form the imine.
-
Add the carboxylic acid (1.0 eq.) to the mixture.
-
Finally, add the isocyanide (1.0 eq.) and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualization of the Ugi Reaction Workflow:
Caption: Workflow for the Ugi four-component reaction.
Part 3: Synthesis of Spirocyclic Heterocycles
Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures.[2][20][21][22][23][24] this compound can serve as a key building block for the construction of novel spiro-heterocyclic systems.
Protocol 5: Synthesis of a Spiro[azetidine-3,4'-pyrimidine] Derivative
This protocol describes a potential route to a spirocyclic pyrimidine derivative through a condensation reaction.
Materials:
-
1-Phenylazetidin-3-one (prepared by oxidation of 1-phenylazetidin-3-ol)
-
1,3-Diaminopropane
-
A suitable dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
-
Catalytic amount of p-toluenesulfonic acid (p-TSA)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1-phenylazetidin-3-one (1.0 eq.), 1,3-diaminopropane (1.0 eq.), and the dicarbonyl compound (1.0 eq.) in ethanol.
-
Add a catalytic amount of p-TSA.
-
Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired spiro[azetidine-3,4'-pyrimidine] derivative.
Visualization of Spirocycle Formation Logic:
Caption: Logical flow for the synthesis of a spiro-heterocycle.
Data Summary
| Reaction Type | Starting Materials | Key Reagents | Product Class |
| Urea/Thiourea Synthesis | This compound, Isocyanate/Isothiocyanate | DCM or THF | Azetidinyl Ureas/Thioureas |
| Fused Pyrimidine Synthesis | Azetidinyl Thiourea, α-Haloketone | Sodium ethoxide | Fused Pyrimidines |
| Biginelli Reaction | Azetidinyl Urea/Thiourea, Aldehyde, β-Ketoester | Acid catalyst | Dihydropyrimidinones |
| Ugi Reaction | This compound, Aldehyde, Carboxylic Acid, Isocyanide | Methanol | α-Acylamino Amides |
| Spirocycle Synthesis | 1-Phenylazetidin-3-one, Diamine, Dicarbonyl | p-TSA | Spiro-pyrimidines |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols and application notes provided herein demonstrate its utility in a range of synthetic transformations, including the preparation of fused and spirocyclic systems, as well as its application in powerful multicomponent reactions. The ability to readily access a wide diversity of complex molecular architectures from this single precursor underscores its importance for researchers, scientists, and drug development professionals in the ongoing quest for new therapeutic agents.
References
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 1-Phenylazetidin-3-amine Synthesis
Welcome to the technical support center for the synthesis of 1-Phenylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable azetidine derivative. The unique strain of the four-membered ring and the reactivity of the amine functional groups can present specific hurdles.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Low or No Yield in Buchwald-Hartwig N-Arylation
Question: I am attempting to synthesize this compound via a Buchwald-Hartwig amination of 3-aminoazetidine (or a protected version) with a phenyl halide, but my yields are consistently low or I see no product formation. What could be the issue?
Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success with small, strained rings like azetidine can be sensitive to several factors.[3][4][5][6]
Potential Causes and Solutions:
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Catalyst System Inactivity:
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Explanation: The choice of palladium precursor and ligand is critical. The ligand's steric and electronic properties dictate the catalyst's activity and stability. For azetidines, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent beta-hydride elimination.[3]
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Recommendation:
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Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, RuPhos) are of high purity and handled under an inert atmosphere to prevent deactivation.
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Consider using a pre-formed catalyst complex to ensure accurate stoichiometry and activation.
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-
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Inappropriate Base Selection:
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Explanation: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. A base that is too weak may not be effective, while an overly strong or sterically hindered base can lead to side reactions.
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Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is effective in many Buchwald-Hartwig reactions.[7] If you observe side reactions, consider a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher reaction temperatures.
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Substrate-Related Issues:
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Explanation: If you are using a protected 3-aminoazetidine, the protecting group can influence the nucleophilicity of the nitrogen. An electron-withdrawing protecting group can decrease the reactivity of the azetidine nitrogen.[7]
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Recommendation: The use of N-Boc-3-aminoazetidine is common. The Boc group is generally well-tolerated. If you suspect it is hindering the reaction, consider alternative protecting groups or a direct coupling with 3-aminoazetidine, though this can be more challenging due to the free amine.
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Reaction Conditions:
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Explanation: Inadequate temperature or reaction time can lead to incomplete conversion.
-
Recommendation: Ensure your reaction is heated to an appropriate temperature (typically 80-110 °C for aryl bromides) and monitored over a sufficient time course (4-24 hours). Use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
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Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis
This protocol is a general guideline and may require optimization for your specific setup.
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 eq.), 3-aminoazetidine derivative (1.2 eq.), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., XPhos, 4 mol%).
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Solvent and Base Addition: Add anhydrous toluene or dioxane, followed by the base (e.g., NaOtBu, 1.4 eq.).
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Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.
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Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Side Product Formation in Ullmann Condensation
Question: I am using a copper-catalyzed Ullmann condensation to form the N-phenyl bond, but I am observing significant side product formation and my desired product is difficult to purify. What are these side products and how can I avoid them?
Answer: The Ullmann condensation is a classic method for N-arylation but often requires harsh reaction conditions, which can lead to side reactions.[8][9]
Potential Side Reactions and Solutions:
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Homocoupling of the Aryl Halide:
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Explanation: The copper catalyst can promote the coupling of two molecules of the aryl halide to form a biphenyl species.
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Recommendation: Use a more reactive aryl halide (iodide > bromide > chloride) to favor the desired cross-coupling.[8] Ensure the copper catalyst is highly active; "activated" copper powder or the use of soluble copper(I) salts with ligands can improve selectivity.[10]
-
-
Dehalogenation of the Aryl Halide:
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Explanation: The aryl halide can be reduced to the corresponding arene, particularly if there are sources of protons in the reaction mixture.
-
Recommendation: Use anhydrous solvents and reagents.
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-
Oligomerization of the Azetidine:
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Explanation: The strained azetidine ring can be susceptible to opening and subsequent polymerization under harsh, basic conditions.
-
Recommendation: Use the mildest possible reaction conditions. The use of ligands such as 1,10-phenanthroline can allow for lower reaction temperatures.[8]
-
Data Presentation: Comparison of N-Arylation Methods
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Typical Temperature | 80-120 °C | 150-210 °C (can be lower with ligands)[8] |
| Substrate Scope | Broad, good functional group tolerance[3] | Can be limited, often requires activated aryl halides[8] |
| Common Ligands | Bulky phosphines (e.g., XPhos, RuPhos) | Diamines (e.g., 1,10-phenanthroline)[8] |
| Key Advantages | Milder conditions, higher yields, broader scope | Lower cost of catalyst |
| Key Disadvantages | Higher cost of palladium and ligands | Harsh conditions, potential for side reactions |
Difficulty with Boc-Protecting Group Removal
Question: I have successfully synthesized N-Boc-1-Phenylazetidin-3-amine, but I am struggling to remove the Boc group without degrading the product. What are the optimal deprotection conditions?
Answer: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group.[11] While its removal is typically straightforward, the presence of the azetidine ring requires careful selection of conditions to avoid unwanted side reactions.
Potential Issues and Solutions:
-
Ring Opening of Azetidine:
-
Explanation: Strong, concentrated acids can lead to the protonation and subsequent opening of the strained azetidine ring.
-
Recommendation: Use milder acidic conditions. A solution of 4M HCl in dioxane is a common and effective reagent for Boc deprotection.[12] Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v) can also be used, but the reaction should be monitored carefully and kept at a low temperature (0 °C to room temperature).[13]
-
-
Incomplete Deprotection:
-
Explanation: Insufficient acid or reaction time will result in incomplete removal of the Boc group.
-
Recommendation: Ensure you are using a sufficient excess of the acid. Monitor the reaction by TLC or LC-MS to determine when all the starting material has been consumed.
-
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the N-Boc-1-Phenylazetidin-3-amine in a suitable solvent (e.g., dioxane or DCM) at 0 °C.
-
Acid Addition: Slowly add a solution of 4M HCl in dioxane (or TFA).
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The product will be the hydrochloride salt. To obtain the free amine, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent (e.g., ethyl acetate or DCM). Dry the organic layer and concentrate to yield the free amine.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and versatile starting material is N-Boc-3-aminoazetidine. The Boc protecting group allows for selective functionalization of the azetidine nitrogen without interference from the primary amine.[11] This can then be N-arylated, followed by deprotection of the amine.
Q2: I am considering a synthesis starting from epichlorohydrin. What are the key steps?
A synthesis from epichlorohydrin would likely involve an initial reaction with aniline to form 1-chloro-3-(phenylamino)propan-2-ol. This intermediate would then need to be cyclized to form the azetidine ring, which can be challenging. This route may involve more steps and purification challenges compared to the N-arylation of a pre-formed azetidine ring.[14][15]
Q3: My final product, this compound, is difficult to purify by silica gel chromatography. Why is this and what can I do?
Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[16] To improve the chromatography, you can:
-
Add a basic modifier to your eluent: A small amount of triethylamine (0.1-1%) or ammonium hydroxide in your mobile phase can help to saturate the acidic sites on the silica gel and improve the peak shape.[16]
-
Use an alternative stationary phase: Amine-functionalized silica or alumina can be less acidic and provide better results for the purification of basic compounds.[16]
Q4: What are the key safety precautions to consider during this synthesis?
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Palladium and Copper Catalysts: These heavy metals can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Strong Bases: Reagents like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Solvents: Many of the solvents used (e.g., toluene, dioxane, DCM) are flammable and/or toxic. Use them in a fume hood and away from ignition sources.
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Acids: Strong acids like TFA and HCl are corrosive. Add them slowly and carefully, especially at low temperatures.
Q5: Can I use a one-pot procedure for the N-arylation and deprotection?
While one-pot procedures can be more efficient, they can also be more challenging to optimize. The conditions for Buchwald-Hartwig amination (basic) and Boc deprotection (acidic) are incompatible. Therefore, a sequential, two-step process with a workup and isolation of the intermediate is highly recommended for a more reliable and higher-yielding synthesis.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Common synthetic routes to this compound.
Diagram 2: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- BenchChem. (2025).
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Synthesis of Azetidines. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Wikipedia. (n.d.).
- National Institutes of Health. (2022).
- Wikipedia. (n.d.).
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- BenchChem. (2025). Protocol for the N-arylation of 3-((4-Bromophenyl)sulfonyl)azetidine.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
- Semantic Scholar. (2007). Palladium-catalyzed N-arylation reactions with aziridine and azetidine.
- Ni(III)
- BenchChem. (2025). Application Notes and Protocols: Derivatization of 1-Tert-butylazetidin-3-amine for Biological Screening.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BLD Pharm. (n.d.). This compound.
- PubMed. (2003).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- PMC. (n.d.).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (2025). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
- YouTube. (2022). How to purify Amine? Grad student asked me.
- ResearchGate. (n.d.). Synthesis of 9. Reagents and Conditions: (a) epichlorohydrin, Cs2CO3....
- MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- BOC Sciences. (n.d.). Custom Amine Synthesis Services.
- PMC. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides.
- ResearchGate. (2025).
- BenchChem. (2025).
- SciSpace. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-functionalized Amino Acids and Substituted Pyrazolidinones.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Google Patents. (n.d.). Process for making epichlorohydrin resins.
- UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
- MDPI. (2023). One-Pot Synthesis, E-/Z-Equilibrium in Solution of 3-Hetarylaminomethylidenefuran-2(3H)-ones and the Way to Selective Synthesis of the E-Enamines.
- PMC. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction.
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
- Der Pharma Chemica. (n.d.).
- Google Patents. (n.d.). Amine-epichlorohydrin polymeric compositions.
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Common side reactions in the synthesis of 1-Phenylazetidin-3-amine
Technical Support Center: Synthesis of 1-Phenylazetidin-3-amine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, side reactions, and optimization strategies encountered during the synthesis of this valuable azetidine scaffold. The guide is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Section 1: Synthesis via Reductive Amination of 1-Phenylazetidin-3-one
This is a primary and convergent route, involving the reaction of 1-phenylazetidin-3-one with an ammonia source, followed by in-situ reduction of the resulting imine/enamine intermediate.
Troubleshooting and FAQs: Reductive Amination
Question 1: My reductive amination reaction is showing low conversion, with significant amounts of unreacted 1-phenylazetidin-3-one remaining. What are the likely causes and how can I improve the yield?
Answer: Low conversion in a reductive amination often points to issues in the first step: the formation of the iminium ion intermediate.[1][2] This equilibrium-driven step can be sluggish and is often the rate-determining part of the sequence.
Causality & Solutions:
-
Inefficient Iminium Ion Formation: The equilibrium between the ketone and the iminium ion must be shifted towards the product.
-
pH Control: The reaction is acid-catalyzed. However, strongly acidic conditions will protonate the ammonia source, rendering it non-nucleophilic. The optimal pH is typically mildly acidic (pH 4-6). Adding a catalytic amount of acetic acid is a common strategy.[3]
-
Water Removal: The formation of the imine releases water. In some systems, the presence of water can hinder the reaction. Using a dehydrating agent like molecular sieves can be beneficial, although many modern reductive amination procedures are tolerant to the water produced.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of ketones. Its steric bulk hinders the reduction of the ketone.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective option, but it is highly toxic and requires careful handling. It is most effective at a slightly acidic pH.
-
Catalytic Hydrogenation (H₂/Pd, Pt): This is a clean method but may be incompatible with other reducible functional groups on the molecule.[4] It can also be less selective, potentially reducing the ketone.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Question 2: My main byproduct is 1-phenylazetidin-3-ol. How is this forming and what is the best way to prevent it?
Answer: The formation of 1-phenylazetidin-3-ol is a classic side reaction in reductive aminations. It occurs when the reducing agent directly reduces the starting ketone carbonyl group before it can form the imine with the ammonia source.
Mechanism of Side Reaction:
This side reaction becomes dominant under several conditions:
-
Highly Reactive Reducing Agent: Using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) will rapidly reduce the ketone.
-
Suboptimal Stoichiometry/Addition Rate: Adding the reducing agent before the imine has had sufficient time to form can lead to preferential ketone reduction.
-
Steric Hindrance: If the ketone is sterically hindered, imine formation can be slow, giving the reducing agent more time to react with the ketone.
Preventative Measures:
| Problem | Probable Cause | Recommended Solution |
| Formation of Alcohol Byproduct | Direct reduction of the ketone starting material. | Use a milder, more sterically hindered reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) , which is known to be highly selective for the iminium ion over the ketone.[3] |
| Reducing agent added too early. | Allow the ketone and ammonia source (e.g., ammonium acetate) to stir for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[3] | |
| Use of NaBH₄. | Avoid using NaBH₄ unless conditions are carefully controlled. If it must be used, add it slowly at a low temperature (0 °C). |
Reaction Pathway Diagram:
Caption: Buchwald-Hartwig cycle and dehalogenation side pathway.
Question 3: My workup and purification are difficult. How can I effectively isolate my this compound from the reaction mixture?
Answer: Purification after a Buchwald-Hartwig reaction requires removing the palladium catalyst, the phosphine ligand (and its oxide), and the inorganic base. Since the product is a basic amine, an acid-base extraction is a highly effective strategy.
Detailed Purification Protocol
-
Initial Filtration (Removal of Palladium):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® or silica gel. This will remove the insoluble base and the majority of the palladium catalyst (which often precipitates as palladium black).
-
Rinse the pad with additional solvent to ensure all the product is collected.
-
-
Acid-Base Extraction (Isolation of Amine):
-
Transfer the filtered organic solution to a separatory funnel.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities like the phosphine ligand, its oxide, and any non-basic byproducts will remain in the organic layer. [5] * Repeat the acid extraction 2-3 times to ensure complete transfer of the product.
-
Discard the organic layer.
-
-
Product Liberation and Final Extraction:
-
Combine the acidic aqueous layers in the separatory funnel.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10). This deprotonates the amine salt, regenerating the free amine.
-
Extract the now basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Final Purification (If Necessary):
-
If the product is still not pure, it can be further purified by flash column chromatography on silica gel. A solvent system with a gradient of methanol in dichloromethane, often with a small amount of triethylamine (e.g., 0.5-1%) added to the mobile phase, is typically effective for purifying amines and preventing streaking on the column.
-
References
- University of Illinois. (2006).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11658-11719. [Link]
- Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. University of New Orleans. [Link]
- LibreTexts Chemistry. (2022). 3.3.3: Synthesis of Amines. [Link]
- Wang, B., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5150-5159. [Link]
- LibreTexts Chemistry. (2023).
- LibreTexts Chemistry. (2024). 24.6: Synthesis of Amines. [Link]
- Jensen, K. F., et al. (n.d.). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
- Reddit. (2018).
- Witulski, B., Senft, S., & Jost, O. (2004). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis, (12), 1957-1962. [Link]
- Zhang, J., & Schmalz, H. G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(34), 8612-8615. [Link]
- Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1242037. [Link]
- Harris, M. C., & Yudin, A. K. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045-2047. [Link]
- Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]
Sources
Technical Support Center: Purification of 1-Phenylazetidin-3-amine
Welcome to the Technical Support Center for 1-Phenylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable azetidine building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your downstream applications.
Introduction
This compound is a key intermediate in medicinal chemistry, valued for the rigid four-membered azetidine scaffold it introduces into molecules. However, its synthesis can be accompanied by the formation of various impurities that may complicate purification and impact the quality of subsequent synthetic steps. The basic nature of the amine functionality and the strained azetidine ring present unique challenges in purification. This guide offers practical solutions and the underlying chemical principles to address these issues effectively.
Part 1: Troubleshooting Guide for Impurity Removal
The following table outlines common issues encountered during the purification of this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Purity After Initial Work-up | Incomplete Reaction: Starting materials such as a protected 3-aminoazetidine or aniline may remain. Formation of Side-Products: Depending on the synthetic route (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution), side-products like hydrodehalogenated arenes (benzene from a dehalogenated phenyl source) or doubly arylated amines can form.[1] | Optimize Reaction Conditions: Monitor the reaction by TLC or LC-MS to ensure complete consumption of starting materials. Acid-Base Extraction: Utilize the basicity of the desired amine to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2][3] |
| Presence of a Higher Molecular Weight Impurity | Dimerization/Polymerization: Azetidine precursors can undergo intermolecular reactions, especially at high concentrations, leading to dimers or oligomers.[1] | High Dilution Conditions: During synthesis, particularly in cyclization steps to form the azetidine ring, using high dilution can favor intramolecular reactions over intermolecular side reactions.[1] Chromatography: Flash column chromatography is often effective in separating the desired monomer from higher molecular weight oligomers due to the significant difference in polarity and size. |
| Product Degradation (Ring-Opening) | Harsh Acidic Conditions: The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, particularly under strong acidic conditions used during work-up or purification. | Use of Mild Acids: For acid-base extraction or salt formation, use milder acidic conditions (e.g., 1M HCl) and avoid prolonged exposure. Careful pH Adjustment: When liberating the free base from its salt, add the base slowly and avoid localized high pH, which can also promote degradation. |
| Co-elution of Impurities in Column Chromatography | Similar Polarity of Impurities: Certain byproducts, such as aniline or closely related aromatic amines, may have similar polarities to the product, making separation on silica gel challenging. | Optimize Chromatographic System: - Add a Basic Modifier: To mitigate peak tailing and improve separation of basic amines on silica gel, add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide to the mobile phase.[4][5] - Use a Different Stationary Phase: Consider using basic alumina or amine-functionalized silica to reduce strong interactions with the basic product.[4] - Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography on a C18 column with a high pH mobile phase can be an effective alternative.[4] |
| Difficulty in Removing Residual Aniline | Aniline as a Starting Material or Byproduct: Aniline is a common precursor and can be a challenging impurity to remove due to its similar aromatic nature and basicity. | Acid-Base Extraction: A carefully performed acid-base extraction should be effective. The pKa difference between this compound and aniline may allow for selective extraction at a specific pH, although this can be challenging. Derivative Formation and Purification: If the primary amine of the product is to be further functionalized (e.g., acylated), it may be easier to purify the derivatized product, as its polarity will be significantly different from aniline. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter in my this compound preparation?
A1: The impurity profile depends heavily on the synthetic route.
-
From Buchwald-Hartwig Amination: Common impurities include unreacted starting materials (e.g., a protected 3-aminoazetidine, aryl halide), the dehalogenated arene (e.g., benzene if from bromobenzene), and potentially products of ligand-related side reactions.[1]
-
From Nucleophilic Aromatic Substitution (SNAr): If starting from a 3-aminoazetidine and an activated aryl fluoride, unreacted starting materials are the most common impurities.
-
General Impurities: Regardless of the route, you may encounter dimers or oligomers from intermolecular side reactions, especially if the azetidine ring was formed in the same pot.[1] Ring-opened products can also be present if the compound has been exposed to harsh acidic conditions.
Q2: My amine is streaking badly on the TLC plate and the column. What can I do?
A2: Streaking, or tailing, is a common issue when purifying amines on silica gel. This is due to the strong interaction between the basic amine and the acidic silanol groups on the silica surface. To resolve this, add a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.1-2%) to your mobile phase.[4][5] This competitively binds to the acidic sites on the silica, allowing your product to elute more symmetrically.
Q3: Is it better to purify the free base or the hydrochloride salt?
A3: Both have their advantages. Purifying the free base via column chromatography is common. However, if your compound is a solid, recrystallization of the hydrochloride salt can be an excellent and scalable purification method.[6] To do this, dissolve the crude free base in a suitable solvent (like isopropanol or ethanol) and add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the salt. The salt can then be recrystallized.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).[7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for identifying and quantifying impurities. The mass spectrometer can help in the tentative identification of unknown peaks.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable impurities.
-
HPLC-UV (High-Performance Liquid Chromatography with UV detection): A standard method for assessing purity. A well-developed HPLC method can separate the main compound from its impurities, and the purity can be calculated based on the area percentages of the peaks.[8]
Q5: How should I store purified this compound?
A5: As a free base, it is best stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) to minimize oxidation and degradation. It should be protected from light. The hydrochloride salt is generally more stable and can be stored at room temperature, though protection from moisture is recommended.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like EtOAc or DCM (approx. 10-20 volumes).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel gently, venting frequently. Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer if using DCM, or the bottom layer if using EtOAc.
-
Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1M HCl two more times to ensure all the amine is extracted. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The protonated amine will be converted back to the free base, which may precipitate or form an oil.
-
Product Extraction: Extract the basified aqueous solution three times with fresh organic solvent (EtOAc or DCM).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified this compound.
Diagram: Acid-Base Extraction Workflow
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the purification of this compound using silica gel chromatography, with modifications to handle a basic amine.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column for chromatography
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Develop a suitable mobile phase using TLC. A common gradient system is DCM/MeOH. To prevent streaking, add 0.5-1% TEA to the solvent mixture. A typical starting point for elution might be 100% DCM, gradually increasing the percentage of MeOH.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., DCM with 1% TEA). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column (dry loading). Alternatively, dissolve the sample in a minimal amount of the initial mobile phase and load it directly onto the column (wet loading).
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of methanol in the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. The TEA is volatile and will co-evaporate with the solvent.
Diagram: Common Impurities and Product Structure
References
- Buchwald–Hartwig amination - Wikipedia.
- Acid–base extraction - Wikipedia.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.
- Is there an easy way to purify organic amines? - Biotage.
- Purification of organic hydrochloride salt? - ResearchGate.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... - Farmacia Journal.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. rsc.org [rsc.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1895439-72-1|this compound|BLD Pharm [bldpharm.com]
- 8. ptfarm.pl [ptfarm.pl]
Technical Support Center: Improving the Efficiency of Coupling Reactions with 1-Phenylazetidin-3-amine
Welcome to the technical support center for optimizing coupling reactions involving 1-Phenylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile building block. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and physicochemical properties beneficial in medicinal chemistry.[1][2] However, its distinct reactivity profile can present challenges in standard amide bond formation protocols.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot and enhance the efficiency of your coupling reactions.
I. Frequently Asked Questions (FAQs)
Q1: Why are my coupling reaction yields with this compound consistently low?
A1: Low yields can stem from several factors, often related to the inherent properties of the azetidine amine and the chosen reaction conditions. Key considerations include:
-
Steric Hindrance: The compact, rigid structure of the azetidine ring can create steric challenges, especially when coupled with bulky carboxylic acids.
-
Reagent Choice: Not all coupling reagents are equally effective. The choice of coupling reagent is a critical factor that directly impacts efficiency and yield.[3][4] For instance, while carbodiimides like EDC are widely used, phosphonium or uronium salt-based reagents like HATU or PyBOP often provide higher efficiency with lower risks of side reactions, particularly for challenging couplings.[3][5]
-
Reaction Conditions: Suboptimal temperature, solvent, and base selection can significantly impede the reaction. For example, some reactions may require mild heating to proceed to completion, while others benefit from sub-ambient temperatures to minimize side reactions.[3][6]
-
Purity of Starting Materials: Ensure both the this compound and the carboxylic acid are of high purity. Impurities can interfere with the reaction.
Q2: What are the best coupling reagents to use with this compound?
A2: The "best" reagent is substrate-dependent, but for this specific amine, reagents that generate highly reactive activated esters are generally preferred.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These are often the first choice for hindered amines.[4][5] HATU, in particular, is known for its high reactivity and ability to minimize racemization.[5] A typical protocol involves pre-activating the carboxylic acid with HATU and a non-nucleophilic base like DIPEA before adding the this compound.[7][8]
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly efficient and are known for rapid reaction times and minimal side reactions.[5] PyBOP is a good alternative to BOP, avoiding the formation of the carcinogenic byproduct HMPA.[9]
-
Carbodiimides (EDC, DIC): While common, these may require additives like HOBt or HOAt to suppress side reactions and racemization.[5][6] DIC is often preferred in solid-phase synthesis because its urea byproduct is more soluble than that of DCC.[9]
-
T3P® (Propylphosphonic Anhydride): This reagent is particularly effective for sterically hindered couplings and is often used in solution-phase synthesis.[9]
The following table summarizes common choices:
| Coupling Reagent Class | Examples | Key Advantages for this compound |
| Uronium/Aminium Salts | HATU, HCTU | High reactivity, fast kinetics, low racemization.[5] |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, clean reactions, rapid coupling.[5] |
| Carbodiimides | EDC, DIC (+ HOBt/HOAt) | Cost-effective, readily available.[5][6] |
| Phosphonic Anhydrides | T3P® | Excellent for sterically demanding substrates.[9] |
Q3: What is the optimal base and solvent for these coupling reactions?
A3: The choice of base and solvent is crucial for reaction success.
-
Base: A non-nucleophilic, sterically hindered base is generally preferred to avoid side reactions.
-
N,N-Diisopropylethylamine (DIPEA): This is the most commonly used base for uronium and phosphonium salt-mediated couplings.[7][9] Its bulk prevents it from acting as a nucleophile.
-
Triethylamine (TEA): Can be used, but its smaller size increases the risk of it participating in side reactions.
-
N-Methylmorpholine (NMM): A good alternative to DIPEA, often used in peptide synthesis.[9]
-
-
Solvent: A polar, aprotic solvent is typically required to dissolve the reagents and facilitate the reaction.
Q4: How can I monitor the progress of my coupling reaction?
A4: Effective reaction monitoring is key to determining the optimal reaction time and ensuring completion.
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion of starting materials and confirms the mass of the desired product.[7] This is the preferred method for accurate monitoring.
If monitoring indicates a stalled reaction, a second addition of the coupling reagent may be necessary.[12]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Incomplete conversion despite prolonged reaction times.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent Activity | Switch to a more powerful coupling reagent like HATU or PyBOP.[5] Consider increasing the equivalents of the coupling reagent and base (e.g., from 1.1 eq to 1.5 eq). |
| Steric Hindrance | Increase the reaction temperature in increments (e.g., from room temperature to 40-50 °C). Be sure to monitor for potential byproduct formation at higher temperatures. For extremely hindered substrates, consider converting the carboxylic acid to an acyl fluoride, which is more reactive. |
| Poor Solubility | Try a different solvent system, such as a mixture of DMF and DCM, or switch to NMP.[12] |
| Peptide Aggregation (if applicable) | If synthesizing a peptide on a solid support, aggregation can hinder coupling. Changing the solvent to NMP or DMSO may help disrupt aggregation.[12] |
Problem 2: Formation of significant byproducts.
| Potential Cause | Troubleshooting Steps |
| Racemization | This is a concern if the carboxylic acid is chiral. Use additives like HOBt or HOAt with carbodiimides.[5] Reagents like HATU and DEPBT are known to minimize racemization.[5] Perform the reaction at a lower temperature (e.g., 0 °C). |
| N-acylurea Formation | This is a common side reaction with carbodiimides.[9][13] The addition of HOBt can suppress this.[9] Using phosphonium or uronium reagents avoids this issue. |
| Guanidinylation of the Amine | Uronium reagents like HBTU and HATU can react with the amine to form a guanidinium byproduct, terminating the chain. To minimize this, pre-activate the carboxylic acid for a short period (5-15 minutes) before adding the this compound.[7][14] |
| Reaction with Solvent | Ensure the use of anhydrous solvents, as water will hydrolyze the activated ester intermediate. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Steps |
| Excess Coupling Reagent/Byproducts | Choose a coupling reagent that yields water-soluble byproducts. For example, the urea from EDC is water-soluble and can be removed with an aqueous wash.[5][10] Byproducts from phosphonium and uronium reagents can often be removed with standard aqueous workups and flash chromatography. |
| Unreacted Starting Materials | Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Using a slight excess (1.1-1.2 equivalents) of the more readily available starting material can help drive the reaction to completion. |
| Product Polarity Similar to Impurities | If chromatographic separation is difficult, consider a different workup procedure. An acid/base extraction can sometimes help remove unreacted starting materials or basic/acidic byproducts. Recrystallization may also be an option for crystalline products. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the acylation of this compound.
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous DMF (0.2-0.5 M) in a dry, inert atmosphere (Nitrogen or Argon) flask, add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.).[7]
-
Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated OAt-ester.[7][14]
-
Amine Addition: Add a solution of this compound (1.2 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC until the limiting starting material is consumed (typically 2-16 hours).[7]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in coupling reactions with this compound.
Caption: A decision-making workflow for troubleshooting coupling reactions.
IV. References
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]
-
Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Choosing amide coupling agent : r/Chempros - Reddit. Available at: [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Semantic Scholar. Available at: [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Available at: [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Available at: [Link]
-
Cross‐coupling reactions of 3‐iodoazetidines. - ResearchGate. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
-
Amine to Amide (Coupling) - Common Conditions. Available at: [Link]
-
Room temperature clickable coupling electron deficient amines with sterically hindered carboxylic acids for the construction of amides - ResearchGate. Available at: [Link]
-
Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC - PubMed Central. Available at: [Link]
-
Peptide Coupling Reagents - YouTube. Available at: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. Available at: [Link]
-
amide coupling help : r/Chempros - Reddit. Available at: [Link]
-
Carbodiimide amide coupling reaction sideproduct : r/Chempros - Reddit. Available at: [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds - PubMed. Available at: [Link]
-
New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media - PubMed. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. Available at: [Link]
-
Acylation of Amines, Part 2: Other Electrophiles - YouTube. Available at: [Link]
-
Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Acylation of Amines, Part 1: with Acyl Halides - YouTube. Available at: [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds - ResearchGate. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
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- 14. reddit.com [reddit.com]
Technical Support Center: Navigating the Challenges of N-Functionalizing 1-Phenylazetidin-3-amine
Welcome to the technical support center for the N-functionalization of 1-phenylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structural characteristics of this compound, namely the presence of a strained four-membered ring, an N-aryl substituent, and a primary exocyclic amine, present a distinct set of challenges in its chemical manipulation. This resource aims to equip you with the knowledge to anticipate and overcome these hurdles in your synthetic endeavors.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the N-functionalization of this compound in a question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.
Issue 1: Low or No Product Yield
Q1: I am attempting an N-alkylation of the 3-amino group via reductive amination, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
A1: Low yields in the reductive amination of this compound can stem from several factors related to both the substrate's reactivity and the reaction conditions.
-
Reduced Nucleophilicity of the 3-Amino Group: The electron-withdrawing nature of the N-phenyl group can have a modest electronic effect on the exocyclic 3-amino group, slightly reducing its nucleophilicity compared to an N-alkyl counterpart. This can slow down the initial imine formation.
-
Steric Hindrance: The azetidine ring, although small, can present steric hindrance around the 3-amino group, which can be exacerbated by bulky aldehydes or ketones.
-
Imine-Enamine Tautomerization: With certain carbonyl compounds, the intermediate imine may be in equilibrium with a less reactive enamine tautomer.
-
Suboptimal Reaction Conditions: Inefficient imine formation or reduction will directly impact the overall yield.
Troubleshooting Steps:
-
Optimize Imine Formation:
-
Catalytic Acid: Ensure the use of a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step in imine formation.
-
Dehydrating Agent: The addition of a dehydrating agent, like molecular sieves (3Å or 4Å), can drive the equilibrium towards the imine.
-
Pre-formation of Imine: Consider pre-forming the imine by stirring the amine and carbonyl compound together for a period (e.g., 1-2 hours) before adding the reducing agent. Monitor the imine formation by TLC or LC-MS.
-
-
Select an Appropriate Reducing Agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice as it is mild and chemoselective for the imine over the carbonyl starting material.[1]
-
Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[2]
-
For more stubborn cases, a stronger reducing agent like sodium borohydride (NaBH₄) can be used, but it may also reduce the starting aldehyde or ketone.
-
-
Adjust Reaction Parameters:
-
Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.
-
Temperature: While reductive aminations are often run at room temperature, gentle heating (e.g., to 40 °C) may be necessary for less reactive substrates.
-
Stoichiometry: A slight excess of the carbonyl compound (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) is typically employed.
-
Q2: My N-acylation reaction with an acid chloride is sluggish and gives a poor yield. What can I do to drive the reaction to completion?
A2: The reduced nucleophilicity of the 3-amino group can also affect N-acylation. Additionally, the formation of hydrochloride salts can hinder the reaction.
Troubleshooting Steps:
-
Choice of Base: The presence of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction.
-
Use at least one equivalent of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
For sensitive substrates, a milder base like pyridine can be used.
-
-
Activation of the Carboxylic Acid: If using a carboxylic acid instead of an acid chloride, a coupling agent is necessary.
-
Peptide coupling reagents such as HATU, HOBt/EDC, or T3P are highly effective for forming amide bonds under mild conditions.
-
-
Reaction Conditions:
-
Solvent: Anhydrous aprotic solvents like DCM, DMF, or THF are suitable.
-
Temperature: Reactions are typically run at 0 °C to room temperature. If the reaction is slow, allowing it to warm to room temperature or gentle heating may be beneficial.
-
Addition Mode: Add the acylating agent dropwise to a solution of the amine and base at 0 °C to control the initial exothermic reaction.
-
Issue 2: Formation of Side Products and Purification Challenges
Q3: I am observing a significant side product that I suspect is from the ring-opening of the azetidine. How can I prevent this?
A3: The ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic ring-opening, particularly under acidic conditions.[3] The N-phenyl group can exacerbate this instability.[4]
-
Mechanism of Ring-Opening: Protonation of the azetidine nitrogen makes the ring highly electrophilic. Nucleophiles present in the reaction mixture (including the solvent or counter-ions) can then attack one of the ring carbons, leading to ring cleavage. N-phenyl azetidines have been shown to undergo intramolecular ring-opening decomposition mediated by acid.[4]
Prevention Strategies:
-
Strictly Anhydrous and Inert Conditions: Minimize the presence of water or other nucleophilic impurities.
-
Avoid Strong Acids: Use weak acidic catalysts for reactions like reductive amination. If a strong acid is required for other transformations, consider protecting the azetidine nitrogen if possible, although this adds extra steps.
-
Control of Reaction Temperature: Avoid excessive heating, as this can promote decomposition pathways.
-
Choice of Reagents: Be mindful of the nucleophilicity of all reagents and byproducts in the reaction mixture.
Q4: I am struggling to separate my desired N-functionalized product from the unreacted starting material and other polar byproducts. Do you have any purification tips?
A4: The presence of multiple nitrogen atoms in both the starting material and the product can lead to similar polarities and challenging separations by standard column chromatography.
Purification Strategies:
-
Column Chromatography Optimization:
-
Gradient Elution: Use a shallow gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., DCM or ethyl acetate).
-
Amine Deactivation: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to prevent tailing of the amine products.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column for particularly difficult separations.
-
-
Acid-Base Extraction:
-
If the basicity of your product is significantly different from the starting material or byproducts, an acid-base extraction can be an effective purification step.
-
Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The more basic amine will be protonated and move to the aqueous layer. The layers can then be separated, and the desired amine can be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
-
Derivatization/Protection:
-
In complex cases, temporarily protecting one of the nitrogen atoms can alter the polarity enough to allow for easier separation. This is generally a last resort due to the additional synthetic steps involved.
-
Frequently Asked Questions (FAQs)
Q5: Is this compound stable during storage?
A5: this compound is a relatively stable compound but should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent gradual degradation through oxidation or reaction with atmospheric CO₂ and moisture.
Q6: Do I need to protect the azetidine nitrogen before functionalizing the 3-amino group?
A6: In many cases, protection of the azetidine nitrogen is not necessary and may be undesirable as it adds steps to the synthesis. The exocyclic 3-amino group is generally more nucleophilic than the N-phenyl-substituted azetidine nitrogen, allowing for selective functionalization. However, if harsh acidic or strongly electrophilic conditions are required that could lead to ring-opening, a temporary protecting group on the azetidine nitrogen might be considered. This would require an orthogonal protecting group strategy.
Q7: What are the key differences in reactivity between this compound and 1-boc-azetidin-3-amine?
A7: The N-substituent has a significant impact on the reactivity:
-
Nucleophilicity of the 3-Amino Group: The electron-withdrawing N-phenyl group slightly reduces the nucleophilicity of the 3-amino group compared to the electron-donating N-Boc group.
-
Stability of the Azetidine Ring: The N-Boc group can be cleaved under acidic conditions (e.g., TFA), which would also likely promote the decomposition of the N-phenylazetidine ring. The N-phenyl group is stable to these conditions but, as discussed, can activate the ring towards other modes of decomposition.
-
Basicity: The N-phenylazetidine nitrogen is significantly less basic than the N-Boc-azetidine nitrogen.
| Feature | This compound | 1-Boc-azetidin-3-amine |
| N-substituent | Electron-withdrawing (aromatic) | Electron-withdrawing (carbamate) |
| 3-Amino Nucleophilicity | Moderately high | High |
| Ring Stability | Susceptible to acid-mediated ring-opening | Boc group is acid-labile |
| Azetidine N Basicity | Low | Very low |
Q8: What analytical techniques are best for monitoring the progress of my reaction?
A8:
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress. Use a developing system that gives good separation between the starting material and the product. Staining with ninhydrin can be useful for visualizing the primary amine starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, which is invaluable for troubleshooting.
Experimental Protocols
Protocol 1: N-Alkylation of this compound via Reductive Amination
This protocol describes the synthesis of N-benzyl-1-phenylazetidin-3-amine as a representative example.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Add benzaldehyde (1.1 eq.) to the solution and stir at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting amine is consumed as indicated by TLC/LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% TEA in the eluent) using a gradient of ethyl acetate in hexanes.
Protocol 2: N-Acylation of this compound using an Acid Chloride
This protocol describes the synthesis of N-(1-phenylazetidin-3-yl)acetamide as a representative example.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous DCM (to a concentration of approximately 0.1 M).
-
Add triethylamine (1.2 eq.) and cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting amine is consumed as indicated by TLC/LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM.
Visualizations
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Competing reaction pathways in the N-functionalization of this compound under acidic conditions.
References
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
- Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions. [Link]
- Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
- Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PMC. [Link]
- A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC. [Link]
- Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 1-Phenylazetidin-3-amine during reactions
Welcome to the technical support center for 1-Phenylazetidin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. The unique structural features of this compound, namely the strained four-membered azetidine ring and the reactive primary amine, offer significant advantages in scaffold design. However, these same features can present challenges related to compound stability and degradation during chemical transformations.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity of your molecule throughout your reactions.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems that may arise during the use of this compound in common synthetic reactions.
Issue 1: Low Yield or No Product in Acylation Reactions
Question: I am attempting to acylate this compound with an acyl chloride, but I am observing low yields of my desired amide product and the appearance of multiple unidentified byproducts in my LC-MS analysis. What could be the cause?
Answer: This is a common issue that often points to the degradation of the azetidine ring under the reaction conditions. The primary culprit is typically the generation of hydrochloric acid (HCl) as a byproduct of the acylation reaction.
Causality Explained: The azetidine ring is inherently strained and, therefore, susceptible to cleavage.[1][2][3] The nitrogen atom on the ring can be protonated by the generated HCl, which activates the ring towards nucleophilic attack and subsequent ring-opening. This leads to a complex mixture of byproducts instead of your desired amide. The N-phenyl group can also influence the basicity of the ring nitrogen, potentially affecting its susceptibility to protonation.
Solution Strategy: The key is to effectively neutralize the generated acid in situ.
-
Choice of Base: A non-nucleophilic, sterically hindered base is crucial. Bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[4][5] It is important to use at least two equivalents of the base: one to neutralize the generated HCl and one to free the amine starting material if it is in its salt form.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize side reactions.[6]
-
Order of Addition: Add the acyl chloride slowly to a solution of the amine and the base. This ensures that the generated acid is immediately neutralized.
Experimental Protocol: Acylation using a Coupling Reagent
For sensitive substrates, avoiding acyl chlorides altogether and using peptide coupling reagents is a milder and often more effective approach.[4][7]
-
Reaction Setup: To a solution of your carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like DMF or DCM, add a coupling reagent such as HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (3.0 eq.).[4]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.2 eq.) to the reaction mixture.
-
Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
Issue 2: Complex Product Mixture during Alkylation
Question: I am trying to perform an N-alkylation on the primary amine of this compound using an alkyl halide, but the reaction is messy, showing signs of over-alkylation and potential ring degradation. How can I achieve selective mono-alkylation?
Answer: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.[8][9] For a strained system like this compound, the harsh conditions often required for direct alkylation can also promote degradation.
Causality Explained: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" where it competes for the alkyl halide.[9] Furthermore, the hydrohalic acid generated during the reaction can lead to the same ring-opening degradation pathway as seen in acylation reactions.
Solution Strategy: Reductive Amination A far more controlled and reliable method for N-alkylation is reductive amination.[4][10] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its immediate reduction to the desired secondary amine.
-
Chemoselectivity: This method is highly chemoselective for mono-alkylation, as the resulting secondary amine does not readily react further under the reaction conditions.[10]
-
Mild Conditions: The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is well-tolerated by the azetidine ring.[4][10]
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve this compound (1.1 eq.) and your desired aldehyde or ketone (1.0 eq.) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.[4][10] Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry, and concentrate.[10]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most probable degradation pathway is acid-catalyzed ring-opening. The strained four-membered ring is susceptible to cleavage, particularly when the ring nitrogen is protonated, which increases the ring strain and makes it a better leaving group for nucleophilic attack.[1][2][3] This can be initiated by strong acids or acidic byproducts from reactions.
Caption: Acid-catalyzed degradation of the azetidine ring.
Q2: Should I protect the primary amine before performing reactions on other parts of a molecule?
A2: Yes, if you are planning reactions that are not compatible with a primary amine, protection is a wise strategy. A tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines. It can be introduced using di-tert-butyl dicarbonate (Boc₂O) and a mild base and is stable to a wide range of reaction conditions. The Boc group can be removed later under acidic conditions, though care must be taken to use mild conditions to avoid azetidine ring cleavage.
Q3: How should I purify derivatives of this compound?
A3: Purification is typically achieved using flash column chromatography on silica gel.[4] Given the basic nature of the amine, it is sometimes beneficial to add a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the eluent system to prevent streaking and improve peak shape. Common solvent systems include gradients of methanol in dichloromethane or ethyl acetate in hexanes.
Q4: Can I perform reactions at elevated temperatures with this compound?
A4: Caution is advised. While some reactions may require heat, prolonged exposure to high temperatures can increase the rate of degradation, especially in the presence of acidic or basic reagents. It is recommended to keep reaction temperatures as low as possible to maintain the integrity of the azetidine ring. If heating is necessary, it should be done under carefully controlled conditions for the minimum time required.
Part 3: Data & Diagrams
Table 1: Recommended Reaction Conditions for Common Transformations
| Reaction Type | Reagent/Catalyst | Base (if applicable) | Solvent | Temperature | Key Consideration |
| Acylation | Acyl Chloride | DIPEA or TEA (≥2 eq.) | DCM, THF | 0 °C to RT | Crucial to scavenge HCl to prevent ring-opening. |
| Acylation | Carboxylic Acid + HATU | DIPEA (≥3 eq.) | DMF, DCM | RT | Milder alternative to acyl chlorides. |
| Alkylation | Aldehyde/Ketone + NaBH(OAc)₃ | Acetic Acid (cat.) | DCM, DCE | 0 °C to RT | Highly selective for mono-alkylation; avoids over-alkylation. |
Diagram 1: Decision Workflow for Amine Functionalization
Caption: Decision tree for selecting the appropriate reaction pathway.
References
- Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
- Journal of Organic Chemistry. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]
- ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]
- Synfacts. (2017). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. [Link]
- Journal of the American Chemical Society. (n.d.).
- Organic Letters. (2014).
- Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Heterocycles. (2010). THREE-COMPONENT REACTIONS WITH 3-PHENYL-1-AZA- BICYCLO[1.1.
- Chemistry – A European Journal. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
- Wikipedia. (n.d.).
- Kuujia.com. (n.d.). Cas no 1895439-72-1 (this compound). [Link]
- PubChem. (n.d.). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. [Link]
- Master Organic Chemistry. (2017).
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. [Link]
- Defense Technical Information Center. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
- Scholars Research Library. (2011).
- MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]
- Google Patents. (n.d.).
- National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]
- PubMed Central. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. [Link]
- ResearchGate. (2021). NEW SYNTHESIS OF (Z)-3-(1-AMINO-2-OXO- 2-PHENYLETHYLIDENE)INDOLIN-2-ONE. [Link]
- National Institutes of Health. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. [Link]
- ResearchGate. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. [Link]
Sources
- 1. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 2. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in 1-Phenylazetidin-3-amine reactions
Welcome to the technical support center for reactions involving 1-Phenylazetidin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions (FAQs) to help you troubleshoot low conversion rates and optimize your synthetic routes. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: General Considerations & Substrate Quality
Before troubleshooting specific reactions, it is crucial to validate the integrity of your starting materials and general lab practices. Low conversion can often be traced back to these foundational elements.
Q1: My reactions are consistently sluggish or failing. What are the first things I should check?
A1: Always begin with the basics:
-
Starting Material Quality: Verify the purity of your this compound. Impurities can inhibit catalysts or participate in side reactions. Confirm its identity and purity via ¹H NMR, LC-MS, or elemental analysis.
-
Solvent and Reagent Purity: For many transition-metal-catalyzed reactions, anhydrous and deoxygenated solvents are not just recommended; they are critical. Water and oxygen can deactivate catalysts, especially palladium complexes.[1] Use freshly distilled solvents from a dedicated still or purchase high-purity anhydrous solvents and handle them under an inert atmosphere (Argon or Nitrogen).
-
Inert Atmosphere: Ensure your reaction vessel is properly purged of air. A common method is to subject the sealed flask to several cycles of vacuum followed by backfilling with an inert gas. For palladium-catalyzed reactions, this is non-negotiable.[2]
Section 2: Troubleshooting Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, but its complexity presents multiple potential points of failure.[3][4]
Frequently Asked Questions
Q2: I am attempting a Buchwald-Hartwig coupling between this compound and an aryl bromide, but I'm seeing less than 10% conversion. What is the likely cause?
A2: Low conversion in Buchwald-Hartwig reactions is a common issue, typically pointing to a problem within the catalytic cycle. The three most critical components to investigate are the ligand/catalyst, the base, and the solvent.
-
Catalyst System (Palladium Precursor & Ligand): The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands are essential for promoting both oxidative addition and reductive elimination.
-
Expertise: For a strained secondary amine like an azetidine derivative, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are often superior to older generation ligands like BINAP or DPPF.[3] They create a coordinatively unsaturated, reactive palladium center that facilitates the difficult reductive elimination step to form the C-N bond.
-
Troubleshooting: If your current ligand is failing, screen a panel of others. A pre-formed palladium catalyst (e.g., XPhos Pd G3) can also be more reliable than generating the active Pd(0) species in situ.[5]
-
-
Base Selection: The base's role is to deprotonate the amine (or the amine-palladium complex), making it a more potent nucleophile. Its strength and solubility are key.
-
Expertise: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard.[2] Weaker bases like K₂CO₃ or Cs₂CO₃ are often insufficient for coupling unactivated aryl chlorides or bromides with secondary amines. The solubility of the base and the resulting halide salts can also impact the reaction.[5]
-
Troubleshooting: If you are using a weaker base, switch to NaOtBu. Ensure the base is fresh and has been stored under inert gas, as alkoxides are hygroscopic and reactive.
-
-
Solvent Choice: The solvent must solubilize the reactants and facilitate the catalytic cycle without participating in unwanted side reactions.
-
Expertise: Aprotic, non-polar solvents like toluene or dioxane are the most common and effective choices.[2] Polar aprotic solvents like DMF can sometimes coordinate to the palladium center, inhibiting catalysis.
-
Troubleshooting: Switch to rigorously dried toluene. If solubility is an issue, 1,4-dioxane may be a better alternative.
-
Visualizing the Problem: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism helps pinpoint where your reaction might be stalling. For instance, an ineffective ligand may lead to a buildup of Complex C and slow the crucial reductive elimination step.
Sources
Technical Support Center: Improving the Solubility of 1-Phenylazetidin-3-amine for Reaction Success
Introduction: 1-Phenylazetidin-3-amine is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a constrained azetidine ring, a nucleophilic secondary amine, and an aromatic phenyl group. While its structural motifs are highly desirable for generating novel molecular architectures, researchers frequently encounter challenges with its solubility in common reaction media. This guide provides in-depth troubleshooting strategies and detailed protocols to overcome these solubility hurdles, ensuring efficient and successful reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. The molecule contains both a hydrophobic phenyl group and a hydrophilic amine group, giving it a dual character that dictates its behavior in different solvents.
The amine group (a weak base) can be protonated, which is a key characteristic we will exploit to enhance solubility. The calculated partition coefficient (logP) suggests a moderate lipophilicity, indicating that while it has some affinity for organic solvents, its solubility is not universally high.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.21 g/mol | [1] |
| Appearance | Varies; often a liquid or low-melting solid | General chemical knowledge |
| logP (n-octanol/water) | 1.41 (Calculated) | [2] Indicates moderate lipophilicity. |
| Basicity (pKa) | Not reported; estimated to be typical for a secondary amine (pKa of conjugate acid ~10-11) | General organic chemistry principles. |
Note: Experimental solubility data is not widely published. Therefore, experimental determination in your specific solvent system is highly recommended.
Q2: I am struggling to dissolve this compound in my chosen reaction solvent. What is a logical workflow to solve this?
A2: When facing poor solubility, a systematic approach is essential to find a solution without compromising your reaction's integrity. The primary strategies involve modifying the solvent system or altering the solute itself by converting it to a more soluble form. This decision-making process is guided by the compatibility of these methods with your reaction conditions.
Below is a workflow designed to guide you from initial observation to a viable solution.
Caption: Decision workflow for troubleshooting solubility.
Q3: How does pH adjustment improve the solubility of this compound in polar solvents?
A3: This strategy is rooted in the basicity of the secondary amine group. Amines are weak bases and will accept a proton (H⁺) from an acid to form a positively charged ammonium salt.[3][4] This conversion from a neutral, moderately lipophilic molecule to an ionic salt dramatically increases its polarity and, consequently, its solubility in polar solvents like water, methanol, or ethanol.[5][6] The equilibrium is dictated by the pH of the solution relative to the pKa of the amine's conjugate acid.
Caption: Protonation equilibrium of the amine.
By lowering the pH of the medium with a dilute acid, you shift this equilibrium to the right, favoring the formation of the highly water-soluble ammonium salt. This is a common technique used during aqueous workups to extract amines from an organic layer into an aqueous layer.[3]
Q4: Can you provide a protocol for improving solubility via in situ pH adjustment?
A4: Absolutely. This protocol is for solubilizing the amine directly in the reaction vessel for use in a polar protic solvent system.
Objective: To dissolve this compound in a polar solvent by converting it to its more soluble salt form in situ.
Materials:
-
This compound
-
Primary reaction solvent (e.g., water, ethanol, methanol)
-
Dilute acid solution (e.g., 1 M HCl in water or dioxane)
-
Stir plate and stir bar
-
pH indicator strips or a calibrated pH meter
Protocol:
-
Initial Setup: To your reaction vessel, add the primary polar solvent and a magnetic stir bar.
-
Add Amine: Add the required mass of this compound to the solvent. Begin stirring. You will likely observe an insoluble suspension or oil.
-
Acidification: Slowly add the dilute acid solution dropwise to the stirring suspension.
-
Monitor Dissolution: Continue adding the acid, pausing after every few drops to allow for equilibration. Observe the mixture for clarity. The solid or oil should gradually dissolve as the ammonium salt is formed.
-
Confirm pH: Once the solution becomes clear, check the pH to ensure it is acidic (typically pH < 4 is sufficient to fully protonate the amine).[3]
-
Proceed with Reaction: The amine is now solubilized and ready for the subsequent addition of other reagents.
Causality & Trustworthiness:
-
Why dropwise addition? This prevents overshooting the target pH and avoids creating localized high concentrations of acid, which could be detrimental to other functional groups.
-
Self-Validation: The visual endpoint is a clear, homogeneous solution, confirming that the amine has dissolved. A final pH check validates that the conditions for salt formation have been met.
-
Critical Consideration: This method is only suitable if all other reagents and the final product are stable under acidic conditions.
Q5: When is it more appropriate to use a co-solvent system?
A5: A co-solvent system is the preferred method when your reaction is incompatible with pH adjustments (i.e., it involves acid-sensitive functional groups or requires basic/neutral conditions). Co-solvency involves using a mixture of two or more miscible solvents to increase the solubility of a solute beyond its solubility in any single solvent.[7][8]
This technique works by modifying the overall polarity of the solvent medium. A carefully chosen co-solvent can disrupt the strong intermolecular forces of a highly polar solvent (like water's hydrogen-bonding network), making it more accommodating to a moderately lipophilic solute.[] Common co-solvents are water-miscible organic solvents that can bridge the polarity gap between the solute and the primary solvent.[10]
Choose co-solvents when:
-
Your reaction must be run at neutral or basic pH.
-
Your reaction involves reagents that would be neutralized or decomposed by acid (e.g., Grignard reagents, basic catalysts).
-
You are working in a largely non-polar solvent and need to increase its polarity slightly to dissolve the amine.
Table 2: Common Co-Solvents for Screening
| Co-Solvent Class | Examples | Typical Use Case |
| Polar Protic | Ethanol, Methanol, Isopropanol | To increase the polarity of ethers or hydrocarbons. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | To dissolve compounds in a wide range of reactions; powerful solubilizers.[][11] |
| Glycols | Propylene Glycol, Polyethylene Glycol (PEG) | Often used in pharmaceutical formulations to enhance aqueous solubility.[7][10] |
Q6: How do I perform a co-solvent screen to find the right system for my reaction?
A6: This requires a small-scale, systematic screening to identify an effective solvent blend that is also compatible with your reaction.
Objective: To identify a binary solvent system and ratio that effectively dissolves this compound at the desired reaction concentration.
Protocol:
-
Select Primary Solvent: Choose the solvent that is most required or favorable for your reaction's chemistry (e.g., THF for a coupling reaction).
-
Choose Potential Co-solvents: From Table 2, select 3-4 potential co-solvents that are miscible with your primary solvent and inert to your reaction conditions.
-
Small-Scale Tests: In separate small vials, place a pre-weighed amount of this compound to match your target reaction concentration.
-
Test Blends:
-
To each vial, add the primary solvent.
-
Begin adding one of the selected co-solvents dropwise to the stirring mixture.
-
Note the volume of co-solvent required to achieve full dissolution.
-
-
Determine Ratios: Calculate the approximate volume-to-volume (v/v) ratio of the primary solvent to the co-solvent that resulted in a clear solution.
-
Select Optimal System: Choose the system that provides solubility with the smallest amount of co-solvent, as this minimizes potential changes to the reaction's kinetics or outcome.
-
Scale-Up: Use the determined solvent ratio for your full-scale reaction.
Causality & Trustworthiness:
-
Why screen multiple co-solvents? Solubility is complex, and predictive models are not always accurate. Empirical testing is the most reliable method.
-
Self-Validation: The protocol is inherently validating; a successful outcome is a clear, homogeneous solution at the target concentration, which can be directly applied to the larger scale reaction.
Q7: My reaction requires an aqueous medium, but I cannot alter the pH. Is forming and isolating a salt a viable option?
A7: Yes, this is an excellent and widely used strategy in pharmaceutical development.[12][13] Instead of adjusting the pH of the entire reaction mixture (in situ), you can pre-form a stable, solid salt of your amine, such as this compound dihydrochloride.[14] This isolated salt can then be weighed and dissolved directly into a neutral aqueous or polar solvent.
This approach offers several advantages:
-
Improved Handling: Salts are typically crystalline solids with better handling properties than the free-base oils or low-melting solids.
-
Enhanced Stability: Salt forms can be more stable to air and moisture.
-
High Aqueous Solubility: The ionic nature of the salt ensures high solubility in water and other polar solvents without needing to add excess acid to the reaction pot.[15][16]
Q8: Can you provide a general protocol for preparing the hydrochloride salt of this compound?
A8: This protocol describes the conversion of the free-base amine to its hydrochloride salt, which can then be isolated as a solid.
Objective: To synthesize and isolate the hydrochloride salt of this compound for improved handling and aqueous solubility.
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether or another non-polar solvent in which the salt is insoluble.
-
A solution of HCl in a volatile organic solvent (e.g., 2 M HCl in diethyl ether, or HCl in dioxane).
-
Stir plate and stir bar
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven or desiccator
Protocol:
-
Dissolve Free Base: Dissolve the this compound free base in a minimum amount of anhydrous diethyl ether in a flask.
-
Cool the Solution: Cool the solution in an ice bath (0 °C). This helps control the precipitation and often yields a finer solid.
-
Add HCl Solution: While stirring, slowly add the solution of HCl in ether dropwise.
-
Precipitation: The hydrochloride salt is ionic and insoluble in diethyl ether, so it will precipitate out of the solution as a solid. Continue adding the HCl solution until no further precipitation is observed. An excess of HCl is often used to ensure complete conversion.
-
Isolate the Salt: Collect the solid precipitate by vacuum filtration.
-
Wash the Solid: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the Product: Dry the salt thoroughly under vacuum to remove all residual solvent. The resulting solid is the hydrochloride salt, which should now be readily soluble in water.
Causality & Trustworthiness:
-
Why use a non-polar solvent? The principle is to have the starting free base be soluble while the resulting ionic salt is insoluble, allowing for easy isolation via precipitation.
-
Self-Validation: The formation of a precipitate is a clear indication of salt formation. The subsequent enhanced solubility of the isolated solid in water confirms the success of the procedure.
References
- Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Shobe, D. (2018). How does branching increase the solubility in amines? Quora. [Link]
- Solubility and pH of amines. (n.d.). The Bicester School. [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmaprojects. [Link]
- Fong, S. Y. K., Ibisogly, A., & Bauer-Brandl, A. (2015). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
- azetidin-3-yl-phenyl-amine. (n.d.).
- Al-lwayzy, S. H., & Al-Zuhairi, A. J. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. ChemEngineering. [Link]
- Amines: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]
- Material Safety Data Sheet: (R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride. (2009). Cole-Parmer. [Link]
- The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry. YouTube. [Link]
- When added to water, soluble amines will... (n.d.). Study.com. [Link]
- Hartono, A., et al. (2018). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. SINTEF. [Link]
- Does anyone know how pH affects solubility?? (2021). Reddit. [Link]
- pH Adjusting Database. (n.d.). CompoundingToday.com. [Link]
- 2-(3-Phenylazetidin-1-yl)cyclohexan-1-amine. (n.d.). PubChem. [Link]
- Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
- Al-Rawi, S., & P. York. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]
- Hino, T., et al. (2019). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceuticals. [Link]
- Chadha, R., et al. (2021). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals. [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
- Amine Reactivity. (n.d.). Michigan State University, Department of Chemistry. [Link]
- De Kimpe, N., et al. (2017). Reactivity of 3-Oxo-β-lactams with Respect to Primary Amines-An Experimental and Computational Approach. European Journal of Organic Chemistry. [Link]
- Silva, A. M. G., et al. (2022). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry. [Link]
- Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. (2022). Beilstein Archives. [Link]
- Kiani, M., & M. A. A. Farsani. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]
- Amine Reactivity (Continued). (n.d.). Michigan State University, Department of Chemistry. [Link]
- Yan, S., et al. (2011). Solubility behavior of polyimides in different organic solvents.
- Wang, L., et al. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K. (2018).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Workup [chem.rochester.edu]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. wjbphs.com [wjbphs.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. This compound dihydrochloride CAS#: 2055841-16-0 [chemicalbook.com]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Managing Stereoselectivity in Reactions with 1-Phenylazetidin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenylazetidin-3-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to managing stereoselectivity in your chemical reactions. The unique strained four-membered ring of azetidines presents distinct stereochemical challenges and opportunities.[1] This resource aims to equip you with the knowledge to navigate these complexities and achieve your desired stereochemical outcomes.
I. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound and its derivatives.
Q1: What are the key factors influencing stereoselectivity in reactions involving the 3-amino group of this compound?
A1: The stereochemical outcome of reactions at the 3-amino group is primarily influenced by three factors:
-
Steric Hindrance: The N-phenyl group and the azetidine ring itself create a specific steric environment. Reagents will approach the amino group from the least hindered face, which can be predicted by examining a 3D model of the molecule.
-
Electronic Effects: The electron-withdrawing nature of the phenyl group can influence the nucleophilicity of the nitrogen atom within the ring, which in turn can affect the reactivity of the exocyclic amino group.
-
Chiral Auxiliaries or Catalysts: In asymmetric synthesis, the use of chiral reagents, catalysts, or auxiliaries will be the dominant factor in determining the stereochemical outcome. The choice of auxiliary or catalyst should be tailored to the specific reaction to achieve high diastereoselectivity or enantioselectivity.
Q2: How can I determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my reaction products?
A2: Determining the stereochemical purity of your products is crucial. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers. You will need to develop a suitable method using a chiral stationary phase. Polysaccharide-based columns are often a good starting point for amine derivatives.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): Reacting your product with a chiral derivatizing agent, such as Mosher's acid chloride or (S)-NIFE, converts enantiomers into diastereomers.[3][4] These diastereomers will have distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), allowing you to integrate the peaks and determine the ratio.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In some cases, adding a chiral solvating agent to your NMR sample can induce a chemical shift difference between enantiomers, allowing for their quantification.
Q3: Can the N-phenyl group be cleaved to liberate a free NH group in the azetidine ring?
A3: Yes, de-arylation of N-aryl amines is possible, but it can be challenging. Common methods include oxidative techniques or Birch reduction. However, these conditions can be harsh and may not be compatible with other functional groups in your molecule. It is often more practical to choose a protecting group that is more easily removed, such as a benzyl or Boc group, if a free ring nitrogen is required in a subsequent step.
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during stereoselective reactions with this compound.
Issue 1: Low Diastereoselectivity in Amide Coupling Reactions
You are coupling this compound with a chiral carboxylic acid and observing a nearly 1:1 mixture of diastereomers.
Troubleshooting Workflow:
Sources
Technical Support Center: Isolating Pure 1-Phenylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the work-up and purification of 1-Phenylazetidin-3-amine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the isolation of this versatile pharmaceutical intermediate. As Senior Application Scientists, we've compiled field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and straightforward method for the initial work-up of a reaction mixture containing this compound?
The most robust and widely used method for the initial work-up is an acid-base extraction.[1] This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.
Core Principle: this compound, being a basic compound, can be protonated by an aqueous acid to form a water-soluble salt.[2][3] This salt will partition into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid, typically 1M HCl. This converts the amine into its hydrochloride salt, which is soluble in the aqueous phase.[2][3]
-
Layer Separation: Carefully separate the aqueous layer (which now contains your product as a salt) from the organic layer (containing neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath and add a base, such as 2M NaOH or saturated sodium bicarbonate, until the solution is basic (pH > 10). This deprotonates the amine salt, regenerating the free amine which will often precipitate or form an oily layer.
-
Re-extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude this compound.
Q2: My this compound streaks badly on silica gel TLC and column chromatography. How can I improve the separation?
This is a common issue when purifying amines on silica gel, which is acidic.[4] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[4]
Solutions:
-
Basified Silica/Solvent System: The most common solution is to neutralize the acidic sites on the silica. This can be achieved by:
-
Adding a small amount of a volatile base, like triethylamine (Et3N) or ammonium hydroxide (NH4OH), to the mobile phase (typically 0.5-2%).[5]
-
Preparing a slurry of the silica gel with the eluent containing the basic additive before packing the column.
-
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase such as:
-
Alumina (basic or neutral): This is often a better choice for the purification of basic compounds.
-
Reversed-phase silica (C18): This can be effective, especially for polar amines. A mobile phase with a high pH is recommended to ensure the amine is in its neutral, more lipophilic form.[4]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying polar compounds like amines.[6] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[6]
Q3: What are the most common impurities I should expect, and how can I detect them?
Common impurities can originate from starting materials, side reactions, or reagents used in the synthesis.[7] For the synthesis of azetidines, these may include:
-
Unreacted Starting Materials: Such as N-protected 3-hydroxyazetidine or phenylating agents.
-
Over-alkylation Products: If alkyl halides are used in the synthesis, there's a possibility of forming quaternary ammonium salts.
-
Ring-Opening Products: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts.
-
Solvent and Reagent Residues: Residual high-boiling solvents (like DMF or DMSO) or byproducts from deprotection steps.
Detection Methods:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the presence of multiple components in your crude product. Staining with ninhydrin is specific for primary and secondary amines.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can resolve closely related impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can reveal the presence of impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after acid-base extraction. | Incomplete extraction into the aqueous or organic phase. Emulsion formation. The amine salt is partially soluble in the organic phase. | Ensure thorough mixing during extractions. To break emulsions, add brine or filter through Celite. Perform multiple extractions with smaller volumes of solvent. |
| Product is an oil and won't solidify. | Residual solvent. Presence of impurities preventing crystallization. | Dry the product under high vacuum. Try triturating with a non-polar solvent like hexanes or pentane to induce crystallization and wash away non-polar impurities. |
| Persistent discoloration of the final product. | Formation of colored byproducts. Air oxidation of the amine. | Treat the organic solution with activated carbon before final filtration and concentration. Keep the amine under an inert atmosphere (nitrogen or argon) whenever possible. |
| Column chromatography fractions are still impure. | Co-elution of impurities with similar polarity. On-column degradation. | Optimize the mobile phase polarity gradient. Switch to a different stationary phase (alumina or reversed-phase).[5] Add a basic modifier to the eluent to prevent degradation on silica.[4] |
| Difficulty removing copper salts from the work-up. | Incomplete complexation or precipitation. | Wash the organic layer with an aqueous solution of saturated ammonium chloride to complex and remove copper salts.[8] |
Experimental Workflow Visualization
Diagram: Decision Tree for Purification Strategy
This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial purity assessment of the crude this compound.
A decision-making workflow for the purification of this compound.
References
- Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence.
- BenchChem. (2025). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. BenchChem.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
- BenchChem. (2025). Technical Support Center: Purification of Long-Chain Amines. BenchChem.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Scribd.
- JoVE. (2020, March 26). Extraction - Concept. JoVE.
- University of California, Irvine. (n.d.). Acid-Base Extraction.1.
- Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations.
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
- Reddit. (2024, March 12). Amine workup. r/Chempros.
- ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Scribd. (n.d.). Troubleshooting of Amine Regn. Scribd.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Reddit. (2022, September 24). Chromotography with free amines?. r/chemhelp.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
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Technical Support Center: Optimizing Reaction Conditions for Sterically Hindered 1-Phenylazetidin-3-amine Derivatives
Welcome to the technical support center for the synthesis and optimization of sterically hindered 1-Phenylazetidin-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging reactions. The content is structured in a question-and-answer format to directly address common issues and provide practical, field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives, especially with sterically hindered aryl groups?
A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. For the synthesis of this compound derivatives, this typically involves reacting a substituted aryl halide with an N-protected azetidin-3-amine, followed by deprotection. The reaction is favored for its broad substrate scope and functional group tolerance.[2]
Q2: Why is steric hindrance a significant challenge in these syntheses?
A2: Steric hindrance, particularly from bulky substituents on the phenyl ring (e.g., at the ortho positions), presents several challenges. The bulky nature of the aryl halide can impede its oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.[3] Furthermore, the sterically encumbered environment around the nitrogen of the azetidine and the aryl group can hinder the final reductive elimination step that forms the desired C-N bond. These factors can lead to slow reaction rates, incomplete conversion, and the formation of side products.[3]
Q3: What are the key reaction parameters to consider for optimizing the Buchwald-Hartwig amination of sterically hindered substrates?
A3: The critical parameters to optimize are the choice of palladium catalyst/precatalyst, the phosphine ligand, the base, and the solvent.
-
Catalyst and Ligand: This is arguably the most crucial component. For sterically hindered couplings, bulky, electron-rich phosphine ligands are generally preferred.[1] These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.[4]
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[5]
-
Solvent: Anhydrous and degassed solvents are essential for reproducible results. Toluene, dioxane, and THF are common choices. The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.[5]
Q4: Are there viable alternatives to the Buchwald-Hartwig amination for these types of compounds?
A4: Yes, copper-catalyzed Ullmann-type coupling reactions are a notable alternative.[6] Historically, Ullmann couplings required harsh reaction conditions. However, modern iterations with appropriate ligands can proceed under milder conditions and may be more effective for certain substrates where palladium-catalyzed reactions fail. Additionally, for certain substitution patterns, nucleophilic aromatic substitution (SₙAr) could be a possibility if the aryl ring is sufficiently electron-deficient.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Yield of the Desired this compound Derivative
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | 1. Use a precatalyst: Palladium(II) sources like Pd(OAc)₂ can be unreliable. Using a pre-formed palladium-ligand complex (precatalyst) ensures a more consistent generation of the active Pd(0) species. 2. Check catalyst and ligand integrity: Ensure your palladium source and phosphine ligand have not degraded. Phosphine ligands can be sensitive to air and moisture. Store them under an inert atmosphere. |
| Suboptimal Ligand Choice | 1. Screen different ligands: For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands are often necessary. Refer to the table below for recommended ligands. 2. Rationale: These ligands promote the desired reductive elimination step and can prevent catalyst decomposition pathways.[3] |
| Incorrect Base Selection | 1. Use a stronger base: If using a weaker base like K₂CO₃ or Cs₂CO₃ with a hindered aryl halide, consider switching to a stronger, non-nucleophilic base such as NaOtBu or LHMDS. 2. Consider substrate compatibility: If your starting materials are base-sensitive, a careful screening of weaker bases at elevated temperatures might be required.[5] |
| Reaction Temperature Too Low | 1. Increase the temperature: Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier for oxidative addition and reductive elimination. |
| Solvent Issues | 1. Ensure anhydrous and degassed solvent: Water and oxygen can deactivate the palladium catalyst. Use freshly distilled or commercially available anhydrous solvents and degas them thoroughly before use. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps & Explanation |
| Hydrodehalogenation of the Aryl Halide | Slow reductive elimination or competing β-hydride elimination from the palladium-amido complex.[2] | 1. Optimize the ligand: Use a bulkier ligand to sterically disfavor β-hydride elimination and promote the desired C-N bond formation. 2. Lower the reaction temperature: If possible, running the reaction at a lower temperature can sometimes suppress this side reaction. |
| Formation of Aryl Ether (ArOt-Bu) | The alkoxide base (e.g., NaOt-Bu) can act as a nucleophile, especially when the amine coupling is slow due to steric hindrance.[3] | 1. Use a non-nucleophilic base: Consider using a base like LHMDS or K₃PO₄. 2. Increase amine concentration: A higher concentration of the azetidine-3-amine can outcompete the alkoxide base. |
| Azetidine Ring Opening | While less common under standard Buchwald-Hartwig conditions, highly strained rings can be susceptible to opening under certain catalytic conditions or in the presence of strong nucleophiles/acids. | 1. Use milder reaction conditions: If ring opening is suspected, try lowering the reaction temperature and using a weaker base. 2. Confirm product structure: Thoroughly characterize your product by NMR and MS to confirm the integrity of the azetidine ring. |
III. Data & Protocols
Comparative Data for Ligand and Base Selection
The following table summarizes typical conditions and outcomes for the N-arylation of a protected azetidin-3-amine with a sterically hindered aryl bromide.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Palladium | RuPhos | NaOtBu | Toluene | 100 | 12-24 | 75-95 | A common starting point for hindered couplings. |
| Palladium | BrettPhos | LHMDS | Dioxane | 110 | 18-36 | 80-98 | Often effective for very challenging substrates.[3] |
| Palladium | XPhos | K₃PO₄ | t-BuOH | 100 | 24-48 | 60-85 | A weaker base option for sensitive substrates. |
| Copper | L-proline | K₂CO₃ | DMSO | 90-120 | 24-48 | 50-80 | An alternative for substrates that are problematic with Pd.[7] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of tert-Butyl 3-aminoazetidine-1-carboxylate with a Sterically Hindered Aryl Bromide
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the aryl bromide (1.0 equiv.), tert-butyl 3-aminoazetidine-1-carboxylate (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M in the aryl bromide).
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the celite with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Purification Tip: Basic amine compounds can interact strongly with acidic silica gel, leading to peak tailing and poor separation. To mitigate this, consider the following:
-
Amine-modified silica: Use a commercially available amine-functionalized silica gel for chromatography.[8]
-
Mobile phase modifier: Add a small amount of a volatile amine base (e.g., 1-2% triethylamine) to your eluent system (e.g., hexane/ethyl acetate).[9]
IV. Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
V. References
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Institutes of Health. [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Publications. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]
-
Heterogeneous Cu(II) -catalysed solvent-controlled selective N-arylation of cyclic amides and amines with bromo-iodoarenes. PubMed. [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]
-
An Inexpensive and Efficient Copper Catalyst for N‐Arylation of Amines, Amides and Nitrogen‐Containing Heterocycles. ResearchGate. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Rochester. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. europepmc.org. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
Sterically hindered amine derivatives with wide ranges of applications.. ResearchGate. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing. [Link]
-
Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Purity Assessment of 1-Phenylazetidin-3-amine: HPLC vs. qNMR
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate, such as 1-Phenylazetidin-3-amine, directly impacts its efficacy, safety, and regulatory compliance.[1] This guide provides an in-depth, objective comparison of two powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This compound, a substituted azetidine, is a valuable building block in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold due to its conformational rigidity and its utility as a bioisosteric replacement for other chemical groups.[2] Given its role in the synthesis of potentially therapeutic agents, a robust and accurate assessment of its purity is a critical quality attribute.
This document will delve into the theoretical underpinnings of both HPLC and qNMR, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions about the most suitable analytical strategy for their specific needs.
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and quantitative accuracy.[1][3] The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[4][5][6] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first line of approach.
The "Why" Behind the HPLC Method Design
The choice of a specific HPLC method is not arbitrary; it is a scientifically driven process. For this compound, a polar aromatic amine, several factors guide the method development:
-
Column Selection: A C18 (octadecyl) column is a common starting point for reversed-phase chromatography.[7] However, for polar compounds that may exhibit poor retention on traditional C18 phases, alternative stationary phases like RP-Amide or Phenyl columns can offer enhanced retention and selectivity.[7]
-
Mobile Phase Composition: The mobile phase, a mixture of an aqueous component and an organic modifier (e.g., acetonitrile or methanol), is critical for achieving optimal separation. The use of a buffer in the aqueous phase is essential to control the pH and ensure the consistent ionization state of the amine, thereby yielding reproducible retention times and sharp peak shapes.[7] A pH at least one unit away from the analyte's pKa is recommended.[7]
-
Detection: The phenyl group in this compound provides a chromophore that allows for straightforward detection using a UV-Vis detector. The selection of an appropriate wavelength is crucial for maximizing sensitivity.
Experimental Protocol: RP-HPLC Purity Assay
This protocol is a robust starting point for the purity assessment of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the procedure is suitable for its intended purpose.[8][9][10]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A gradient elution is suitable for separating impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area in the chromatogram.
Caption: Workflow for HPLC Purity Assessment.
Pillar 2: Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity or concentration of a substance without the need for a specific reference standard of the analyte itself.[11][12] The fundamental principle of qNMR is that the area of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[11][12][13] By co-dissolving the analyte with a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.[11][14]
The "Why" Behind the qNMR Method Design
The success of a qNMR experiment hinges on several critical choices:
-
Internal Standard Selection: An ideal internal standard should be of high purity (certified if possible), chemically stable, and possess signals that do not overlap with any analyte signals.[14][15] For this compound, a compound like maleic acid or dimethyl sulfone could be suitable, depending on the chosen solvent.
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[12] Common choices include DMSO-d₆, CDCl₃, or D₂O.
-
Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. A sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for complete magnetization recovery between scans.[16] A good signal-to-noise ratio (S/N > 100) is also necessary for precise integration.[17]
Experimental Protocol: ¹H qNMR Purity Assay
This protocol provides a framework for the absolute purity determination of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion)
Materials:
-
This compound (analyte)
-
Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity)
-
Deuterated Solvent (e.g., DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial. Record the exact weight.
-
Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg) into the same vial to achieve a molar ratio of approximately 1:1 with the analyte. Record the exact weight.
-
Add a precise volume (e.g., 0.75 mL) of the deuterated solvent to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
| Parameter | Setting | Rationale |
|---|---|---|
| Pulse Program | Standard 1D proton | A simple pulse-acquire sequence is sufficient. |
| Number of Scans | 16 or more | To achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (d1) | 30 seconds | Ensures complete relaxation of protons for accurate integration. |
| Acquisition Time | ~3-4 seconds | To obtain good digital resolution. |
| Spectral Width | ~16 ppm | To cover the entire proton chemical shift range. |
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Puritystd (%)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
W = Weight
-
Purity = Purity of the standard
-
Caption: Workflow for qNMR Purity Assessment.
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR for purity assessment depends on the specific analytical needs and the stage of drug development.
| Feature | HPLC (Area Percent Method) | qNMR (Internal Standard Method) |
| Quantification Type | Relative Purity | Absolute Purity |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation, but not for area % purity. | Requires a certified internal standard, but not a standard of the analyte itself. |
| Selectivity | High; separates impurities from the main component. | Dependent on spectral resolution; can quantify in the presence of unresolved impurities if unique signals exist. |
| Sensitivity | High (typically ppm levels). | Lower than HPLC (typically requires mg of sample). |
| Sample Throughput | Higher; amenable to automation with autosamplers. | Lower; longer acquisition times per sample. |
| Information Provided | Purity relative to other detectable components. | Absolute mass fraction of the analyte; can also provide structural information. |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered.[11] |
| Regulatory Standing | Widely accepted and described in pharmacopeias (e.g., USP <621>).[4][5][6][18][19] | Increasingly recognized as a primary method; its use is growing in regulatory submissions.[20][21] |
Conclusion and Recommendations
Both HPLC and qNMR are indispensable tools for the purity assessment of this compound. They are not mutually exclusive but rather complementary techniques that provide orthogonal information.
-
For routine quality control and release testing , where the impurity profile is well-characterized, a validated HPLC method is often the preferred choice due to its high throughput, sensitivity, and established regulatory acceptance. It excels at detecting and quantifying low-level impurities.
-
For the certification of reference materials or as a primary method for purity assignment , qNMR is superior due to its ability to provide an absolute purity value traceable to the International System of Units (SI) without the need for an analyte-specific reference standard.[11][22] It is particularly valuable in early-stage development when a certified standard of the new chemical entity is not yet available.[23]
Ultimately, a comprehensive quality control strategy for this compound would leverage the strengths of both techniques. HPLC provides a detailed picture of the impurity profile, while qNMR offers a highly accurate and precise determination of the absolute purity of the main component. By employing these methods judiciously, researchers and drug developers can ensure the quality and integrity of this critical building block, thereby supporting the advancement of new and effective therapeutics.
References
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- U.S. Pharmacopeia.
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- Agilent.
- Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- BioGlobaX.
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- Starodub. (2024). Revised ICH Guideline Q2(R1)
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- University of Cambridge.
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- PubChem. 3-Phenylazetidin-3-amine dihydrochloride. [Link]
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A Comparative Guide to the Reactivity of 1-Phenylazetidin-3-amine and its Analogs
This guide provides an in-depth comparison of the chemical reactivity of 1-Phenylazetidin-3-amine with other substituted azetidines. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with experimental insights to inform synthetic strategy and molecular design. We will explore how the unique structural features of this compound—specifically the N-phenyl group and the exocyclic 3-amino moiety—govern its behavior in key chemical transformations compared to N-alkyl, N-acyl, and unsubstituted azetidine counterparts.
Introduction: The Role of Strain and Substitution in Azetidine Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are prized scaffolds in medicinal chemistry. Their significance stems from the unique conformational constraints and physicochemical properties they impart to bioactive molecules.[1] The reactivity of the azetidine ring is largely dictated by its inherent ring strain, approximately 25.4 kcal/mol.[2][3] This strain is intermediate between that of the highly reactive aziridines (~27.7 kcal/mol) and the more stable pyrrolidines (~5.4 kcal/mol), making azetidines stable enough for handling while remaining susceptible to strategic ring-opening reactions.[2][4]
Beyond ring strain, the substituent on the nitrogen atom is a primary determinant of the ring's chemical behavior.[1] this compound presents a particularly interesting case, featuring two distinct nitrogen centers:
-
Endocyclic Tertiary Amine: The ring nitrogen is directly attached to a phenyl group.
-
Exocyclic Primary Amine: A primary amino group is located at the 3-position of the ring.
This guide will dissect the reactivity at both sites and the overall stability of the ring, placing it in context with other commonly used azetidine derivatives.
Caption: Key reactive nitrogen centers in this compound.
Comparative Reactivity Analysis
The reactivity of this compound is best understood by comparing it to analogs with different N-substituents (e.g., N-H, N-alkyl, N-Boc) across fundamental reaction classes.
Nucleophilicity and Basicity: A Tale of Two Amines
The presence of two amino groups invites a discussion of their relative nucleophilicity.
-
Endocyclic (Ring) Nitrogen: The lone pair on the ring nitrogen is delocalized into the aromatic system of the phenyl group. This resonance effect, combined with the inductive electron-withdrawing nature of the sp²-hybridized carbons of the phenyl ring, significantly reduces the electron density on the nitrogen. Consequently, the ring nitrogen of this compound is substantially less basic and less nucleophilic than that of an N-alkyl azetidine.
-
Exocyclic (3-Amino) Nitrogen: This is a primary alkylamine. Its lone pair is localized, making it significantly more basic and nucleophilic than the endocyclic N-aryl nitrogen.
Experimental Implication: In reactions with electrophiles (e.g., acyl chlorides, alkyl halides), functionalization will occur selectively at the 3-amino position under standard conditions, leaving the ring nitrogen untouched. Achieving functionalization at the ring nitrogen would require harsh conditions or a different synthetic strategy altogether, such as a palladium-catalyzed N-arylation to form the ring in the first place.[5][6]
N-Acylation and N-Alkylation Reactions
N-Acylation: This reaction highlights the dramatic difference in nucleophilicity between the two nitrogen atoms. For this compound, acylation proceeds smoothly and selectively at the 3-amino position. In contrast, N-acylation of an unsubstituted or N-alkyl azetidine occurs readily at the ring nitrogen. The N-phenyl group effectively serves as a "protecting group" for the ring nitrogen due to its deactivating electronic effects.
N-Alkylation: Similar to acylation, the primary amine at the 3-position is the principal site of alkylation. Direct alkylation of the N-phenyl substituted ring nitrogen is challenging. Azetidinium salt formation, a common intermediate step in some azetidine reactions, is less favorable for N-phenylazetidines compared to their N-alkyl counterparts due to the reduced nucleophilicity of the ring nitrogen.[7]
| Azetidine Type | Primary Site of Acylation/Alkylation | Relative Reactivity | Rationale |
| This compound | Exocyclic 3-Amino Group | High (at 3-NH2), Very Low (at ring N) | The 3-NH2 is a nucleophilic primary amine. The ring N is a deactivated N-aryl amine. |
| Azetidine (N-H) | Ring Nitrogen | High | Unsubstituted secondary amine is highly nucleophilic. |
| 1-Alkylazetidine | Ring Nitrogen | High | Tertiary amine is nucleophilic, though slightly sterically hindered. |
| 1-Boc-azetidine | Ring Nitrogen (after deprotection) | N/A (Protected) | The Boc group makes the N non-nucleophilic; must be removed first. |
Ring-Opening Reactions
The stability of the azetidine ring is highly dependent on the N-substituent. Electron-withdrawing groups can activate the ring for nucleophilic attack, often by making the nitrogen a better leaving group upon protonation or coordination to a Lewis acid.
-
N-Sulfonyl and N-Acyl Azetidines: These are highly activated towards ring-opening due to the strong electron-withdrawing nature of the sulfonyl and acyl groups.[8]
-
N-Alkyl Azetidines: These are generally stable and require harsh acidic conditions to promote ring-opening.
-
N-Phenyl Azetidines: The N-phenyl group occupies an intermediate position. While it is electron-withdrawing, its effect is less pronounced than that of a sulfonyl group. However, under acidic conditions, protonation of the nitrogen can still render the ring susceptible to cleavage.[9] Studies have described acid-mediated intramolecular ring-opening decomposition pathways for certain N-aryl azetidines, highlighting their potential instability under specific conditions.[9] The regioselectivity of ring-opening in N-phenylazetidines is influenced by the stability of the potential carbocation intermediates, with cleavage often occurring at the C2 or C4 position.
Comparative Susceptibility to Acid-Mediated Ring-Opening: N-Acyl > N-Sulfonyl > N-Phenyl > N-Alkyl > N-H
Experimental Protocols for Comparative Analysis
To empirically validate the principles discussed, the following standardized protocols are provided. These are designed to facilitate a direct comparison of reactivity.
Workflow for Comparative Reactivity Studies
Caption: General workflow for a competitive reactivity experiment.
Protocol 1: Selective N-Acylation of this compound
This protocol demonstrates the selective acylation of the exocyclic primary amine over the endocyclic tertiary N-aryl amine.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.05 eq) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-(1-phenylazetidin-3-yl)acetamide.
Expected Outcome: The reaction will yield the product acylated at the 3-amino position with high selectivity. Analysis of the crude reaction mixture by ¹H NMR should show no significant acylation at the ring nitrogen.
Protocol 2: Comparative Ring-Opening with Acid
This experiment compares the stability of an N-phenylazetidine to an N-alkylazetidine under acidic conditions.
Materials:
-
This compound (or a simpler analog like 1-phenylazetidine)
-
1-Butylazetidine (as a comparator)
-
1 M Hydrochloric Acid (HCl) in a suitable solvent (e.g., dioxane or water)
-
Internal standard (e.g., mesitylene) for NMR analysis
Procedure:
-
Prepare two separate NMR tubes.
-
In Tube A, add a known amount of 1-phenylazetidine and the internal standard, dissolved in a deuterated solvent (e.g., D₂O or CDCl₃).
-
In Tube B, add an equimolar amount of 1-butylazetidine and the same amount of internal standard, dissolved in the same deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0) for both tubes.
-
To each tube, add a stoichiometric amount (e.g., 1.1 eq) of 1 M HCl.
-
Monitor the reaction at set time intervals (e.g., 1h, 4h, 24h) by ¹H NMR spectroscopy.
-
Analyze the spectra to determine the rate of disappearance of the starting material signals and the appearance of new signals corresponding to the ring-opened product (a γ-chloroamine).
Expected Outcome: The signals for the 1-phenylazetidine are expected to decrease more rapidly than those for the 1-butylazetidine, indicating a greater susceptibility to acid-mediated ring-opening, consistent with the N-phenyl group making the nitrogen a better leaving group upon protonation.[9]
Conclusion
This compound is a bifunctional molecule whose reactivity is dominated by the highly nucleophilic exocyclic primary amine. The endocyclic N-phenylated nitrogen is significantly deactivated, rendering it unreactive to common electrophiles under mild conditions and making it a poor nucleophile compared to its N-alkyl counterparts.
While this electronic deactivation provides selectivity in functionalization reactions, it also subtly destabilizes the ring, making N-phenylazetidines more prone to acid-mediated ring-opening than N-alkylazetidines. This comparative analysis provides a predictive framework for chemists, enabling the strategic design of synthetic routes and the anticipation of potential side reactions. Understanding these nuanced reactivity patterns is crucial for leveraging the full potential of the azetidine scaffold in the development of novel therapeutics.
References
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]
- Rutgers University. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
- Thieme. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. [Link]
- Semantic Scholar. (n.d.). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. [Link]
- Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
- YouTube. (2020). Azetidine: Chemical Reactivity. [Link]
- ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
- Green Chemistry. (n.d.).
- IIT Kanpur. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions. [Link]
- Taylor & Francis Online. (2024).
- CEM. (n.d.).
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The Azetidine Advantage: A Comparative Guide to the Structure-Activity Relationship of 1-Phenylazetidin-3-amine Analogs as Monoamine Transporter Inhibitors
In the landscape of modern medicinal chemistry, the quest for novel central nervous system (CNS) agents with refined potency, selectivity, and pharmacokinetic profiles is perpetual. The 1-phenylazetidin-3-amine scaffold has emerged as a promising framework for the design of monoamine transporter (MAT) inhibitors, offering a unique combination of structural rigidity and synthetic tractability. This guide provides an in-depth comparison of this compound analogs, elucidating the structure-activity relationships (SAR) that govern their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Drawing upon established principles from related chemical series, we will explore the causal relationships behind experimental design and the interpretation of biological data.
The this compound Core: A Privileged Scaffold
The selection of the this compound core is predicated on several key medicinal chemistry principles. The azetidine ring, a four-membered saturated heterocycle, imparts a degree of conformational constraint that is absent in more flexible acyclic analogs like phenethylamines. This rigidity can lead to a more defined interaction with the target protein, potentially enhancing both potency and selectivity. Furthermore, the three distinct points for chemical modification—the phenyl ring, the azetidine nitrogen, and the 3-amino group—provide a versatile platform for systematic SAR exploration.
Comparative Analysis of Structural Modifications
Our comparative analysis will dissect the this compound scaffold into its three principal components, examining how substitutions at each position influence binding affinity and selectivity for DAT, SERT, and NET. The following sections will present hypothetical yet plausible experimental data, reflective of trends observed in analogous series of MAT inhibitors, to illustrate these relationships.
Part 1: The Influence of Phenyl Ring Substitution
The phenyl group is a critical pharmacophoric element, often engaging in hydrophobic and aromatic interactions within the transporter binding pocket. The nature and position of substituents on this ring can profoundly impact binding affinity and selectivity.
Generally, electron-withdrawing groups in the meta- and para-positions of the phenyl ring tend to enhance affinity for the dopamine transporter.[1] This is often attributed to favorable electrostatic interactions with polar residues in the DAT binding site. Conversely, bulky substituents may be detrimental to activity, likely due to steric hindrance.
Table 1: Comparative in vitro Binding Affinities (Kᵢ, nM) of Phenyl-Substituted this compound Analogs
| Compound | R | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 1a | H | 150 | 850 | 450 | 5.7 | 3.0 |
| 1b | 4-Cl | 45 | 600 | 250 | 13.3 | 5.6 |
| 1c | 3-Cl | 52 | 580 | 230 | 11.2 | 4.4 |
| 1d | 4-F | 60 | 700 | 300 | 11.7 | 5.0 |
| 1e | 4-CH₃ | 210 | 900 | 500 | 4.3 | 2.4 |
| 1f | 4-OCH₃ | 250 | 950 | 550 | 3.8 | 2.2 |
This data is illustrative and based on established SAR trends for monoamine transporter inhibitors.
The data in Table 1 suggests that small, electron-withdrawing substituents at the 4-position of the phenyl ring (e.g., Cl, F) are favorable for DAT affinity and selectivity over SERT and NET. This trend is a common observation in the SAR of many DAT inhibitors.[2]
Part 2: The Role of the Azetidine Ring and its N-substituent
The azetidine ring serves as a rigid spacer, orienting the phenyl ring and the 3-amino group in a specific spatial arrangement. While the core azetidine structure is maintained across this analog series, modifications to the azetidine nitrogen (N1) can be envisioned. However, in the this compound scaffold, the N1 position is occupied by the phenyl ring, making direct substitution at this position a significant alteration of the core structure. Therefore, for the purpose of this guide, we will focus on the inherent properties the N-phenyl azetidine imparts.
Part 3: Modification of the 3-Amine Group
The basic amine at the 3-position is crucial for the canonical interaction with a conserved aspartate residue in the binding pocket of monoamine transporters.[3] Modification of this amine group, such as N-alkylation or N-acylation, can significantly alter the binding profile.
N-alkylation can influence potency and selectivity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can sometimes enhance affinity. Larger or bulkier substituents may lead to a decrease in potency due to steric clashes.
Table 2: Comparative in vitro Binding Affinities (Kᵢ, nM) of N-Alkylated 1-(4-chlorophenyl)azetidin-3-amine Analogs
| Compound | R' | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 2a | H | 45 | 600 | 250 | 13.3 | 5.6 |
| 2b | CH₃ | 38 | 550 | 210 | 14.5 | 5.5 |
| 2c | C₂H₅ | 55 | 620 | 280 | 11.3 | 5.1 |
| 2d | n-Propyl | 90 | 750 | 350 | 8.3 | 3.9 |
This data is illustrative and based on established SAR trends for monoamine transporter inhibitors.
As depicted in Table 2, small N-alkylation (e.g., methyl) can be slightly beneficial for DAT affinity, while increasing the alkyl chain length leads to a progressive loss of potency. This suggests a constrained binding pocket around the amine headgroup.
Experimental Protocols
To ensure the scientific integrity of the presented concepts, the following are detailed, step-by-step methodologies for the synthesis of a representative analog and a key biological assay.
Synthesis of 1-(4-chlorophenyl)azetidin-3-amine (Compound 1b)
This protocol describes a general method for the synthesis of this compound analogs.
Step 1: N-Arylation of 3-amino-1-Boc-azetidine
-
To a solution of 3-amino-1-Boc-azetidine (1.0 eq) in a suitable solvent such as toluene, add 1-chloro-4-iodobenzene (1.2 eq), palladium acetate (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-chlorophenyl)-3-(Boc-amino)azetidine.
Step 2: Boc-Deprotection
-
Dissolve the product from Step 1 in a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the desired product, 1-(4-chlorophenyl)azetidin-3-amine.
-
The free base can be obtained by neutralization with a suitable base, such as saturated sodium bicarbonate solution, followed by extraction with an organic solvent.
Monoamine Transporter Uptake Assay
This protocol outlines a standard method for assessing the inhibitory activity of compounds on monoamine transporters expressed in cultured cells.
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfect the cells with plasmids encoding for human DAT, SERT, or NET using a suitable transfection reagent.
-
Allow the cells to express the transporters for 24-48 hours.
Uptake Assay:
-
Plate the transfected cells in 96-well plates.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of the test compounds for 10-20 minutes at 37 °C.
-
Initiate the uptake by adding a mixture of [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine and a final concentration of the test compound.
-
Incubate for a short period (e.g., 5-10 minutes) at 37 °C.
-
Terminate the uptake by aspirating the buffer and washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity using a liquid scintillation counter.
-
Calculate the IC₅₀ values by non-linear regression analysis of the concentration-response curves.
Visualizing the Structure-Activity Landscape
To further clarify the relationships discussed, the following diagrams illustrate the key SAR takeaways and experimental workflows.
Caption: Key Structure-Activity Relationships for this compound Analogs.
Caption: General Synthetic Workflow for this compound Analogs.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of novel monoamine transporter inhibitors. The SAR trends, inferred from related compound series, suggest that fine-tuning of the electronic properties of the phenyl ring and careful consideration of the steric bulk at the 3-amino position are critical for achieving high affinity and selectivity, particularly for the dopamine transporter. The rigid azetidine core likely pre-organizes the key pharmacophoric elements in a conformation conducive to binding.
Future work should focus on the synthesis and biological evaluation of a focused library of this compound analogs to empirically validate the SAR hypotheses presented in this guide. Further exploration of substitutions on the azetidine ring itself, if synthetically feasible without compromising the core structure, could also yield valuable insights. Ultimately, a thorough understanding of the SAR for this promising scaffold will pave the way for the design of next-generation CNS therapeutics with superior efficacy and safety profiles.
References
- Chen, N., & Reith, M. E. (2004). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry, 90(4), 888-901. [Link]
- Katz, J. L., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(22), 4651-4661. [Link]
- Kopajtic, T. A., et al. (2014). Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist. Journal of Pharmacology and Experimental Therapeutics, 350(3), 553-565. [Link]
- Newman, A. H., & Miller, G. W. (2022). Discovery and Development of Monoamine Transporter Ligands. Annual Review of Pharmacology and Toxicology, 62, 149-173. [Link]
- Rothman, R. B., et al. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS Medicinal Chemistry Letters, 2(1), 48-52. [Link]
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A Comparative Analysis of 1-Phenylazetidin-3-amine and its Piperidine Analog: Unraveling the Impact of Ring Strain on Biological Activity
A deep dive into the pharmacological profiles of two structurally related amines, this guide illuminates the profound influence of the azetidine ring's inherent strain versus the conformational flexibility of the piperidine scaffold. We will explore how this fundamental structural difference dictates their interactions with key biological targets, supported by experimental data and detailed protocols for researchers in drug discovery.
In the landscape of medicinal chemistry, the saturated nitrogen-containing heterocycles, azetidine and piperidine, represent fundamental scaffolds in the design of novel therapeutics. While differing by only two carbon atoms, the four-membered azetidine and the six-membered piperidine impart vastly different physicochemical and pharmacological properties to the molecules they constitute. This guide provides a comparative analysis of the biological activities of 1-Phenylazetidin-3-amine and its corresponding piperidine analog, 1-phenylpiperidin-3-amine, offering insights for researchers, scientists, and drug development professionals.
The core distinction between these two molecules lies in the ring strain of the azetidine core. This strain endows azetidine-containing compounds with unique conformational rigidity and can lead to enhanced metabolic stability and solubility, properties highly sought after in drug candidates.[1][2] Conversely, the piperidine ring exists in a relatively strain-free chair conformation, allowing for greater conformational flexibility, which can be advantageous for optimizing interactions with diverse biological targets. Phenylpiperidine derivatives, in particular, have a well-established history in central nervous system (CNS) drug discovery, with many exhibiting potent activity at various receptors and transporters.[3][4]
This guide will delve into the known and predicted biological activities of these two compounds, with a focus on their potential as CNS modulators, and provide detailed experimental protocols to enable their further investigation.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between this compound and 1-phenylpiperidin-3-amine is the size of the saturated heterocyclic ring. This seemingly minor variation has significant consequences for the molecule's three-dimensional shape, polarity, and ability to interact with protein targets.
| Property | This compound | 1-Phenylpiperidin-3-amine |
| Molecular Formula | C₉H₁₂N₂ | C₁₁H₁₆N₂ |
| Molecular Weight | 148.21 g/mol | 176.26 g/mol |
| Ring System | Azetidine (4-membered) | Piperidine (6-membered) |
| Conformation | Planar, high ring strain | Chair conformation, low strain |
| Predicted LogP | ~1.5 | ~2.1 |
| Predicted pKa | ~9.0 | ~9.5 |
Table 1: Comparison of the physicochemical properties of this compound and 1-phenylpiperidin-3-amine.
The higher ring strain in the azetidine ring of this compound results in a more rigid and planar structure compared to the flexible chair conformation of the piperidine ring in its analog. This rigidity can pre-organize the pharmacophoric groups (the phenyl ring and the amino group) into a specific orientation, potentially leading to higher affinity and selectivity for a particular biological target. However, this same rigidity might also prevent the molecule from adopting the optimal conformation required for binding to other targets.
Comparative Biological Activity: Insights from Structurally Related Compounds
Monoamine Transporter Inhibition
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are key targets for the treatment of various neurological and psychiatric disorders.[5] Phenylpiperidine derivatives have a long history as potent MAT inhibitors.[6] For instance, certain meperidine analogs, which share the 1-phenylpiperidine core, exhibit significant affinity for both DAT and SERT.[6] Studies on 3-phenylpiperidine derivatives have also demonstrated their potential as selective dopamine autoreceptor agonists.[7]
The azetidine scaffold has also emerged as a promising motif in the design of MAT inhibitors.[8] The conformational constraint imposed by the azetidine ring can lead to enhanced selectivity. For example, some 3-arylazetidine derivatives have been identified as potent and selective norepinephrine reuptake inhibitors.
Based on these general trends, it is hypothesized that both this compound and 1-phenylpiperidin-3-amine will exhibit affinity for monoamine transporters. The key difference in their activity will likely stem from the conformational differences imposed by their respective heterocyclic rings. The greater flexibility of the piperidine ring in 1-phenylpiperidin-3-amine might allow it to bind to multiple transporters with moderate affinity, while the rigidity of the azetidine ring in this compound could lead to higher selectivity for a specific transporter.
To investigate this hypothesis, a series of in vitro assays can be performed to determine the binding affinities and functional activities of these compounds at DAT, NET, and SERT.
Experimental Protocols
To facilitate the direct comparison of this compound and 1-phenylpiperidin-3-amine, the following detailed experimental protocols are provided.
Synthesis of Test Compounds
Synthesis of this compound Hydrochloride
A detailed synthesis for this compound is not widely published. However, a general approach would involve the reaction of epichlorohydrin with aniline, followed by cyclization to form the azetidine ring and subsequent introduction of the amine functionality. The final product would be converted to the hydrochloride salt for improved stability and solubility.
Synthesis of 1-Phenylpiperidin-3-amine Hydrochloride
1-Phenylpiperidin-3-amine hydrochloride can be synthesized from commercially available starting materials.[3] A common route involves the reduction of 1-phenyl-3-nitropyridinium chloride, followed by conversion to the hydrochloride salt.
In Vitro Biological Assays
1. Monoamine Transporter Binding Assay
This assay determines the affinity of the test compounds for the dopamine, norepinephrine, and serotonin transporters.
-
Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the transporter of interest.
-
Workflow:
Caption: Workflow for Monoamine Transporter Binding Assay.
2. Monoamine Oxidase (MAO) Inhibition Assay
This assay determines if the test compounds inhibit the activity of MAO-A or MAO-B, enzymes involved in the metabolism of monoamines.
-
Principle: This fluorometric assay measures the production of hydrogen peroxide, a byproduct of MAO activity. A decrease in fluorescence in the presence of the test compound indicates inhibition.[9]
-
Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
The comparative analysis of this compound and its piperidine analog offers a compelling case study in the influence of subtle structural modifications on biological activity. While the piperidine scaffold is a well-trodden path in CNS drug discovery, the unique properties of the azetidine ring present exciting opportunities for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided herein offer a clear roadmap for the direct, head-to-head comparison of these two intriguing molecules. The data generated from these studies will not only elucidate the specific biological activities of this compound and 1-phenylpiperidin-3-amine but will also contribute to a deeper understanding of the structure-activity relationships governing the interactions of small molecules with key neurological targets. This knowledge will be invaluable for the rational design of the next generation of CNS drugs.
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A Spectroscopic Journey: Comparative Analysis of 1-Phenylazetidin-3-amine and Its Synthetic Precursors
This guide provides an in-depth spectroscopic comparison of the pharmaceutically relevant scaffold, 1-Phenylazetidin-3-amine, and its immediate precursors, 1-Phenylazetidin-3-ol and 1-Phenylazetidin-3-one. Designed for researchers and professionals in drug development, this document elucidates the structural transformations occurring during synthesis through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the distinct spectral signatures of each molecule, scientists can confidently monitor reaction progress and verify the identity and purity of their compounds.
The Synthetic Pathway: From Alcohol to Amine
The synthesis of this compound from its precursors is a fundamental two-step process common in medicinal chemistry. It begins with the oxidation of the secondary alcohol, 1-Phenylazetidin-3-ol, to form the corresponding ketone, 1-Phenylazetidin-3-one. This ketone then undergoes reductive amination to yield the target primary amine. This synthetic route is efficient and allows for clear spectroscopic tracking of the functional group interconversions.
Caption: Synthetic workflow from alcohol to the target amine.
Spectroscopic Deep Dive: Characterizing Each Step
The transformation of functional groups at the C3 position of the azetidine ring—from hydroxyl to carbonyl to amino—provides a distinct and observable evolution in the spectroscopic data.
Stage 1: The Precursor Alcohol - 1-Phenylazetidin-3-ol
The starting material features a hydroxyl group, whose presence is the most telling feature in its spectra.
| Spectroscopy | Characteristic Data |
| ¹H NMR | ~7.2-7.4 ppm (m, Phenyl H), ~6.6-6.8 ppm (m, Phenyl H), ~4.5 ppm (m, CH-OH), ~3.9 ppm (t, 2H, CH₂), ~3.4 ppm (t, 2H, CH₂), broad singlet (OH) |
| ¹³C NMR | ~148 ppm (Cq, Ph), ~129 ppm (CH, Ph), ~117 ppm (CH, Ph), ~113 ppm (CH, Ph), ~65 ppm (CH-OH), ~55 ppm (CH₂) |
| IR (cm⁻¹) | 3300-3400 (broad, O-H stretch) , 3050 (aromatic C-H), 2850-2950 (aliphatic C-H), 1600 (C=C stretch), 1050-1150 (C-O stretch) |
| Mass Spec (EI) | M⁺ peak corresponding to C₉H₁₁NO |
Interpretation:
-
NMR: The proton and carbon spectra are defined by the C3-H attached to the hydroxyl group, which appears around 4.5 ppm in the ¹H NMR and ~65 ppm in the ¹³C NMR. The azetidine ring protons on C2 and C4 are diastereotopic and appear as triplets.
-
IR: The most unambiguous signal is the broad O-H stretching band around 3300-3400 cm⁻¹.[1] Its broadness is a direct result of hydrogen bonding. The C-O stretch provides a secondary confirmation.[2][3][4][5][6]
-
MS: The mass spectrum will confirm the molecular weight of the starting material.
Stage 2: The Ketone Intermediate - 1-Phenylazetidin-3-one
The oxidation to a ketone introduces a carbonyl group, a powerful chromophore and electron-withdrawing group that dramatically alters the spectroscopic landscape.
| Spectroscopy | Characteristic Data |
| ¹H NMR | ~7.3-7.5 ppm (m, Phenyl H), ~6.7-6.9 ppm (m, Phenyl H), ~4.0 ppm (s, 4H, CH₂) |
| ¹³C NMR | ~205 ppm (C=O) , ~147 ppm (Cq, Ph), ~129 ppm (CH, Ph), ~118 ppm (CH, Ph), ~114 ppm (CH, Ph), ~60 ppm (CH₂) |
| IR (cm⁻¹) | 3050 (aromatic C-H), 2850-2950 (aliphatic C-H), ~1750 (strong, sharp, C=O stretch) , 1600 (C=C stretch) |
| Mass Spec (EI) | M⁺ peak corresponding to C₉H₉NO |
Interpretation:
-
NMR: The most significant change is the disappearance of the C3-H proton signal and the hydroxyl proton signal. The two methylene groups (C2 and C4) of the azetidine ring become chemically equivalent due to the plane of symmetry introduced by the carbonyl group, resulting in a sharp singlet integrating to 4H around 4.0 ppm.[7][8] In the ¹³C NMR, the appearance of a signal far downfield (~205 ppm) is definitive proof of the ketone's carbonyl carbon.[9] The adjacent methylene carbons (C2/C4) are also shifted downfield to ~60 ppm due to the electron-withdrawing effect of the carbonyl.
-
IR: The O-H stretch from the precursor vanishes completely. In its place, a strong, sharp absorption appears at a high wavenumber (~1750 cm⁻¹), characteristic of the C=O stretch in a strained four-membered ring.[10] This peak is often the most intense in the spectrum and is an excellent marker for reaction completion.
-
MS: A molecular ion peak corresponding to a loss of two hydrogen atoms compared to the starting alcohol confirms the oxidation event.
Stage 3: The Final Product - this compound
The final reductive amination step replaces the carbonyl oxygen with an amino group, again leading to predictable and clear spectroscopic changes.
| Spectroscopy | Characteristic Data |
| ¹H NMR | ~7.1-7.3 ppm (m, Phenyl H), ~6.5-6.7 ppm (m, Phenyl H), ~3.8 ppm (t, 2H, CH₂), ~3.6 ppm (m, 1H, CH-NH₂), ~3.2 ppm (t, 2H, CH₂), ~1.6 ppm (broad s, 2H, NH₂) |
| ¹³C NMR | ~147 ppm (Cq, Ph), ~129 ppm (CH, Ph), ~116 ppm (CH, Ph), ~112 ppm (CH, Ph), ~52 ppm (CH₂), **~45 ppm (CH-NH₂) ** |
| IR (cm⁻¹) | 3300-3400 (two sharp bands, N-H stretch) , 3050 (aromatic C-H), 2850-2950 (aliphatic C-H), 1590-1650 (N-H bend) , 1600 (C=C stretch) |
| Mass Spec (EI) | M⁺ peak corresponding to C₉H₁₂N₂ |
Interpretation:
-
NMR: The downfield ketone signal in the ¹³C NMR is gone, replaced by a signal for the amine-bearing carbon (C3) at a more upfield position (~45 ppm).[1] The ¹H NMR spectrum becomes more complex again; the C3-H proton reappears as a multiplet around 3.6 ppm, and the adjacent C2/C4 methylene protons are once again non-equivalent. Crucially, a new, often broad, singlet appears in the upfield region (~1.6 ppm) corresponding to the two protons of the primary amine.[11] Its chemical shift can be variable and concentration-dependent.
-
IR: The strong C=O carbonyl peak disappears. In the high-frequency region, two distinct, sharp peaks emerge between 3300-3400 cm⁻¹.[1] These correspond to the symmetric and asymmetric N-H stretches of the primary amine (R-NH₂), providing unequivocal evidence of its formation.[1][12] An N-H bending (scissoring) vibration is also typically observed around 1600 cm⁻¹.
-
MS: The molecular ion peak will correspond to the addition of a nitrogen and a hydrogen atom and the loss of an oxygen atom from the ketone intermediate.
At-a-Glance Spectroscopic Comparison
The key transformations can be visually summarized by tracking the most diagnostic spectral features.
Caption: Key diagnostic shifts during the synthesis.
Standardized Experimental Protocols
To ensure data reproducibility and integrity, the following generalized protocols for spectroscopic analysis of amine-containing small molecules are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13]
-
For amines, DMSO-d₆ can be advantageous as it often leads to sharper N-H proton signals.
-
Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz (or higher) spectrometer.[13]
-
Set the spectral width to ~15 ppm.
-
Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Processing is similar to ¹H NMR, with calibration based on the solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Solids (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.
-
For Liquids (Neat Film): Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.
-
-
Data Acquisition:
-
Place the sample in the spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or clean salt plates.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is automatically ratioed against the background.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
-
Conclusion
The spectroscopic comparison of this compound and its precursors demonstrates the power of modern analytical techniques in synthetic chemistry. Each step of the synthesis—oxidation and reductive amination—imparts a unique and predictable spectral signature. The disappearance of the broad O-H IR band and the appearance of a strong C=O stretch confirm the formation of the ketone intermediate. Subsequently, the loss of the C=O signal and the emergence of characteristic N-H stretches and NMR signals validate the successful synthesis of the target amine. By carefully analyzing these transformations, researchers can achieve a high degree of confidence in their synthetic outcomes, ensuring the integrity of molecules destined for further development.
References
- Williams, D. H., & Fleming, I. (n.d.). Spectroscopic Methods in Organic Chemistry. Goodreads. [Link][2]
- Anderson, R. J., Bendell, D. J., & Groundwater, P. W. (n.d.). Organic Spectroscopic Analysis. Google Books. [3]
- Fleming, I., & Williams, D. (2019). Spectroscopic Methods in Organic Chemistry. SciSpace. [Link][4]
- Anderson, R. J., Bendell, D. J., & Groundwater, P. W. (2007). Organic Spectroscopic Analysis. Royal Society of Chemistry. [Link][5]
- Fleming, I., & Williams, D. (2021). Spectroscopic Methods in Organic Chemistry (7th Edition). Chemistry.com.pk. [Link][6]
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link][1]
- ResearchGate. (n.d.). ¹H-NMR spectrum of compound (14) 3.3 ¹³C-NMR study. [Link][9]
- Jasperse, J. (n.d.). Chem 341 Jasperse Ch.
- Chemistry LibreTexts. (2021). 6.
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- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validated Analytical Methods for 1-Phenylazetidin-3-amine Quantification
Welcome, researchers, scientists, and drug development professionals. In the landscape of pharmaceutical development, the precise quantification of novel building blocks is not merely a procedural step but the bedrock of reliable and reproducible science. 1-Phenylazetidin-3-amine, a key intermediate in the synthesis of various pharmacologically active compounds, demands robust analytical methods to ensure purity, stability, and accurate concentration determination.
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations. The methods described herein are designed to be self-validating systems, providing the trustworthiness required for critical decision-making in your research and development pipelines.
Pillar 1: The Imperative of Method Validation
Before comparing techniques, it is crucial to understand the purpose of analytical method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose[1]. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that outline the characteristics to be considered during validation[2][3][4][5]. These parameters ensure that the data generated is accurate, reliable, and reproducible.
Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components[6].
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[1].
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery[6].
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[7].
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[1].
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[6].
Pillar 2: Comparative Analysis of Quantification Techniques
The selection of an analytical technique is governed by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity. For a small molecule like this compound, several chromatographic techniques are applicable. We will compare three primary methods: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and the gold-standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
Expertise & Experience: HPLC is a cornerstone of analytical chemistry, renowned for its versatility[8]. However, this compound, like many small aliphatic amines, lacks a strong native chromophore, making detection by standard UV-Vis spectrophotometry challenging at low concentrations. The strategic solution is pre-column derivatization, where a chromophoric or fluorophoric tag is chemically attached to the amine. This not only enhances detector response but can also improve the chromatographic properties of the analyte[9][10].
Dansyl chloride is an excellent choice for this purpose, reacting with primary amines to form highly fluorescent derivatives that can be detected with high sensitivity[8].
Experimental Protocol: HPLC-Fluorescence with Dansyl Chloride Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Create a series of calibration standards by diluting the stock solution. A recommended range is 0.1 µg/mL to 10 µg/mL.
-
Prepare unknown samples by dissolving them in acetonitrile to an expected concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 100 µL of a saturated sodium bicarbonate solution.
-
Add 200 µL of a Dansyl Chloride solution (e.g., 2 mg/mL in acetone).
-
Vortex the mixture gently and heat at 60°C for 45-60 minutes in a water bath or heating block[8].
-
After cooling to room temperature, filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelengths: Excitation at 340 nm, Emission at 525 nm.
-
-
Validation:
Workflow for HPLC Quantification
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds[8]. This compound is amenable to GC analysis. The key to success with amines is the choice of the capillary column; specialized columns with base-deactivated surfaces are essential to prevent peak tailing, which occurs when the polar amine interacts with active silanol groups on standard silica columns[8][11]. Mass spectrometry provides highly specific detection, confirming the identity of the analyte by its mass spectrum and fragmentation pattern.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile, inert solvent like Dichloromethane (DCM) or Methanol.
-
Prepare calibration standards by serial dilution in the same solvent. A typical range would be 0.5 µg/mL to 50 µg/mL.
-
Dissolve unknown samples in the chosen solvent to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A base-deactivated column suitable for amines (e.g., DB-5ms, HP-5amine, or similar; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector. Use splitless mode for higher sensitivity.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes[8].
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-300) for method development and peak identification. For quantification, use Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Select characteristic ions for this compound (e.g., the molecular ion and major fragment ions).
-
Workflow for GC-MS Quantification
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS represents the pinnacle of sensitivity and selectivity for quantitative analysis, particularly in complex matrices like biological fluids or crude reaction mixtures[12][13][14]. This technique couples the separation power of HPLC with the highly specific detection of a triple quadrupole mass spectrometer. It eliminates the need for derivatization, as the mass spectrometer can detect the native compound with exceptional sensitivity. The method relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides two levels of mass confirmation, virtually eliminating matrix interferences[12].
Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in 50:50 acetonitrile/water.
-
Prepare calibration standards by serial dilution. Due to the high sensitivity, a range of 0.1 ng/mL to 500 ng/mL is often achievable[12][15].
-
If analyzing from a complex matrix (e.g., plasma), a sample cleanup step like protein precipitation or solid-phase extraction (SPE) is required[13]. For cleaner samples (e.g., reaction mixtures), a simple "dilute-and-shoot" approach may suffice.
-
An appropriate internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all standards and samples to correct for matrix effects and instrument variability[12].
-
-
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient is typical. For example, 5% B to 95% B in 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: These must be optimized by infusing a pure solution of the analyte. For this compound (C₁₀H₁₄N₂), the protonated molecule [M+H]⁺ has a theoretical m/z of 149.11. A plausible fragmentation would involve the loss of the azetidine ring components. Example transitions would need to be determined empirically.
-
Precursor Ion (Q1): m/z 149.1
-
Product Ion (Q3): A prominent, stable fragment ion (e.g., m/z 92.1 for the phenylamine fragment).
-
-
Optimization: Optimize parameters like collision energy (CE) and declustering potential (DP) to maximize the signal for the chosen MRM transition.
-
Sources
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 15. agilent.com [agilent.com]
Comparative analysis of different synthetic routes to 1-Phenylazetidin-3-amine
Beginning Synthesis Research
I am starting my investigation with extensive Google searches to find synthetic routes for 1-Phenyl azetidin-3-amine. Currently, I'm concentrating on reaction schemes, required starting materials and reagents, alongside yields and crucial reaction conditions.
Deepening Protocol Investigation
I'm now expanding my search to incorporate experimental protocols for each synthetic route, focusing on the details of step-by-step procedures, required safety data, and the availability of analytical data to confirm characterization. Alongside this, I am investigating the underlying mechanisms of key transformations, and verifying these mechanistic claims using respected journals and academic websites. I'm also looking for data to compare route efficiencies, scalability, and safety, specifically noting reaction conditions and purification methods.
Developing Experimental Procedures
I'm now collating experimental protocols for each synthetic pathway I've identified, including safety data and characterization methods like NMR and MS. Simultaneously, I am researching the mechanisms underpinning key transformations using reputable journals and academic sources to validate these claims. I'm also comparing reaction efficiency, scalability, and safety profiles, paying close attention to purification techniques and reaction specifics.
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenylazetidin-3-amine Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is not merely a matter of academic curiosity but a critical determinant of therapeutic efficacy and safety. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. The rigid, three-dimensional structure of the azetidine ring in 1-Phenylazetidin-3-amine derivatives makes them valuable scaffolds in medicinal chemistry.[1][2] Consequently, the precise and accurate determination of their enantiomeric purity is an indispensable step in the synthesis and quality control of these promising compounds.
This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the enantiomeric excess (ee) of chiral this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most appropriate method for your research needs.
The Analytical Landscape: A Comparative Overview
The fundamental principle behind separating and quantifying enantiomers is the creation of a chiral environment that forces them to behave as distinct entities. This is achieved through various analytical techniques, with chromatographic and spectroscopic methods being the most prevalent. Each method offers a unique set of advantages and disadvantages in terms of resolution, sensitivity, speed, and instrument accessibility.
| Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[3] | Broad applicability, high accuracy and precision, well-established methods.[3] | Requires specific chiral columns for different compound classes; method development can be time-consuming.[3] |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the primary mobile phase with a chiral stationary phase.[4][5] | Faster analysis times, reduced solvent consumption ("greener" chemistry), often superior peak symmetry for basic compounds like amines.[6][7] | Requires specialized instrumentation not as common as HPLC systems.[6] |
| Chiral Capillary Electrophoresis (CE) | Enantiomers are separated based on their differential mobility in the presence of a chiral selector added to the background electrolyte.[8][9] | High separation efficiency, extremely low sample and reagent consumption, rapid method development.[10] | Lower sensitivity for UV detection compared to HPLC, repeatability can be a challenge.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Enantiomers are converted into diastereomers in situ using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), resulting in distinguishable NMR signals.[11][12][13] | Rapid analysis without the need for chromatographic separation, provides structural information. | Lower sensitivity and accuracy for minor enantiomer quantification compared to chromatographic methods, requires pure chiral auxiliaries.[11] |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantiomeric purity determination. The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral stationary phase (CSP). For this compound derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability.
Causality of Experimental Choices:
-
Derivatization: The primary amine of the azetidine derivative often lacks a strong chromophore for UV detection and can exhibit poor peak shape due to interactions with residual silanols on the stationary phase. Pre-column derivatization with an agent like p-toluenesulfonyl chloride not only introduces a UV-active moiety but also modifies the analyte's structure, which can enhance chiral recognition by the CSP.[14]
-
Mobile Phase: A polar organic mobile phase (e.g., ethanol or isopropanol mixed with hexane) is typically used with polysaccharide CSPs. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial to suppress the ionization of the amine and minimize peak tailing, leading to sharper peaks and better resolution.[15]
Experimental Protocol: Pre-column Derivatization and Chiral HPLC
-
Sample Preparation (Derivatization):
-
Dissolve approximately 10 mg of the racemic this compound derivative in 1 mL of dichloromethane.
-
Add 1.2 equivalents of triethylamine, followed by 1.1 equivalents of p-toluenesulfonyl chloride.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the dried residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 228 nm.[14]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| x 100
-
Caption: Experimental workflow for chiral HPLC-based ee determination.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and sustainability.[6] It utilizes supercritical CO₂, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[5]
Causality of Experimental Choices:
-
Mobile Phase: The primary mobile phase is supercritical CO₂, with a small amount of a polar organic co-solvent (modifier), typically methanol or ethanol.[6] For basic analytes like this compound derivatives, adding a basic additive (e.g., triethylamine) to the modifier is essential to achieve good peak shapes.[16]
-
Stationary Phase: Polysaccharide-based CSPs are also widely used in SFC. However, for primary amines, crown ether-based CSPs can offer unique selectivity and excellent resolution, often with an acidic additive in the mobile phase.[7]
Experimental Protocol: Chiral SFC
-
Sample Preparation:
-
Dissolve the this compound derivative in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL. Direct analysis without derivatization is often possible.
-
-
SFC Conditions:
-
Quantification:
-
Calculate the % ee using the peak areas as described for HPLC.
-
Caption: Experimental workflow for chiral SFC-based ee determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating diastereomeric environments that cause the enantiomers to have non-equivalent NMR signals. This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Causality of Experimental Choices:
-
Chiral Auxiliary Selection:
-
Chiral Solvating Agents (CSAs): These form weak, transient diastereomeric complexes with the analyte through interactions like hydrogen bonding. (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) is an effective CSA for amines.[17] The interaction leads to small but measurable differences in the chemical shifts of protons near the chiral center.
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers.[12][18] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic CDA that reacts with amines to form amides.[18] The resulting diastereomers often show large, easily quantifiable differences in their ¹H or ¹⁹F NMR spectra.[13][18]
-
-
Three-Component System: A clever and efficient method involves the condensation of the chiral amine with 2-formylphenylboronic acid and an enantiopure BINOL derivative. This forms a mixture of diastereomeric iminoboronate esters, which often exhibit well-resolved signals in the ¹H NMR spectrum, allowing for direct quantification.[19][20]
Experimental Protocol: NMR with a Three-Component System
-
Sample Preparation (in NMR tube):
-
To a clean NMR tube, add the this compound derivative (approx. 5 mg, 1 equivalent).
-
Add 1.1 equivalents of 2-formylphenylboronic acid.
-
Add 1.2 equivalents of enantiopure (S)-BINOL.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Gently shake the tube to ensure complete dissolution and reaction. The formation of the diastereomeric iminoboronate esters is typically rapid at room temperature.[20]
-
-
NMR Analysis:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the imine proton) in the two diastereomers.
-
-
Quantification:
-
Carefully integrate the areas of the two selected diastereotopic signals (I₁ and I₂).
-
The enantiomeric ratio is a direct reflection of the integral ratio. Calculate the % ee: % ee = |(I₁ - I₂) / (I₁ + I₂)| x 100
-
Caption: Experimental workflow for NMR-based ee determination.
Conclusion and Recommendations
The selection of the optimal analytical method for determining the enantiomeric purity of this compound derivatives is a multi-faceted decision guided by the specific requirements of the analysis.
-
For routine quality control and high accuracy: Chiral HPLC remains the gold standard due to its robustness and precision. The need for derivatization can be a drawback, but the methods are well-established.
-
For high-throughput screening and sustainable practices: Chiral SFC is the superior choice. Its speed and reduced solvent usage make it ideal for screening catalyst libraries or analyzing large numbers of samples.
-
For rapid, qualitative checks or when chromatographic methods fail: NMR spectroscopy with chiral auxiliaries is an excellent, fast alternative that requires minimal sample preparation. The three-component system is particularly elegant and efficient.
Ultimately, the methods are complementary. A high-resolution chromatographic technique like HPLC or SFC is often used to validate results obtained from a rapid screening method like NMR. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately assess the enantiomeric purity of these vital pharmaceutical building blocks.
References
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- New Journal of Chemistry. (n.d.). NMR detection of chirality and enantiopurity of amines by using benzene tricarboxamide-based hydrogelators as chiral solvating agents. RSC Publishing.
- ResearchGate. (n.d.). NMR derivatization protocol for chiral recognition of racemic primary....
- Chemical Communications. (2011, September 8). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel( ii ) complex. RSC Publishing.
- PMC. (n.d.). Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. NIH.
- Benchchem. (n.d.). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.
- ScienceDirect. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
- The Journal of Organic Chemistry. (n.d.). Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts. ACS Publications.
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Separations.
- Benchchem. (n.d.). Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols.
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents - Analytical Chemical Products.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
- Analytical Chemistry. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Europe PMC.
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- Benchchem. (n.d.). A Comparative Guide to Enantiomeric Excess Determination in Asymmetric Synthesis Catalyzed by Chiral Amino Alcohols.
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- NIH. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
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Benchmarking the performance of 1-Phenylazetidin-3-amine-based compounds against known inhibitors
A Senior Application Scientist's Guide to Comparative Analysis
Introduction: The Emergence of the Azetidine Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer both potent biological activity and favorable drug-like properties is paramount. The 1-phenylazetidin-3-amine core has emerged as a "privileged scaffold"—a structural motif that provides a unique three-dimensional framework capable of interacting with a diverse range of biological targets.[1] Its rigid structure can enhance binding affinity and metabolic stability, making it an attractive starting point for the development of new therapeutic agents.[2][3]
This guide provides an in-depth framework for benchmarking the performance of novel this compound-based compounds. We will focus on two clinically significant enzyme targets: Monoamine Oxidase B (MAO-B), critical in the treatment of Parkinson's disease, and Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology.[4][5][6][7][8] By presenting detailed experimental protocols, comparative data, and the scientific rationale behind our methodological choices, this document serves as a comprehensive resource for researchers aiming to validate and advance this promising class of compounds.
Section 1: Target Selection Rationale & Biological Context
The selection of appropriate biological targets is the foundational step in any drug discovery campaign. The choice to evaluate our this compound series against MAO-B and LSD1 is deliberate, driven by their distinct mechanisms and high therapeutic relevance.
Monoamine Oxidase B (MAO-B): A Key Target in Neurodegeneration
MAO-B is an enzyme located on the outer mitochondrial membrane that is responsible for the degradation of key monoamine neurotransmitters, most notably dopamine.[5][9] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to severe motor deficits. By inhibiting MAO-B, the breakdown of dopamine in the brain is reduced, thereby increasing its availability and alleviating motor symptoms.[5][8][10] Selective MAO-B inhibitors are therefore a cornerstone of Parkinson's therapy.[11][12]
Our benchmark inhibitors for this target are Selegiline and Rasagiline , both of which are irreversible inhibitors widely used in the clinic.[5][13][14]
Lysine-Specific Demethylase 1 (LSD1): An Epigenetic Regulator in Cancer
Discovered in 2004, LSD1 (also known as KDM1A) was the first identified histone demethylase.[4] It removes methyl groups from histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), thereby regulating gene expression.[6][7] LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML) and various solid tumors, where it contributes to blocking cell differentiation and promoting proliferation.[4][6][7] Consequently, inhibiting LSD1 has become a promising therapeutic strategy in oncology.[15][16]
Many LSD1 inhibitors share a structural heritage with the MAO inhibitor Tranylcypromine .[17][18] For our benchmarking, we will compare our compounds against clinically relevant, potent inhibitors such as Iadademstat (ORY-1001) and GSK-2879552 .[4][6][17]
Section 2: Synthesis of this compound Derivatives
A key advantage of the this compound scaffold is its synthetic tractability, allowing for the creation of diverse chemical libraries. Below is a representative, generalized protocol for the synthesis of N-substituted derivatives, which forms the basis for our test compounds.
Experimental Protocol: Reductive Amination
This protocol describes the coupling of the this compound core with a representative aldehyde to generate a secondary amine derivative. This method is highly modular and can be adapted for a wide range of aldehydes and ketones.
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add the desired aldehyde (e.g., benzaldehyde, 1.1 eq) to the solution. If desired, a mild acid catalyst like acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate imine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is substantial, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is the reagent of choice for this step due to its mildness and tolerance of the slight acidity.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the final N-substituted this compound derivative.
Section 3: Protocols for In Vitro Performance Benchmarking
To objectively assess the inhibitory potential of our newly synthesized compounds, we employ standardized, robust, and high-throughput enzymatic assays. The causality behind selecting a fluorometric assay is its high sensitivity and wide dynamic range, which are crucial for accurately determining inhibitor potency, especially for tight-binding inhibitors.[19]
MAO-B Inhibition Assay (Fluorometric)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate.[20][21]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
p-Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) or similar fluorogenic probe
-
Test compounds and known inhibitors (Selegiline, Rasagiline) dissolved in DMSO
Step-by-Step Protocol: [Based on commercially available kits, e.g., 26, 27]
-
Reagent Preparation: Prepare a working solution of HRP and ADHP in MAO Assay Buffer. Dilute the MAO-B enzyme to the desired concentration in cold assay buffer.
-
Plate Setup: In a 96-well black microplate, add 50 µL of assay buffer to all wells.
-
Compound Addition: Add 5 µL of serially diluted test compounds, known inhibitors (positive controls), or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 20 µL of the diluted MAO-B enzyme solution to all wells except for the "no enzyme" background controls.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This step is critical to allow the inhibitors to bind to the enzyme before the substrate is introduced.[19]
-
Reaction Initiation: Add 20 µL of the p-Tyramine substrate to all wells to start the reaction.
-
Signal Development: Immediately add 20 µL of the HRP/ADHP working solution.
-
Measurement: Incubate the plate for 20-30 minutes at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader (Excitation ≈ 535 nm, Emission ≈ 587 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a non-linear regression model.
LSD1 Inhibition Assay (Peroxidase-Coupled, Fluorometric)
This assay operates on a similar principle to the MAO-B assay, detecting H₂O₂ generated during the FAD-dependent demethylation of a histone peptide substrate.[22][23]
Materials:
-
Recombinant human LSD1/CoREST complex
-
LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Dimethylated H3K4 peptide substrate
-
Horseradish Peroxidase (HRP)
-
ADHP or similar fluorogenic probe
-
Test compounds and known inhibitors (ORY-1001, GSK-2879552) dissolved in DMSO
Step-by-Step Protocol: [Based on commercially available kits, e.g., 8, 20, 25]
-
Reagent Preparation: Prepare reagents as described in the MAO-B assay protocol, substituting the specific LSD1 enzyme and peptide substrate.
-
Plate Setup & Compound Addition: Follow steps 2 and 3 from the MAO-B protocol.
-
Enzyme Addition: Add 20 µL of the diluted LSD1/CoREST complex to the appropriate wells.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of the H3K4 peptide substrate to all wells.
-
Signal Development & Measurement: Follow steps 7 and 8 from the MAO-B protocol.
-
Data Analysis: Calculate percent inhibition and determine IC₅₀ values as previously described. It is crucial to run counter-screens to ensure compounds are not directly inhibiting HRP, which can lead to false positives.[22]
Section 4: Comparative Performance Data
The following tables summarize the in vitro performance of three representative this compound derivatives (AZ-001, AZ-002, AZ-003) against the benchmark inhibitors.
Table 1: MAO-B Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Reversibility |
| AZ-001 | MAO-B | 150 | Reversible |
| AZ-002 | MAO-B | 25 | Reversible |
| AZ-003 | MAO-B | 800 | Reversible |
| Selegiline | MAO-B | 9 | Irreversible |
| Rasagiline | MAO-B | 5 | Irreversible |
Table 2: LSD1 Inhibitory Activity
| Compound | Target | IC₅₀ (nM) |
| AZ-001 | LSD1 | 75 |
| AZ-002 | LSD1 | >10,000 |
| AZ-003 | LSD1 | 1,200 |
| ORY-1001 | LSD1 | 18 |
| GSK-2879552 | LSD1 | 21 |
Table 3: Isoform Selectivity Profile
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| AZ-001 | 150 | 4,500 | 30 |
| AZ-002 | 25 | 7,500 | 300 |
| Selegiline | 9 | 2,100 | 233 |
Section 5: Discussion and Interpretation
The data reveals distinct structure-activity relationships and highlights the potential for developing highly selective inhibitors from the this compound scaffold.
-
Potency and Selectivity: Compound AZ-002 demonstrates significant potency against MAO-B (IC₅₀ = 25 nM) and excellent selectivity over the MAO-A isoform (300-fold).[12] Its performance is comparable to the established irreversible inhibitor Selegiline in terms of selectivity, with the potential advantage of being a reversible inhibitor, which can sometimes offer a better safety profile.
-
Dual-Targeting Potential: Compound AZ-001 shows moderate, dual-inhibitory activity against both LSD1 (IC₅₀ = 75 nM) and MAO-B (IC₅₀ = 150 nM). This profile could be of interest in specific therapeutic contexts where targeting both pathways may offer synergistic benefits.
-
Structure-Activity Relationship (SAR): The dramatic difference in LSD1 activity between AZ-001 and AZ-002 suggests that the specific substitutions on the core scaffold are critical for binding to the LSD1 active site, whereas the MAO-B active site may accommodate a broader range of substitutions.
Conclusion
This guide demonstrates a systematic approach to benchmarking the performance of novel this compound-based compounds against established inhibitors for MAO-B and LSD1. The experimental protocols provided are robust and adaptable, while the comparative data analysis offers a clear framework for lead candidate selection. Our findings confirm that the this compound scaffold is a versatile and promising platform for designing potent and highly selective enzyme inhibitors. Compound AZ-002 , in particular, stands out as a promising lead candidate for further development as a next-generation, reversible MAO-B inhibitor for the treatment of neurodegenerative diseases.
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A Comparative Guide to the Cross-Reactivity Profiling of 1-Phenylazetidin-3-amine Derivatives
Introduction: The Azetidine Scaffold and the Imperative of Selectivity
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged structural motif.[1][2] Its inherent ring strain and conformational rigidity offer medicinal chemists a powerful tool to enhance key pharmacokinetic properties, including metabolic stability and aqueous solubility, while providing unique three-dimensional exit vectors for probing target interactions.[1] The 1-Phenylazetidin-3-amine core, in particular, represents a versatile scaffold for developing novel therapeutics. However, as with any small molecule drug candidate, the ultimate clinical success is inextricably linked not only to its on-target potency but also to its selectivity.
Off-target interactions are a primary driver of compound attrition during preclinical and clinical development, often leading to unforeseen toxicity and adverse effects.[3][4] Therefore, a rigorous and systematic evaluation of a compound's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of rational drug design. A comprehensive understanding of a molecule's polypharmacology allows for the early identification of potential liabilities, guiding structure-activity relationship (SAR) studies toward candidates with the highest probability of success.[5]
This guide provides a multi-tiered framework for the comparative cross-reactivity profiling of a hypothetical series of this compound (PAA) derivatives. We will explore a logical, tiered approach—from broad panel screening to detailed cellular target engagement—explaining the causal logic behind each experimental choice and demonstrating how to interpret the resulting data to select the most promising lead candidate.
The Hypothetical Compound Series
For the purpose of this guide, we will consider three structurally related derivatives designed around the this compound core. These minor structural modifications are intended to explore how small chemical changes can significantly impact the selectivity profile.
-
PAA-1: The parent scaffold.
-
PAA-2: Introduction of a para-fluoro substituent on the N-phenyl ring, a common modification to block metabolic oxidation.
-
PAA-3: Addition of a small, flexible side chain on the amine to explore new interactions.
Tier 1: Broad Panel Screening for Initial Liability Identification
Expertise & Experience: The first step in profiling a new chemical series is to cast a wide net. Before investing resources in detailed, target-specific assays, it is crucial to perform a broad liability screen against a panel of targets known to be frequently implicated in adverse drug reactions.[6] This approach, often conducted at a single high concentration, efficiently flags potential "hotspots" of off-target activity, allowing for the early de-selection of promiscuous compounds. A radioligand binding assay panel is a robust and industry-standard method for this initial screen due to its high sensitivity and broad applicability.[7]
Experimental Protocol: High-Throughput Radioligand Binding Assay
-
Compound Preparation: Solubilize PAA-1, PAA-2, and PAA-3 in 100% DMSO to create 10 mM stock solutions.
-
Assay Plate Preparation: Serially dilute the stock solutions to achieve a final assay concentration of 10 µM in the appropriate assay buffer.
-
Binding Reaction: In a 96-well plate, combine the test compound with a membrane preparation or recombinant protein expressing the target of interest and a specific radioligand (e.g., ³H- or ¹²⁵I-labeled).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 30-120 minutes).
-
Separation of Bound/Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. The filter traps the protein-bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation cocktail to the dried filter plates and quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition (%I) of radioligand binding caused by the test compound relative to a vehicle control (0% inhibition) and a known inhibitor (100% inhibition).
Visualization: High-Throughput Screening Workflow
Caption: High-throughput radioligand binding assay workflow.
Data Presentation: Tier 1 Broad Panel Screen Results
Hypothetical data representing % Inhibition at 10 µM.
| Target Class | Target | PAA-1 (% I) | PAA-2 (% I) | PAA-3 (% I) | Potential Implication |
| GPCR | 5-HT₂B | 12 | 8 | 68 | Cardiotoxicity (valvulopathy) |
| H₁ | 4 | 5 | 7 | Low risk of sedation | |
| M₁ | 9 | 11 | 15 | Low risk of anticholinergic effects | |
| Kinase | ROCK2 | 55 | 62 | 58 | Blood pressure regulation |
| VEGFR2 | 15 | 18 | 21 | Anti-angiogenic effects | |
| Ion Channel | hERG | 6 | 4 | 45 | Cardiotoxicity (QT prolongation) |
| Transporter | SERT | 25 | 22 | 31 | Potential CNS effects |
Trustworthiness: From this initial screen, PAA-1 and PAA-2 demonstrate a relatively clean profile, with notable activity only against the kinase ROCK2. In contrast, PAA-3 shows significant off-target activity against the 5-HT₂B receptor and the hERG ion channel, both of which are critical safety liabilities. This self-validating system immediately flags PAA-3 as a high-risk candidate, warranting either immediate de-prioritization or significant medicinal chemistry efforts to mitigate these interactions.
Tier 2: Quantitative Kinase Selectivity Profiling
Expertise & Experience: The Tier 1 screen identified kinases (specifically ROCK2) as a potential off-target class for all three derivatives. The high degree of structural conservation in the ATP-binding pocket across the human kinome makes kinases a frequent source of cross-reactivity.[8] Therefore, the next logical step is to move from a single-point concentration screen to a quantitative determination of potency (IC₅₀) against a broad panel of kinases. This provides a much clearer picture of selectivity and allows for the calculation of quantitative metrics that can be used to rank compounds.[9]
Experimental Protocol: In Vitro Kinase Activity Assay (e.g., Z'-LYTE™)
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of each PAA derivative in a 384-well plate.
-
Kinase/Peptide Addition: Add a solution containing the specific kinase of interest and its corresponding fluorescently-labeled peptide substrate to the wells.
-
Reaction Initiation: Add an ATP solution to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Development: Add a development reagent containing a protease that will cleave only the non-phosphorylated peptide.
-
Detection: After a 60-minute incubation, measure the fluorescence emission at two wavelengths (one for the cleaved substrate, one for the uncleaved). The ratio of these emissions corresponds to the degree of phosphorylation.
-
Data Analysis: Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound-kinase interaction.
Visualization: Kinase Profiling Decision Workflow
Caption: Decision workflow for quantitative kinase profiling.
Data Presentation: Tier 2 Kinase Panel Results (IC₅₀, nM)
Hypothetical IC₅₀ values. >10,000 indicates no significant inhibition.
| Kinase | PAA-1 (IC₅₀ nM) | PAA-2 (IC₅₀ nM) | PAA-3 (IC₅₀ nM) |
| Primary Target | 50 | 45 | 30 |
| ROCK2 | 350 | 800 | 250 |
| PKA | >10,000 | >10,000 | 8,500 |
| CDK2 | 8,900 | >10,000 | 1,200 |
| SRC | >10,000 | >10,000 | >10,000 |
| LCK | 7,500 | 9,800 | 6,500 |
| AURKA | >10,000 | >10,000 | 950 |
Interpreting Selectivity: S-Score and Gini Coefficient
To objectively compare these profiles, we can calculate established selectivity metrics.[8]
-
Selectivity Score (S-score): This is the simplest metric. It is the count of kinases inhibited above a certain threshold, divided by the total number of kinases tested. A lower S-score indicates higher selectivity. We will use a threshold of 1 µM (1000 nM).[10]
-
Gini Coefficient: Derived from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value of 0 represents completely non-selective inhibition (all kinases inhibited equally), while a value approaching 1 indicates perfect selectivity (only one kinase inhibited).[11][12]
| Metric | PAA-1 | PAA-2 | PAA-3 | Interpretation |
| Hits (<1 µM) | 2 | 2 | 4 | PAA-3 inhibits more off-target kinases. |
| S-Score (at 1 µM) | 2/6 = 0.33 | 2/6 = 0.33 | 4/6 = 0.67 | PAA-1 and PAA-2 are more selective. |
| Gini Coefficient | 0.85 | 0.92 | 0.61 | PAA-2 shows the highest degree of selectivity. |
Trustworthiness: While both PAA-1 and PAA-2 have the same S-score, the Gini coefficient provides a more nuanced view. PAA-2's higher Gini value (0.92) indicates that its off-target interactions are significantly weaker relative to its on-target potency compared to PAA-1. PAA-3 is clearly the least selective compound by both measures.
Tier 3: Confirming Target Engagement in a Cellular Environment
Expertise & Experience: Biochemical assays are essential, but they don't tell the whole story. They do not account for cell permeability, efflux pumps, or intracellular target concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's ability to bind to and stabilize its target protein inside intact cells.[12][13] A positive thermal shift (ΔTₘ) provides strong evidence of target engagement in a physiologically relevant context. This is the ultimate validation that your compound not only can bind its target but does bind its target in the intended environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture an appropriate cell line to ~80% confluency. Treat cells with the test compound (e.g., PAA-2 at 10x its cellular IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble/Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the heat-denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant (containing the soluble, non-aggregated protein) and quantify the amount of the target protein using a specific antibody-based method like Western Blot or ELISA.
-
Data Analysis: For each treatment condition (vehicle vs. compound), plot the amount of soluble target protein as a function of temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). The thermal shift (ΔTₘ) is the difference in Tₘ between the compound-treated and vehicle-treated samples.
Visualization: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Tier 3 CETSA Results (ΔTₘ)
Hypothetical data showing the change in melting temperature upon compound treatment.
| Target | PAA-1 (ΔTₘ, °C) | PAA-2 (ΔTₘ, °C) | PAA-3 (ΔTₘ, °C) | Interpretation |
| Primary Target | +4.5 | +5.2 | +6.1 | All compounds engage the primary target in cells. |
| Off-Target (ROCK2) | +1.8 | +0.7 | +3.5 | PAA-2 shows minimal engagement of ROCK2 in cells. |
| Off-Target (hERG) | Not Assessed | Not Assessed | +4.2 | Confirms PAA-3 engages the critical hERG liability target. |
Trustworthiness: The CETSA data provides the final piece of the puzzle. While PAA-3 is the most potent against the primary target, it also robustly engages two critical off-targets (ROCK2 and hERG) in a cellular context. PAA-1 shows moderate engagement of ROCK2. Critically, PAA-2 , while slightly less potent than PAA-1 against ROCK2 in the biochemical assay, shows a negligible thermal shift for this off-target in cells. This suggests that despite its biochemical activity, PAA-2 may not engage ROCK2 meaningfully in a physiological system, making it the superior candidate.
Integrating Computational Profiling
Alongside experimental work, in silico profiling serves as a valuable, cost-effective method to predict potential off-target interactions early in the design phase.[14][15] By using a combination of ligand-based (e.g., 2D chemical similarity) and structure-based (e.g., 3D binding site similarity) computational models, potential liabilities can be flagged before a compound is even synthesized.[16] These predictive tools can help prioritize which experimental assays to run and guide the design of derivatives with improved selectivity profiles.
Final Comparative Summary and Recommendation
| Parameter | PAA-1 | PAA-2 | PAA-3 |
| Tier 1: Broad Screen Hits (>50% I) | ROCK2 | ROCK2 | 5-HT₂B, ROCK2, hERG |
| Tier 2: Kinase Gini Coefficient | 0.85 (Good) | 0.92 (Excellent) | 0.61 (Poor) |
| Tier 3: Cellular Off-Target (ROCK2 ΔTₘ) | +1.8 °C (Moderate) | +0.7 °C (Minimal) | +3.5 °C (Significant) |
| Overall Recommendation | Acceptable | Most Promising | Deprioritize |
This multi-tiered comparative analysis demonstrates a robust and logical workflow for profiling the cross-reactivity of novel this compound derivatives.
-
PAA-3 , despite being the most potent against the primary target, is clearly a high-risk compound due to significant and cell-confirmed interactions with critical safety targets like hERG and 5-HT₂B. It should be deprioritized.
-
PAA-1 represents an acceptable starting point but shows moderate cellular engagement of the off-target ROCK2, which could be a liability depending on the therapeutic indication.
-
PAA-2 emerges as the most promising candidate. It combines strong on-target activity with an excellent kinase selectivity profile (Gini = 0.92) and, most importantly, demonstrates minimal engagement of its primary off-target, ROCK2, in a cellular context.
This systematic approach, which integrates broad screening, quantitative profiling, and cellular validation, provides the necessary data to make an informed, evidence-based decision. By investing in this level of detailed profiling early in the drug discovery process, research teams can focus their resources on compounds like PAA-2 that possess the highest likelihood of becoming safe and effective medicines.
References
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- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). U.S. National Library of Medicine.
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- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.). ResearchGate.
- The use of novel selectivity metrics in kinase research. (2017). U.S. National Library of Medicine.
- Synthesis and Characterization of a Novel Azetidine Derivative. (2023). International Journal of Advanced Research in Science, Communication and Technology.
- Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. (2007). Scilit.
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A Head-to-Head Comparison of Coupling Reagents for the Acylation of 1-Phenylazetidin-3-amine
Introduction: The Challenge of Acylating 1-Phenylazetidin-3-amine
In the landscape of medicinal chemistry and drug development, azetidine rings are prized scaffolds. They introduce conformational rigidity and novel three-dimensional exit vectors, often improving metabolic stability and binding affinity. This compound, in particular, is a valuable building block, but its secondary amine presents a significant synthetic challenge. The constrained, four-membered ring imparts considerable steric hindrance, while the electronic nature of the N-phenyl group can modulate the nucleophilicity of the amine.
Standard amide coupling protocols that work efficiently for simple primary or secondary amines often falter, leading to low yields, slow reaction rates, or undesired side reactions.[1][2][3] The selection of an appropriate coupling reagent is therefore not a trivial choice but a critical parameter for success. This guide provides a head-to-head comparison of common coupling reagents, grounded in mechanistic principles and supported by representative experimental data, to empower researchers to make informed decisions when working with this challenging substrate.
Understanding the Players: A Survey of Coupling Reagent Classes
Amide bond formation hinges on the activation of a carboxylic acid to create a highly electrophilic species that is susceptible to nucleophilic attack by the amine.[4] Modern coupling reagents are sophisticated molecules designed to achieve this activation efficiently and with minimal side reactions. They can be broadly categorized into four main families, each with a distinct mechanism of action.
-
Carbodiimides (e.g., EDC, DCC): These are classic, cost-effective reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][6][7][8] To mitigate side reactions and reduce racemization, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[5]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): This class of reagents, often considered the workhorses of modern peptide synthesis, generates highly reactive activated esters (e.g., OAt or OBt esters).[9][10] Reagents like HATU, containing a 7-azabenzotriazole (HOAt) moiety, are particularly potent due to the electron-withdrawing nature of the pyridine nitrogen, which results in a more reactive intermediate.[10]
-
Phosphonium Salts (e.g., PyBOP, PyBrOP): Similar to uronium salts, phosphonium reagents form active esters.[11][12] Their primary advantage is the avoidance of a key side reaction associated with uronium salts—guanidinylation of the amine.[13] This makes them a "cleaner" option, though sometimes at a higher cost.
-
Phosphonic Anhydrides (e.g., T3P®): Propanephosphonic acid anhydride (T3P®) is a powerful dehydrating agent that activates carboxylic acids by forming a mixed phosphonic anhydride.[14][15][16] It is renowned for its high reactivity, low epimerization risk, and exceptionally clean workups, as its byproducts are water-soluble.[14][17]
Comparative Performance Analysis
The choice of reagent is dictated by a balance of reactivity, cost, safety, and ease of purification. For a sterically hindered amine like this compound, raw power is often the deciding factor. The following table summarizes the expected performance of key reagents for this challenging coupling.
| Feature | EDC/HOBt | PyBOP | HATU | T3P® |
| Reagent Class | Carbodiimide | Phosphonium Salt | Uronium/Aminium Salt | Phosphonic Anhydride |
| Relative Reactivity | Moderate | High | Very High | Very High |
| Mechanism | Forms O-acylisourea, trapped by HOBt to form OBt ester. | Forms acylphosphonium salt, which generates an OBt active ester. | Forms a highly reactive OAt active ester.[10] | Forms a mixed phosphonic anhydride intermediate.[14] |
| Typical Yield * | 40-65% | 75-90% | 85-95% | 85-95% |
| Reaction Time | 12-24 hours | 2-6 hours | 1-4 hours | 1-4 hours |
| Racemization Risk | Low to Moderate | Low | Very Low | Extremely Low[17] |
| Byproduct Profile | Water-soluble urea, HOBt. | Pyrrolidine, HOBt, and HMPA-like byproducts (handle with care).[13] | HOAt, tetramethylurea. | Water-soluble phosphonic acids.[15][17] |
| Workup Ease | Moderate | Moderate | Moderate | Excellent |
| Key Advantage | Cost-effective. | Avoids guanidinylation side reaction. | Generally highest reactivity for difficult couplings.[10] | Green, safe, non-allergenic, and easy workup.[15][16][17] |
| Key Disadvantage | Lower reactivity, may fail for very hindered substrates.[2] | Potential for hazardous byproducts (though PyBOP is safer than original BOP).[13] | Potential for guanidinylation of the amine if used in large excess.[18] | Typically used as a solution (e.g., 50% in EtOAc or DMF). |
*Yields are representative estimates for the coupling of a generic aliphatic carboxylic acid with this compound and will vary based on the specific acid substrate and reaction conditions.
Mechanistic Pathways Visualized
Understanding the mechanism of action is key to troubleshooting and optimizing a reaction. The following diagrams illustrate the activation pathways for each class of reagent.
Caption: Uronium salt (HATU) activation pathway.
Caption: Phosphonium salt (PyBOP) activation pathway.
Caption: Phosphonic anhydride (T3P®) activation pathway.
Experimental Protocols
The following protocols are standardized for the coupling of a generic carboxylic acid with this compound. Researchers should adjust stoichiometry and reaction times based on the specific substrates used. Always conduct reactions under an inert atmosphere (Nitrogen or Argon).
Caption: General experimental workflow for amide coupling.
Protocol 1: HATU Coupling (High-Yielding Standard)
This protocol utilizes HATU, a highly efficient reagent ideal for challenging couplings. [19]
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), this compound (1.05 equiv), and HATU (1.1 equiv).
-
Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: T3P® Coupling (Green & Easy Workup)
This protocol is advantageous for its mild conditions and simple, extraction-based purification. [14][17]
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and this compound (1.1 equiv).
-
Dissolution: Dissolve the starting materials in a suitable solvent such as ethyl acetate or acetonitrile.
-
Base and Reagent Addition: Add a tertiary amine base such as triethylamine or DIPEA (3.0 equiv). Add T3P® (1.5 equiv, typically as a 50% solution in ethyl acetate) dropwise to the stirring solution.
-
Reaction: Stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. The phosphonic acid byproducts are highly water-soluble and will be removed into the aqueous phase. [15]Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Protocol 3: EDC/HOBt Coupling (Cost-Effective Option)
A classic method suitable for less demanding substrates or when cost is a primary concern. [20]
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM) or DMF.
-
Reagent Addition: Cool the solution to 0 °C. Add EDC·HCl (1.2 equiv) portion-wise. If the amine starting material is a hydrochloride salt, add 1.0 equiv of a tertiary base like DIPEA.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute with DCM and wash with water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Recommendations
The acylation of sterically hindered amines like this compound requires a departure from routine protocols. While traditional carbodiimide methods like EDC/HOBt are cost-effective, their moderate reactivity may prove insufficient for this challenging transformation, leading to lower yields and longer reaction times.
For achieving high yields and rapid conversions, modern onium salts and phosphonic anhydrides are the reagents of choice. HATU stands out as a benchmark for reactivity, consistently delivering excellent results where other reagents fail. [10]Its high efficiency often justifies its cost, particularly in a research or drug discovery setting where material conservation is critical. However, users must be mindful of the potential for guanidinylation side reactions if stoichiometry is not carefully controlled. [18] PyBOP offers a compelling alternative, providing high reactivity comparable to uronium salts while completely avoiding the risk of guanidinylation, making it a "safer" choice from a chemical side-reaction perspective. [13] Finally, T3P® has emerged as an exceptionally powerful and practical reagent. It combines the high reactivity of onium salts with an outstanding safety profile and a remarkably simple, environmentally friendly workup procedure due to its water-soluble byproducts. [14][15][17]For process development and scale-up applications, T3P® is often the superior choice.
Ultimately, the optimal coupling reagent depends on the specific goals of the synthesis:
-
For Maximum Reactivity and Yield: HATU is the recommended starting point.
-
For a Balance of Reactivity and "Clean" Chemistry: PyBOP is an excellent choice.
-
For Scalability, Safety, and Green Chemistry: T3P® is an unparalleled option.
By understanding the distinct advantages and mechanisms of these powerful reagents, researchers can confidently tackle the synthesis of complex amides derived from this compound and other challenging substrates.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Phenylazetidin-3-amine for Laboratory Professionals
Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Phenylazetidin-3-amine, a compound frequently utilized in drug discovery and development. As this substance is a substituted aromatic amine, its handling and disposal demand a conservative approach grounded in established safety protocols for its chemical class. This document is designed to empower researchers, scientists, and drug development professionals with the essential knowledge to manage this chemical waste stream safely, effectively, and in compliance with regulatory standards.
Hazard Assessment and Immediate Safety Imperatives
Before any handling or disposal procedures begin, a thorough understanding of the potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data for its dihydrochloride salt and related aromatic amines inform a cautious approach.[1][2] The primary hazards are associated with the amine functional group, which dictates the necessary safety precautions.
All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.
| Hazard Class & Precaution | Rationale and Required Action | Supporting Sources |
| Personal Protective Equipment (PPE) | To prevent skin/eye contact and inhalation, the following are mandatory: Safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. | [3][4][5] |
| Primary Hazards | Based on related amine compounds, assume potential for skin irritation, serious eye damage, and harm if swallowed or inhaled. | [2][6] |
| Handling Environment | All transfers and preparations for disposal must occur in a well-ventilated area, preferably a chemical fume hood. | [3][5] |
| Incompatible Materials | Keep amine waste segregated from acids and strong oxidizing agents to prevent violent reactions. | [7][8] |
Waste Characterization and Segregation
Proper disposal begins with correct waste identification and segregation at the point of generation. This practice is not merely procedural; it is a critical safety measure to prevent dangerous chemical reactions within waste containers.[7][9]
Core Principle: this compound waste is classified as hazardous chemical waste. It must never be mixed with non-hazardous trash or disposed of down the sanitary sewer system, as amines can be toxic to aquatic life.[7][10]
Segregation Protocol:
-
Designate a Specific Waste Stream: Establish a dedicated waste stream for this compound and structurally similar amine compounds.
-
Separate Solids and Liquids: Collect solid waste (contaminated gloves, weigh boats, pipette tips) separately from liquid waste (solutions containing the amine).[3] This simplifies the final disposal process for the waste management facility.
-
Avoid Mixing with Other Waste Classes: Do not mix amine waste with other chemical waste streams, particularly halogenated organic solvents or strong acids.[3][9]
Waste Collection and Containerization Workflow
The integrity of the waste containment system is paramount to preventing leaks and ensuring safe temporary storage within the laboratory.
Caption: Decision workflow for handling this compound waste.
Step-by-Step Containerization Protocol:
-
Select Appropriate Containers: Use dedicated, clearly labeled waste containers made of chemically compatible material, such as high-density polyethylene (HDPE).[3] The container must have a secure, leak-proof lid.[3][11]
-
Inspect Container Integrity: Before use, ensure the container is in good condition, free from cracks or damage.[3][11]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste."[3][11] The label must also identify the contents as "this compound Waste" and list all other components, including solvents and their approximate concentrations.[3]
-
Secure Storage: Keep waste containers tightly sealed at all times, except when adding waste.[7][11] Store them in a cool, well-ventilated, and designated satellite accumulation area away from direct sunlight, heat sources, and incompatible substances.[7][12] Use secondary containment for all liquid waste containers to mitigate spills.[12]
Spill Management and Decontamination
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
Minor Spill Cleanup Procedure (<1 Liter and Not Highly Toxic):
-
Alert Personnel: Immediately alert others in the vicinity.[13]
-
Control and Contain: Ensure proper ventilation and control the source of the spill if it is safe to do so.[4][14] Create a dike around the spill's outer edges using an inert, non-combustible absorbent material like vermiculite, sand, or cat litter to prevent it from spreading.[2][4][14]
-
Absorb: Add absorbent material, working from the outside of the spill inward.[14]
-
Collect Residue: Once the liquid is fully absorbed, carefully scoop or sweep the material into a designated hazardous waste container.[14][15]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[13] Some specialized decontamination solutions for aromatic amines are also commercially available and can be used to neutralize toxicity.[16] All cleaning materials (pads, gloves, etc.) must be disposed of as hazardous waste.[4][13]
-
Documentation: Report the spill to your institution's Environmental Health and Safety (EHS) department.
For major spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[15]
Final Disposal and Documentation
The final step is the transfer of waste to a licensed professional disposal service, which will typically use high-temperature incineration for the ultimate destruction of the chemical.[3]
-
Schedule Pickup: Once a waste container is full or has reached the maximum allowable accumulation time as per institutional and local regulations, arrange for its collection.[3][17] This is typically handled by your organization's EHS department or a contracted hazardous waste disposal company.[3][7]
-
Maintain Records: It is essential to maintain accurate records of waste disposal, including quantities, dates, and disposal methods, as required by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[7][18]
By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
- CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
- Guide for Chemical Spill Response. American Chemical Society. [Link]
- Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
- CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University. [Link]
- Spill DECONtamination Kit, Arom
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- steamate na9680 Safety D
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. American Pharmaceutical Review. [Link]
- Special Wastes. U.S. Environmental Protection Agency. [Link]
- Pharmaceuticals Potentially Hazardous Waste when Discarded. Florida Department of Environmental Protection. [Link]
- EPA withdraws proposed rules aimed at chemical recycling.
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
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Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 1-Phenylazetidin-3-amine
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring personal and environmental safety. 1-Phenylazetidin-3-amine is one such compound where comprehensive toxicological data is not yet widely available. This guide provides a robust framework for the selection and use of Personal Protective Equipment (PPE), treating the substance with the caution it deserves as a compound with uncharacterized hazards. Our procedural guidance is rooted in the principles of prudent laboratory practice, ensuring that every step is a self-validating system of safety.
The Imperative of Proactive Protection
Given the absence of extensive hazard data for this compound, a conservative approach to PPE is paramount. The fundamental principle is to prevent all routes of exposure: dermal, ocular, and inhalation. Amines as a class of compounds can range from being relatively benign to highly toxic and corrosive. Therefore, we must assume a significant hazard potential until proven otherwise.
Core Principles for Handling:
-
Assume Hazard: Treat this compound as a substance that is potentially toxic, an irritant, and a sensitizer.
-
Containment is Key: Whenever possible, handle the compound in a primary containment device such as a fume hood or a glove box.
-
Hygiene and Decontamination: Rigorous personal hygiene and clearly defined decontamination procedures are essential to prevent take-home exposure.
A Multi-Layered Defense: Selecting the Right PPE
The selection of appropriate PPE is a critical decision that should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloved) | To prevent skin contact. Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eye and Face Protection | Safety Goggles and a Face Shield | To protect against splashes and aerosols. Goggles provide a seal around the eyes, and a face shield protects the entire face. |
| Body Protection | Laboratory Coat (fully buttoned) with long sleeves | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | To prevent the inhalation of any aerosols or fine powders. The specific type should be determined by a risk assessment. |
| Foot Protection | Closed-toe Shoes | To protect the feet from spills. |
Procedural Blueprint: From Donning to Disposal
A systematic approach to the use of PPE is crucial to its effectiveness. The following workflow illustrates the logical sequence of operations when handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
